GSK334429
Description
Propriétés
Formule moléculaire |
C20H29F3N4O |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
(4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C20H29F3N4O/c1-15(2)25-8-3-9-27(13-12-25)19(28)16-6-10-26(11-7-16)17-4-5-18(24-14-17)20(21,22)23/h4-5,14-16H,3,6-13H2,1-2H3 |
Clé InChI |
AHHPKVQYHXNBQN-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCN(CC1)C(=O)C2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F |
SMILES canonique |
CC(C)N1CCCN(CC1)C(=O)C2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1-(1-methylethyl)-4-((1-(6-(trifluoromethyl)-3-pyridinyl)-4-piperidinyl)carbonyl)hexahydro-1H-1,4-diazepine GSK 334429 GSK-334429 GSK334429 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK334429
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK334429 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist and inverse agonist. Its mechanism of action centers on its ability to modulate the activity of the H3 receptor, a key presynaptic autoreceptor and heteroreceptor in the central nervous system. By blocking the constitutive activity of the H3 receptor and antagonizing the binding of histamine, this compound enhances the release of histamine and other neurotransmitters, including acetylcholine (B1216132) and dopamine. This neurochemical modulation underlies its potential therapeutic applications in the treatment of cognitive impairment and neuropathic pain. This guide provides a detailed overview of the molecular interactions, signaling pathways, and functional outcomes associated with this compound, supported by quantitative data and experimental methodologies.
Core Mechanism of Action: Histamine H3 Receptor Modulation
This compound exerts its pharmacological effects through two primary mechanisms at the histamine H3 receptor:
-
Antagonism: this compound competitively binds to the H3 receptor, preventing the endogenous ligand, histamine, from binding and activating the receptor. This action blocks the inhibitory effect of histamine on neurotransmitter release.
-
Inverse Agonism: The H3 receptor exhibits a degree of constitutive activity, meaning it can signal even in the absence of an agonist. This compound demonstrates inverse agonist properties by binding to the receptor and reducing this basal level of activity.[1]
This dual action leads to a significant disinhibition of presynaptic nerve terminals, resulting in an increased release of histamine and other neurotransmitters crucial for cognitive function and pain modulation.[1]
Signaling Pathways
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor, either by histamine or through its constitutive activity, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by acting as an antagonist and inverse agonist, prevents this signaling cascade.
Quantitative Pharmacological Data
The potency and efficacy of this compound have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species | Value | Description | Reference |
| pKi | Human | 9.49 ± 0.09 | Binding affinity for the H3 receptor expressed as the negative logarithm of the inhibition constant. | [1] |
| pKi | Rat | 9.12 ± 0.14 | Binding affinity for the H3 receptor expressed as the negative logarithm of the inhibition constant. | [1] |
| pA2 | Human | 8.84 ± 0.04 | Functional antagonist potency against H3 agonist-induced changes in cAMP, expressed as the negative logarithm of the molar concentration of antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. | [1] |
| pIC50 | Human | 8.59 ± 0.04 | Inverse agonist potency versus basal GTPγS binding, expressed as the negative logarithm of the molar concentration of an inhibitor that produces 50% of its maximal inhibition. | [1] |
Table 2: In Vivo Pharmacodynamic Activity in Rats
| Parameter | Assay | Value (mg/kg, p.o.) | Description | Reference |
| ED50 | Ex vivo [3H]-R-α-methylhistamine binding | 0.35 | The dose required to achieve 50% receptor occupancy in the cortex. | [1] |
| ID50 | R-α-methylhistamine-induced dipsogenia | 0.11 | The dose required to inhibit 50% of the drinking response induced by an H3 agonist. | [1] |
Experimental Protocols
The in vivo efficacy of this compound has been demonstrated in preclinical models of cognitive impairment and neuropathic pain. The following sections detail the methodologies for these key experiments.
Scopolamine-Induced Memory Impairment in a Passive Avoidance Paradigm (Rat Model)
This experiment assesses the ability of this compound to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.
Experimental Workflow:
Methodology:
-
Apparatus: A two-compartment passive avoidance apparatus is used, consisting of a brightly lit "safe" compartment and a dark "shock" compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial: Rats are individually placed in the lit compartment. When a rat crosses into the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
Drug Administration: this compound is administered orally at doses of 0.3, 1, and 3 mg/kg.[1] Scopolamine is administered to induce amnesia.
-
Retention Trial: 24 hours after the acquisition trial, each rat is again placed in the lit compartment, and the latency to enter the dark compartment is recorded. A longer latency is indicative of improved memory retention of the aversive stimulus.
Capsaicin-Induced Secondary Allodynia (Rat Model)
This model evaluates the analgesic potential of this compound in a state of neuropathic-like pain.
Methodology:
-
Induction of Allodynia: A solution of capsaicin (B1668287) is injected into the plantar surface of one hind paw of the rat. This induces a state of secondary allodynia, where a normally non-painful stimulus (e.g., touch) is perceived as painful.
-
Assessment of Mechanical Threshold: The paw withdrawal threshold (PWT) is measured using von Frey filaments of increasing stiffness applied to the paw. The lowest force that elicits a paw withdrawal response is recorded.
-
Drug Administration: this compound is administered orally at doses of 3 and 10 mg/kg.[1]
-
Post-Treatment Assessment: The PWT is measured at various time points after drug administration to determine the effect of this compound on reversing the capsaicin-induced reduction in paw withdrawal threshold.
Conclusion
This compound is a potent histamine H3 receptor antagonist and inverse agonist with a well-defined mechanism of action. By modulating H3 receptor activity, it effectively increases the release of key neurotransmitters in the brain, leading to pro-cognitive and analgesic effects in preclinical models. The quantitative data and experimental evidence presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development, highlighting the therapeutic potential of this compound.
References
GSK334429: A Technical Guide to a Novel Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK334429 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist that has demonstrated significant potential in preclinical studies for the treatment of neurological and pain-related disorders.[1] As an antagonist, and more specifically an inverse agonist, this compound modulates the activity of the H3 receptor, a key presynaptic autoreceptor in the central nervous system. This guide provides a comprehensive technical overview of this compound, including its pharmacological properties, key experimental methodologies, and the underlying signaling pathways.
Core Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its pharmacological profile.
Table 1: In Vitro Binding Affinity and Functional Activity
| Parameter | Species | Value | Reference |
| Binding Affinity (pKi) | Human | 9.49 ± 0.09 | [1] |
| Rat | 9.12 ± 0.14 | [1] | |
| Functional Antagonism (pA2) | Human (cAMP assay) | 8.84 ± 0.04 | [1] |
| Inverse Agonism (pIC50) | Human (GTPγS binding) | 8.59 ± 0.04 | [1] |
Table 2: In Vivo Efficacy and Receptor Occupancy
| Model | Species | Endpoint | ED50 / ID50 | Reference |
| Ex vivo [3H]-R-α-methylhistamine binding | Rat | Cortical Receptor Occupancy | 0.35 mg/kg (ED50) | [1] |
| R-α-methylhistamine-induced Dipsogenia | Rat | Blockade of Drinking Behavior | 0.11 mg/kg p.o. (ID50) | [1] |
| Scopolamine-induced Amnesia (Passive Avoidance) | Rat | Reversal of Amnesia | 0.3, 1, and 3 mg/kg p.o. (Significant reversal) | [1] |
| Capsaicin-induced Secondary Allodynia | Rat | Reversal of Allodynia | 3 and 10 mg/kg p.o. (Significant reversal) | [1] |
| In vivo Receptor Occupancy | Rat | Frontal Cortex | 0.14 mg/kg (ED50) | [2] |
Histamine H3 Receptor Signaling Pathways
The histamine H3 receptor primarily couples to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Antagonism of the H3 receptor by compounds like this compound blocks the inhibitory effect of histamine and can also reduce the receptor's constitutive activity, leading to an increase in the release of histamine and other neurotransmitters. This modulation of neurotransmitter release is believed to underlie the therapeutic effects of H3 receptor antagonists.
Beyond the canonical cAMP pathway, the H3 receptor is also known to modulate other signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. Activation of the H3 receptor can lead to the phosphorylation and activation of Akt and ERK, which are involved in cell survival and plasticity. As an inverse agonist, this compound is expected to attenuate these signaling events.
Figure 1: Histamine H3 Receptor Signaling Cascade.
Key Experimental Methodologies
This section provides detailed protocols for the key in vitro and in vivo experiments used to characterize this compound.
In Vitro Assays
1. Radioligand Binding Assay (for pKi determination)
-
Objective: To determine the binding affinity of this compound for the histamine H3 receptor.
-
Materials:
-
Membrane preparations from cells expressing human or rat H3 receptors.
-
Radioligand: [3H]-R-α-methylhistamine.
-
Non-specific binding control: Unlabeled R-α-methylhistamine or another potent H3 ligand.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and counter.
-
-
Protocol:
-
Incubate cell membranes with a fixed concentration of [3H]-R-α-methylhistamine and varying concentrations of this compound.
-
For total binding, incubate membranes with only the radioligand.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of unlabeled ligand.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
Figure 2: Radioligand Binding Assay Workflow.
2. cAMP Functional Assay (for pA2 determination)
-
Objective: To determine the functional antagonist potency of this compound.
-
Materials:
-
CHO cells stably expressing the human H3 receptor.
-
H3 receptor agonist (e.g., R-α-methylhistamine).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, AlphaScreen).
-
-
Protocol:
-
Plate cells in a suitable microplate.
-
Pre-incubate cells with varying concentrations of this compound.
-
Add a fixed concentration of the H3 agonist (e.g., EC80) in the presence of forskolin.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a detection kit.
-
Generate a dose-response curve for the antagonist and calculate the pA2 value.
-
3. [35S]GTPγS Binding Assay (for pIC50 of inverse agonism)
-
Objective: To determine the inverse agonist activity of this compound.
-
Materials:
-
Membranes from cells expressing the human H3 receptor.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
-
Protocol:
-
Incubate cell membranes with varying concentrations of this compound in the presence of GDP.
-
Add [35S]GTPγS to initiate the binding reaction.
-
Incubate to allow for [35S]GTPγS binding to activated G-proteins.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.
-
A decrease in basal [35S]GTPγS binding indicates inverse agonist activity.
-
Calculate the pIC50 value from the dose-response curve.
-
In Vivo Models
1. Scopolamine-Induced Amnesia in the Passive Avoidance Test
-
Objective: To assess the ability of this compound to reverse cognitive deficits.
-
Animals: Male rats.
-
Apparatus: A two-compartment (light and dark) passive avoidance box with a grid floor in the dark compartment for delivering a mild foot shock.
-
Protocol:
-
Training Day:
-
Place the rat in the light compartment.
-
When the rat enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
The latency to enter the dark compartment is recorded.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.3, 1, 3 mg/kg, p.o.) at a specified time before the retention test.
-
Administer scopolamine (B1681570) (a muscarinic antagonist that induces amnesia) to all groups except the vehicle control.
-
-
Retention Test (24 hours after training):
-
Place the rat back in the light compartment.
-
Record the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).
-
An increase in latency compared to the scopolamine-treated group indicates a reversal of amnesia.
-
-
Figure 3: Passive Avoidance Experimental Workflow.
2. Capsaicin-Induced Secondary Allodynia
-
Objective: To evaluate the analgesic potential of this compound in a model of neuropathic pain.
-
Animals: Male rats.
-
Procedure:
-
Induction of Allodynia:
-
Inject capsaicin (B1668287) into the plantar surface of one hind paw to induce localized inflammation and subsequent secondary allodynia (pain in response to a non-painful stimulus) in the surrounding area.
-
-
Drug Administration:
-
Administer this compound (e.g., 3, 10 mg/kg, p.o.) at a specified time after capsaicin injection.
-
-
Assessment of Mechanical Allodynia:
-
Use von Frey filaments of varying stiffness to apply pressure to the area surrounding the injection site.
-
Determine the paw withdrawal threshold (the lowest force that elicits a withdrawal response).
-
An increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle group indicates an anti-allodynic effect.
-
-
Conclusion
This compound is a highly potent and selective histamine H3 receptor antagonist with inverse agonist properties. Preclinical data strongly support its potential as a therapeutic agent for cognitive disorders and neuropathic pain. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this promising compound. The detailed methodologies and understanding of the underlying signaling pathways are crucial for designing future studies and ultimately translating these preclinical findings into clinical applications.
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK334429: A Technical Guide to a Selective Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK334429 is a potent and selective, orally active, non-imidazole histamine (B1213489) H3 receptor antagonist.[1][2] It has demonstrated high affinity for both human and rat H3 receptors and exhibits functional antagonist and inverse agonist properties.[3][4] Preclinical studies have highlighted its potential therapeutic utility in neurological and psychiatric disorders, particularly in the domains of cognitive impairment and neuropathic pain.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a review of its mechanism of action.
Chemical Structure and Properties
This compound, with the IUPAC name 1-(1-methylethyl)-4-({1-[6-(trifluoromethyl)-3-pyridinyl]-4-piperidinyl}carbonyl)hexahydro-1H-1,4-diazepine, is a structurally novel compound from a distinct chemical series of H3 receptor antagonists.[3]
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | 1-(1-methylethyl)-4-({1-[6-(trifluoromethyl)-3-pyridinyl]-4-piperidinyl}carbonyl)hexahydro-1H-1,4-diazepine |
| CAS Number | 799557-57-6[2] |
| Molecular Formula | C20H29F3N4O |
| SMILES | O=C(N1CCN(C(C)C)CCC1)C2CCN(C3=CC=C(C(F)(F)F)N=C3)CC2[1] |
Physicochemical Properties:
| Property | Value |
| Molecular Weight | 398.47 g/mol |
| Shipping | Room temperature in the continental US; may vary elsewhere.[1] |
| Storage | Recommended conditions are provided in the Certificate of Analysis.[1] |
Biological Activity and Mechanism of Action
This compound acts as a selective antagonist at the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system.[6][7] These neurotransmitters include acetylcholine, norepinephrine, dopamine, and serotonin.[7] By blocking the inhibitory effect of the H3 receptor, this compound increases the release of these neurotransmitters, which is believed to be the primary mechanism underlying its therapeutic effects.[7]
The histamine H3 receptor is coupled to Gαi/o proteins.[1][6] Activation of this receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] H3 receptor stimulation can also activate the MAPK and PI3K/AKT signaling pathways.[1] As an antagonist and inverse agonist, this compound blocks these agonist-induced effects and can also reduce the basal constitutive activity of the receptor.[3][4]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 7. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
The Discovery and Synthesis of GSK334429: A Histamine H3 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK334429 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist that has been investigated for its potential therapeutic applications in neurological and psychiatric disorders. Developed by GlaxoSmithKline, this compound has demonstrated efficacy in preclinical models of cognitive impairment and neuropathic pain. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug development.
Discovery and Pharmacological Profile
This compound, with the chemical name 1-(1-methylethyl)-4-({1-[6-(trifluoromethyl)-3-pyridinyl]-4-piperidinyl}carbonyl)hexahydro-1H-1,4-diazepine, was identified as a structurally novel antagonist of the histamine H3 receptor.[1] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of this receptor is a promising strategy for enhancing neurotransmitter release and thereby improving cognitive function and alleviating neuropathic pain.
In Vitro Pharmacological Data
The in vitro activity of this compound has been characterized in various binding and functional assays. The compound exhibits high affinity for both human and rat histamine H3 receptors.
| Parameter | Species | Value | Reference |
| pKi | Human | 9.49 ± 0.09 | [1] |
| pKi | Rat | 9.12 ± 0.14 | [1] |
| pA2 | Human | 8.84 ± 0.04 | [1] |
| pIC50 (GTPγS binding) | Human | 8.59 ± 0.04 | [1] |
In Vivo Pharmacological and Pharmacokinetic Data
Oral administration of this compound has been shown to be effective in animal models of cognitive impairment and neuropathic pain. The compound readily crosses the blood-brain barrier and engages its target in the central nervous system.
| Parameter | Species | Value | Route | Reference |
| ED50 (ex vivo [3H]-R-α-methylhistamine binding) | Rat | 0.35 mg/kg | p.o. | [1] |
| ID50 (R-α-methylhistamine-induced dipsogenia) | Rat | 0.11 mg/kg | p.o. | [1] |
| CLb (Blood Clearance) | Rat | 23 ± 4 ml/min/kg | i.v. | |
| Vss (Volume of Distribution at Steady State) | Rat | 3.1 ± 0.4 l/kg | i.v. | |
| t1/2 (Half-life) | Rat | 2.6 ± 0.4 h | i.v. | |
| F (Oral Bioavailability) | Rat | 51% | p.o. |
Synthesis of this compound
The synthesis of this compound involves the preparation of three key fragments: 1-(1-methylethyl)-hexahydro-1H-1,4-diazepine, 1-[6-(trifluoromethyl)-3-pyridinyl]-4-piperidinecarboxylic acid, and their subsequent coupling. While a specific patent detailing the exact synthesis of this compound is not publicly available, a plausible synthetic route can be constructed based on established synthetic methodologies for similar compounds.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Histamine H3 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the histamine H3 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: [3H]-N-α-methylhistamine.
-
Non-specific binding control: Clobenpropit (B1669187) (10 µM).
-
Test compound: this compound.
Procedure:
-
Membrane Preparation: Harvest HEK293-H3R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, [3H]-N-α-methylhistamine, and varying concentrations of this compound. For non-specific binding, add clobenpropit instead of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for the histamine H3 receptor binding assay.
Scopolamine-Induced Memory Impairment in Rats
Objective: To evaluate the efficacy of this compound in reversing cognitive deficits.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Scopolamine (B1681570) hydrobromide.
-
Test compound: this compound.
-
Passive avoidance apparatus.
Procedure:
-
Acclimation: Acclimate the rats to the passive avoidance apparatus, which consists of a light and a dark compartment.
-
Training: Place each rat in the light compartment. When the rat enters the dark compartment, deliver a mild foot shock.
-
Dosing: Administer this compound or vehicle orally. After a specified pretreatment time, administer scopolamine (e.g., 0.5-1 mg/kg, i.p.) to induce amnesia.
-
Testing: At a set time after scopolamine administration, place the rat back in the light compartment and measure the latency to enter the dark compartment.
-
Data Analysis: Compare the step-through latencies of the different treatment groups. A longer latency in the this compound-treated group compared to the scopolamine-only group indicates a reversal of the memory deficit.
Caption: Experimental workflow for the scopolamine-induced amnesia model.
Capsaicin-Induced Secondary Allodynia in Rats
Objective: To assess the analgesic potential of this compound in a model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats.
-
Von Frey filaments.
-
Test compound: this compound.
Procedure:
-
Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) for each rat by applying von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
Capsaicin Injection: Inject a small volume of capsaicin solution into the plantar surface of one hind paw to induce primary hyperalgesia at the injection site and secondary allodynia in the surrounding area.
-
Dosing: Administer this compound or vehicle orally at a specified time after capsaicin injection.
-
Post-Treatment Measurement: At various time points after dosing, re-measure the PWT in the area of secondary allodynia.
-
Data Analysis: Compare the PWTs of the different treatment groups over time. An increase in the PWT in the this compound-treated group compared to the vehicle group indicates an anti-allodynic effect.
Caption: Workflow for the capsaicin-induced secondary allodynia model.
Signaling Pathway
As a histamine H3 receptor antagonist, this compound blocks the constitutive activity of the receptor, which is coupled to Gi/o proteins. This disinhibition leads to an increase in the activity of adenylyl cyclase, resulting in elevated intracellular cyclic AMP (cAMP) levels. The subsequent activation of protein kinase A (PKA) can modulate the activity of various downstream effectors, ultimately leading to an increase in the release of histamine and other neurotransmitters.
References
GSK334429: A Technical Overview of its Selectivity for the Human Histamine H3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK334429 is a potent and selective non-imidazole antagonist of the human histamine (B1213489) H3 receptor (H3R).[1] The H3 receptor, a presynaptic G protein-coupled receptor (GPCR), plays a crucial role as an autoreceptor and heteroreceptor in the central nervous system, modulating the release of histamine and other key neurotransmitters. Its involvement in a variety of physiological processes has made it an attractive therapeutic target for a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the selectivity of this compound for the human H3 receptor, detailing its binding affinity and functional activity. The document includes comprehensive experimental protocols for the key assays used to characterize this compound and visual diagrams of relevant signaling pathways and workflows.
Data Presentation
The following tables summarize the quantitative data for this compound's interaction with the human H3 receptor.
Table 1: Binding Affinity and Functional Activity of this compound at the Human H3 Receptor
| Parameter | Value (Human H3 Receptor) | Assay Type | Description |
| pKi | 9.49 ± 0.09 | Radioligand Binding Assay | A measure of the binding affinity of this compound to the receptor.[1] |
| pA2 | 8.84 ± 0.04 | cAMP Functional Assay | A measure of the functional antagonist potency of this compound in blocking agonist-induced changes in cAMP levels.[1] |
| pIC50 | 8.59 ± 0.04 | GTPγS Binding Assay | A measure of the inverse agonist potency of this compound in reducing basal GTPγS binding.[1] |
Table 2: Selectivity Profile of this compound
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the selectivity and functional activity of this compound for the human H3 receptor.
Radioligand Binding Assay for Human H3 Receptor
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Membrane Preparation: Membranes from CHO-K1 or HEK293 cells stably expressing the recombinant human H3 receptor.
-
Radioligand: [3H]-R-α-methylhistamine, a selective H3 receptor agonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent H3 receptor ligand like clobenpropit (B1669187) or thioperamide.
-
Test Compound: this compound at various concentrations.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Culture CHO-K1 or HEK293 cells expressing the human H3 receptor. Harvest the cells and prepare crude membrane fractions by homogenization and differential centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-R-α-methylhistamine, and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a high concentration of an unlabeled H3 ligand.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay for H3 Receptor Antagonism
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, which is a hallmark of Gi-coupled receptor activation.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably co-expressing the human H3 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer, often supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Agonist: A known H3 receptor agonist such as R-α-methylhistamine or imetit.
-
Adenylyl Cyclase Activator: Forskolin (optional, to enhance the assay window).
-
Test Compound: this compound at various concentrations.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, ELISA).
Procedure:
-
Cell Plating: Seed the cells in 96- or 384-well plates and allow them to adhere overnight.
-
Compound Pre-incubation: Remove the culture medium and add assay buffer containing various concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the H3 receptor agonist to the wells. If using forskolin, it can be added simultaneously or shortly before the agonist.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP is measured. The pA2 value, a measure of antagonist potency, is determined from Schild analysis of the dose-response curves.
[35S]GTPγS Binding Assay for H3 Receptor Inverse Agonism
This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS. It is particularly useful for identifying inverse agonists that reduce the basal, constitutive activity of a receptor.
Materials:
-
Membrane Preparation: Membranes from cells expressing the human H3 receptor.
-
Radioligand: [35S]GTPγS.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and GDP.
-
Test Compound: this compound at various concentrations.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane and Compound Incubation: In a 96-well plate, combine the cell membranes and varying concentrations of this compound in the assay buffer containing GDP.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plates at 30°C for a defined period (e.g., 30-60 minutes) to allow for [35S]GTPγS binding to the G proteins.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash the filters with ice-cold buffer and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: The ability of this compound to decrease the basal [35S]GTPγS binding (in the absence of an agonist) is measured. The pIC50 value, representing the potency of the inverse agonist, is determined from the concentration-response curve.
Mandatory Visualizations
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Functional Assay Logical Flow.
References
Preclinical Profile of GSK334429: A Histamine H3 Receptor Antagonist for Memory Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK334429 is a novel, potent, and selective non-imidazole histamine (B1213489) H3 receptor antagonist that has demonstrated pro-cognitive effects in preclinical models of memory impairment. As an antagonist of the H3 receptor, a presynaptic autoreceptor and heteroreceptor, this compound modulates the release of several key neurotransmitters implicated in learning and memory, including histamine, acetylcholine, and norepinephrine. This technical guide provides a comprehensive overview of the preclinical research on this compound and its effects on memory, with a focus on its mechanism of action, experimental validation, and underlying signaling pathways.
Core Efficacy Data
In Vitro and In Vivo Receptor Occupancy and Functional Antagonism
This compound exhibits high affinity for human and rat histamine H3 receptors and acts as a potent functional antagonist.[1]
| Parameter | Species | Value |
| Receptor Binding Affinity (pKi) | Human | 9.49 ± 0.09 |
| Rat | 9.12 ± 0.14 | |
| Functional Antagonism (pA2) | Human | 8.84 ± 0.04 |
| Inverse Agonism (pIC50) | Human | 8.59 ± 0.04 |
| Ex vivo [3H]-R-α-methylhistamine binding inhibition (ED50) | Rat (oral) | 0.35 mg/kg |
| Functional antagonism (R-α-methylhistamine-induced dipsogenia, ID50) | Rat (oral) | 0.11 mg/kg |
Reversal of Scopolamine-Induced Memory Deficits
This compound has been shown to significantly reverse memory deficits induced by the cholinergic antagonist scopolamine (B1681570) in a passive avoidance paradigm in rats.[1]
| Compound | Dose (p.o.) | Outcome in Scopolamine-Induced Amnesia Model |
| This compound | 0.3 mg/kg | Significant reversal of amnesia |
| This compound | 1 mg/kg | Significant reversal of amnesia |
| This compound | 3 mg/kg | Significant reversal of amnesia |
Note: Specific latency times for the passive avoidance task are not publicly available in the cited literature. The results are reported as a significant reversal of the scopolamine-induced memory deficit.
Experimental Protocols
Scopolamine-Induced Memory Impairment Model
This model is widely used to induce a transient and reversible memory deficit, primarily by disrupting central cholinergic neurotransmission.
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are allowed to acclimate to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration:
-
This compound is administered orally (p.o.) at the desired doses (e.g., 0.3, 1, and 3 mg/kg).
-
Scopolamine is administered intraperitoneally (i.p.) at a dose known to induce memory impairment (e.g., 0.5 mg/kg) typically 30 minutes after the test compound and 30 minutes before the training trial of the behavioral task.
-
-
Behavioral Testing: The passive avoidance test is conducted to assess learning and memory.
Passive Avoidance Test
This fear-motivated test is used to evaluate the effect of pharmacological agents on learning and memory.
Apparatus: A two-compartment box consisting of a brightly lit "safe" compartment and a dark "aversive" compartment, connected by a small opening. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Training Trial (Acquisition):
-
Each rat is placed in the lit compartment.
-
When the rat enters the dark compartment, the door closes, and a mild, brief electrical foot shock is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial (Memory Test):
-
Typically conducted 24 hours after the training trial.
-
The rat is again placed in the lit compartment.
-
The latency to enter the dark compartment is recorded. A longer latency is indicative of better memory retention of the aversive experience.
-
Signaling Pathways and Mechanism of Action
The pro-cognitive effects of this compound are primarily attributed to its antagonism of the histamine H3 receptor. This action leads to a cascade of downstream effects that enhance neurotransmission in brain regions critical for memory formation and consolidation.
Modulation of Neurotransmitter Release
Blockade of the H3 autoreceptor on histaminergic neurons increases the synthesis and release of histamine. More critically for cognition, antagonism of H3 heteroreceptors on non-histaminergic neurons enhances the release of other key neurotransmitters.[2]
Downstream Signaling Pathways
The increased release of neurotransmitters initiated by this compound activates several downstream signaling pathways crucial for synaptic plasticity and memory. One key pathway involves the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in long-term memory formation, such as brain-derived neurotrophic factor (BDNF).[3][4]
Experimental Workflow
The preclinical evaluation of this compound for its effects on memory typically follows a structured workflow, from initial compound screening to behavioral assessment in animal models of cognitive impairment.
Conclusion
This compound is a promising histamine H3 receptor antagonist with demonstrated efficacy in preclinical models of memory impairment. Its mechanism of action, centered on the enhancement of pro-cognitive neurotransmitter release, and subsequent activation of downstream signaling pathways like CREB/BDNF, provides a strong rationale for its potential therapeutic use in cognitive disorders. Further research, particularly studies providing detailed quantitative behavioral data and exploring potential epigenetic mechanisms, will be valuable in fully elucidating the therapeutic profile of this compound.
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments [frontiersin.org]
- 4. Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy and Mechanism of GSK334429 in Preclinical Models of Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. The histamine (B1213489) H3 receptor, a presynaptic autoreceptor and heteroreceptor, has emerged as a promising target for the modulation of neurotransmitter systems implicated in pain processing. This technical guide provides an in-depth overview of the preclinical evaluation of GSK334429, a potent and selective histamine H3 receptor antagonist, in various models of neuropathic pain. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms of action to support further research and development in this area.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, including its binding affinity for the histamine H3 receptor and its efficacy in preclinical models of neuropathic pain.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Parameter | Value |
| Histamine H3 | Human | pKi | 9.49 ± 0.09 |
Table 2: Efficacy of this compound in Rat Models of Neuropathic Pain
| Model | Assay | Route of Administration | Effective Dose Range | Endpoint |
| Chronic Constriction Injury (CCI) | Paw Withdrawal Threshold (Analgesiometer and/or von Frey hairs) | Oral | 1, 3, and 10 mg/kg | Significant reversal of decreased paw withdrawal threshold[1][2][3] |
| Varicella-Zoster Virus (VZV)-Induced Neuropathy | Paw Withdrawal Threshold (von Frey hairs) | Oral | 10 mg/kg | Significant reversal of decreased paw withdrawal threshold[1][2][3] |
| Capsaicin-Induced Secondary Allodynia | Paw Withdrawal Threshold | Oral | 3 and 10 mg/kg | Significant reversal of capsaicin-induced reductions in paw withdrawal threshold[4] |
Experimental Protocols
Detailed methodologies for the key preclinical models used to evaluate the efficacy of this compound are provided below.
Chronic Constriction Injury (CCI) Model in Rats
The CCI model is a widely used surgical model of neuropathic pain that mimics features of complex regional pain syndrome.
Surgical Procedure:
-
Anesthesia: Anesthetize adult male Sprague-Dawley or Wistar rats (200-250g) with an appropriate anesthetic agent (e.g., isoflurane).
-
Incision: Make a small skin incision on the lateral surface of the mid-thigh of one hind limb.
-
Nerve Exposure: Bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Proximal to the sciatic trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened to the point of causing a slight constriction of the nerve, just enough to impede epineural blood flow without arresting it.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer appropriate post-operative analgesia (for a limited duration to not interfere with neuropathic pain development) and monitor the animals for signs of distress. Allow a recovery period of at least 7-14 days for the development of stable mechanical allodynia before behavioral testing.
Varicella-Zoster Virus (VZV)-Induced Neuropathic Pain Model in Rats
This model utilizes the human VZV to induce a persistent neuropathic pain state in rats, relevant to post-herpetic neuralgia.
Inoculation Procedure:
-
Virus Preparation: Propagate a pathogenic strain of VZV (e.g., Ellen strain) in a suitable human cell line (e.g., MRC-5 human embryonic lung fibroblasts). Harvest the infected cells when a significant cytopathic effect is observed.
-
Inoculum Preparation: Prepare a single-cell suspension of VZV-infected cells. A typical inoculum consists of 2 x 10^5 plaque-forming units (PFU) in a volume of 50 µL.[5]
-
Inoculation: Under brief anesthesia, inject the viral inoculum subcutaneously into the plantar surface of the rat's hind paw.
-
Pain Development: Monitor the animals for the development of mechanical allodynia and thermal hyperalgesia, which typically becomes established within the first week post-inoculation and can persist for several weeks.[5][6][7]
Capsaicin-Induced Secondary Allodynia Model in Rats
This model is used to assess central sensitization, a key mechanism in many chronic pain states.
Induction of Allodynia:
-
Capsaicin (B1668287) Solution: Prepare a solution of capsaicin in a vehicle such as 10% Tween 80 in saline. The specific concentration and volume used in the this compound study are not publicly available, but a common approach is to inject a low concentration (e.g., 0.1-1%) in a small volume (e.g., 10-50 µL) intradermally into the plantar surface of the rat's hind paw.
-
Injection: Under brief anesthesia, inject the capsaicin solution.
-
Secondary Allodynia Development: Following the injection, an area of secondary mechanical allodynia develops in the skin surrounding the injection site. This is a manifestation of central sensitization and is typically assessed within hours of the injection.
Behavioral Assay: Von Frey Test for Mechanical Allodynia
The von Frey test is a standard method for assessing mechanical sensitivity in rodents.
Procedure:
-
Acclimation: Place the rats in individual transparent plastic cages on an elevated mesh floor and allow them to acclimate for at least 15-30 minutes before testing.
-
Filament Application: Apply a series of calibrated von Frey filaments with increasing stiffness to the mid-plantar surface of the hind paw. The filament should be applied perpendicularly to the paw surface with sufficient force to cause it to bend.
-
Response Assessment: A positive response is defined as a brisk withdrawal of the paw, licking, or shaking.
-
Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method. This involves starting with a filament near the expected threshold. If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used. This is repeated until a pattern of responses is established, and the 50% threshold is calculated using a specific formula.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Neuropathic Pain
This compound acts as an antagonist at the histamine H3 receptor. As a presynaptic autoreceptor, the H3 receptor tonically inhibits the release of histamine. By blocking this receptor, this compound is hypothesized to increase the synaptic concentration of histamine. Histamine can then act on other histamine receptors, such as the H1 and H4 receptors, which are also implicated in pain modulation. Furthermore, as a presynaptic heteroreceptor, the H3 receptor also modulates the release of other key neurotransmitters involved in descending pain pathways, including norepinephrine, serotonin, and acetylcholine. The increased release of these neurotransmitters in key pain-processing areas of the central nervous system, such as the spinal cord dorsal horn and the periaqueductal gray, is thought to contribute to the analgesic effects of this compound.
Caption: Proposed mechanism of action for this compound in neuropathic pain.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram illustrates a typical experimental workflow for assessing the efficacy of a compound like this compound in a preclinical model of neuropathic pain.
Caption: A typical experimental workflow for preclinical pain studies.
Logical Relationship of Key Concepts
The development of analgesics for neuropathic pain involves a multi-step process, from understanding the underlying pathology to preclinical testing and clinical development. This diagram illustrates the logical flow of this process.
Caption: Logical flow from pathophysiology to clinical development.
Conclusion
The available preclinical data strongly support the potential of this compound as a therapeutic agent for neuropathic pain. Its efficacy in multiple, mechanistically distinct animal models, including those with surgical nerve injury and viral-induced neuropathy, highlights its robust analgesic properties. The mechanism of action, centered on the antagonism of the histamine H3 receptor, offers a novel approach to modulating the complex neurochemistry of chronic pain. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the key findings and methodologies that underpin the investigation of this compound. Further studies to elucidate the detailed pharmacokinetic and pharmacodynamic profile, as well as clinical trials, are warranted to translate these promising preclinical findings into a novel treatment for patients suffering from neuropathic pain.
References
- 1. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.sahmri.org.au [research.sahmri.org.au]
- 3. login.medscape.com [login.medscape.com]
- 4. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Varicella zoster virus-induced pain and post-herpetic neuralgia in the human host and in rodent animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Varicella-zoster virus early infection but not complete replication is required for the induction of chronic hypersensitivity in rat models of postherpetic neuralgia | PLOS Pathogens [journals.plos.org]
- 7. Further characterisation of a rat model of varicella zoster virus (VZV)-associated pain: relationship between mechanical hypersensitivity and anxiety-related behaviour; and the influence of analgesic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Inverse Agonist Profile of GSK334429: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the inverse agonist properties of GSK334429, a selective, non-imidazole antagonist of the histamine (B1213489) H3 receptor (H3R). This compound has garnered interest within the scientific community for its potential therapeutic applications in neurological and cognitive disorders. This document synthesizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and workflows.
Core Quantitative Data Summary
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo assays, revealing its potent inverse agonist and antagonist properties at the human and rat histamine H3 receptors. The key quantitative metrics are summarized below for comparative analysis.
| Parameter | Species | Value | Assay Type | Reference |
| pKi | Human | 9.49 ± 0.09 | Radioligand Binding | [1] |
| Rat | 9.12 ± 0.14 | Radioligand Binding | [1] | |
| pIC50 | Human | 8.59 ± 0.04 | [³⁵S]GTPγS Binding (Inverse Agonism) | [1] |
| pA2 | Human | 8.84 ± 0.04 | cAMP Functional Antagonism | [1] |
| ED50 | Rat | 0.35 mg/kg (p.o.) | Ex vivo [³H]-R-α-methylhistamine Binding | [1] |
| ID50 | Rat | 0.11 mg/kg (p.o.) | Blockade of R-α-methylhistamine-induced Dipsogenia | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling cascade of the histamine H3 receptor and the experimental workflows employed to characterize the inverse agonist properties of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the quantitative data summary, based on the procedures described in the primary literature.
Radioligand Binding Affinity Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human and rat histamine H3 receptors.
-
Cell Lines and Membrane Preparation:
-
Human Histamine H3 Receptor: Membranes were prepared from HEK293 cells stably expressing the recombinant human H3 receptor.
-
Rat Histamine H3 Receptor: Membranes were prepared from rat cerebral cortex.
-
Membrane preparation involved homogenization in ice-cold buffer (50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes, which were then resuspended in assay buffer.
-
-
Radioligand: [³H]-R-α-methylhistamine was used as the radiolabeled ligand.
-
Assay Protocol:
-
Membrane homogenates were incubated with a fixed concentration of [³H]-R-α-methylhistamine and varying concentrations of this compound.
-
The incubation was carried out in a total volume of 500 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
The reaction was allowed to proceed for 60 minutes at 25°C.
-
The incubation was terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for Inverse Agonism
-
Objective: To quantify the inverse agonist activity (pIC50) of this compound at the human histamine H3 receptor.
-
Principle: This assay measures the ability of a compound to decrease the basal level of G-protein activation in a system with constitutive receptor activity.
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human H3 receptor were used.
-
Assay Protocol:
-
Membranes were incubated with varying concentrations of this compound in assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) containing GDP (e.g., 10 µM).
-
The reaction was initiated by the addition of [³⁵S]GTPγS to a final concentration of approximately 0.1 nM.
-
The incubation was carried out for 60 minutes at 30°C.
-
The assay was terminated by rapid filtration through GF/B filters.
-
The amount of bound [³⁵S]GTPγS was determined by scintillation counting.
-
-
Data Analysis: The concentration of this compound that produced a 50% inhibition of the basal [³⁵S]GTPγS binding (IC50) was determined. The pIC50 is the negative logarithm of this value.
cAMP Functional Antagonism Assay
-
Objective: To determine the functional antagonist potency (pA2) of this compound.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H3 receptor were utilized.
-
Assay Protocol:
-
Cells were seeded in 96-well plates and allowed to adhere.
-
The cells were then pre-incubated with varying concentrations of this compound for a defined period.
-
Following pre-incubation, the cells were stimulated with a range of concentrations of the H3 receptor agonist, R-α-methylhistamine, in the presence of a constant concentration of forskolin (to stimulate adenylate cyclase and produce a measurable cAMP response).
-
The incubation was allowed to proceed for a specified time (e.g., 30 minutes) at 37°C.
-
The reaction was stopped, and the cells were lysed.
-
The intracellular cAMP levels were quantified using a suitable method, such as Homogeneous Time-Resolved Fluorescence (HTRF).
-
-
Data Analysis: The pA2 value was calculated using the Schild equation, which provides a measure of the affinity of a competitive antagonist.
This comprehensive guide provides a detailed overview of the inverse agonist properties of this compound, supported by quantitative data, clear visualizations of the underlying biological processes, and detailed experimental methodologies. This information is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.
References
GSK334429: A Histamine H3 Receptor Antagonist with Therapeutic Potential in Neuropathic Pain and Cognitive Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GSK334429 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist that has demonstrated significant therapeutic potential in preclinical models of neuropathic pain and cognitive impairment. As an antagonist and inverse agonist at the H3 receptor, this compound modulates the release of several key neurotransmitters in the central nervous system, including histamine, acetylcholine (B1216132), and norepinephrine (B1679862). This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical efficacy data, and the experimental methodologies used in its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for neurological disorders.
Introduction
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in regulating the synthesis and release of histamine and other neurotransmitters in the brain.[1] Its strategic location in brain regions associated with pain perception and cognition has made it an attractive target for the development of novel therapies for a range of neurological and psychiatric conditions.[1] this compound has emerged from preclinical studies as a promising small molecule that selectively targets the H3 receptor, exhibiting potential for the treatment of debilitating conditions such as neuropathic pain and cognitive deficits.[2][3]
Mechanism of Action
This compound functions as a potent and selective antagonist of the histamine H3 receptor.[3] The H3 receptor is a G protein-coupled receptor (GPCR) that is constitutively active and coupled to the Gαi/o subunit. Activation of the H3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of neurotransmitter release.[4]
By blocking the H3 receptor, this compound removes this inhibitory brake, leading to an increased release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and serotonin (B10506).[4][5][6][7][8][9] This neurochemical modulation is believed to be the primary mechanism underlying the therapeutic effects of this compound in neuropathic pain and cognitive enhancement.[10][11]
Signaling Pathway of H3 Receptor Antagonism by this compound
Caption: Antagonism of the Gi/o-coupled H3 receptor by this compound prevents the inhibition of adenylyl cyclase.
Potential Therapeutic Applications and Preclinical Efficacy
Preclinical studies have primarily focused on two potential therapeutic areas for this compound: neuropathic pain and cognitive impairment.
Neuropathic Pain
This compound has demonstrated significant efficacy in animal models of neuropathic pain.[2]
-
Chronic Constriction Injury (CCI) Model: In a rat model of CCI, oral administration of this compound (1, 3, and 10 mg/kg) significantly reversed the decrease in paw withdrawal threshold, indicating an analgesic effect.[2]
-
Varicella-Zoster Virus (VZV) Model: In a rat model of VZV-induced neuropathic pain, this compound (10 mg/kg, p.o.) reversed the decrease in paw withdrawal threshold.[2]
-
Capsaicin-Induced Secondary Allodynia: this compound (3 and 10 mg/kg, p.o.) significantly reversed capsaicin-induced reductions in paw withdrawal threshold in rats, suggesting its potential to reduce tactile allodynia.[3]
The analgesic effect of H3 receptor antagonists is thought to be mediated by the enhanced release of norepinephrine and serotonin in descending pain pathways, as well as the modulation of glial cell activation.[12][13][14]
Cognitive Impairment
This compound has also shown promise in a preclinical model of cognitive dysfunction.
-
Scopolamine-Induced Amnesia: In a passive avoidance paradigm in rats, this compound (0.3, 1, and 3 mg/kg, p.o.) significantly reversed the amnesia induced by the cholinergic antagonist scopolamine.[3]
The cognitive-enhancing effects of H3 receptor antagonists are attributed to the increased release of acetylcholine and other neurotransmitters in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[10][11][15]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Efficacy of this compound in Neuropathic Pain Models
| Model | Species | Dose (p.o.) | Effect | Reference |
| Chronic Constriction Injury (CCI) | Rat | 1, 3, 10 mg/kg | Significantly reversed decrease in paw withdrawal threshold. | [2] |
| Varicella-Zoster Virus (VZV) | Rat | 10 mg/kg | Reversed decrease in paw withdrawal threshold. | [2] |
| Capsaicin-Induced Secondary Allodynia | Rat | 3, 10 mg/kg | Significantly reversed reductions in paw withdrawal threshold. | [3] |
Table 2: Efficacy of this compound in a Cognitive Impairment Model
| Model | Species | Dose (p.o.) | Effect | Reference |
| Scopolamine-Induced Amnesia (Passive Avoidance) | Rat | 0.3, 1, 3 mg/kg | Significantly reversed scopolamine-induced amnesia. | [3] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. The following descriptions are based on the information provided in the published abstracts and general knowledge of these experimental models.
Neuropathic Pain Models
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats:
-
Objective: To induce a neuropathic pain state characterized by mechanical allodynia and hyperalgesia.
-
General Procedure: Under anesthesia, the sciatic nerve is exposed, and loose ligatures are placed around it. This procedure leads to nerve damage and the development of persistent pain-like behaviors.
-
Endpoint Measurement: Paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is measured to assess mechanical allodynia. A decrease in the threshold indicates increased pain sensitivity.
-
-
Varicella-Zoster Virus (VZV)-Induced Neuropathic Pain in Rats:
-
Objective: To model the neuropathic pain associated with post-herpetic neuralgia.
-
General Procedure: VZV is injected into the footpad of the rat, leading to a localized infection and subsequent development of chronic pain-like behaviors.
-
Endpoint Measurement: Paw withdrawal threshold to a mechanical stimulus is measured to assess allodynia.
-
-
Capsaicin-Induced Secondary Allodynia in Rats:
-
Objective: To induce a state of central sensitization, a key mechanism in neuropathic pain.
-
General Procedure: Capsaicin is injected into the paw, causing an initial localized pain response followed by a more widespread and lasting mechanical hypersensitivity (secondary allodynia).
-
Endpoint Measurement: Paw withdrawal threshold to a mechanical stimulus is measured in the area surrounding the injection site.
-
Experimental Workflow for Neuropathic Pain Studies
Caption: A generalized workflow for evaluating the efficacy of this compound in rodent models of neuropathic pain.
Cognitive Impairment Model
-
Scopolamine-Induced Amnesia in the Passive Avoidance Test in Rats:
-
Objective: To assess the ability of a compound to reverse a chemically induced deficit in learning and memory.
-
General Procedure: The passive avoidance apparatus consists of a brightly lit compartment and a dark compartment. During training, rats receive a mild footshock upon entering the dark compartment. The latency to enter the dark compartment is measured again after a set period. Scopolamine is administered before training to induce amnesia, resulting in a shorter latency to enter the dark compartment.
-
Endpoint Measurement: The latency to enter the dark compartment during the retention test. A longer latency indicates improved memory.
-
Clinical Development Status
As of the latest available information, there are no registered clinical trials for this compound on public databases such as ClinicalTrials.gov.[16] This suggests that the compound may not have progressed to human clinical development or that any such development has not been publicly disclosed.
Conclusion and Future Directions
This compound is a potent and selective histamine H3 receptor antagonist with compelling preclinical data supporting its potential as a therapeutic agent for neuropathic pain and cognitive disorders. Its mechanism of action, involving the enhancement of neurotransmitter release in key brain circuits, provides a strong rationale for its observed efficacy.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This should include:
-
Detailed Pharmacokinetic and Pharmacodynamic Studies: To optimize dosing and administration regimens.
-
Exploration in a Wider Range of Preclinical Models: To broaden the understanding of its therapeutic applications.
-
Investigation of Long-Term Efficacy and Safety: To assess its suitability for chronic conditions.
-
Clarification of Clinical Development Plans: To determine if and when this promising compound will be evaluated in human subjects.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Histamine H4 Receptor Participates in the Neuropathic Pain-Relieving Activity of the Histamine H3 Receptor Antagonist GSK189254 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histamine H3 receptor-mediated inhibition of serotonin release in the rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histaminergic neurons modulate acetylcholine release in the ventral striatum: role of H3 histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of histamine H3-receptors inhibits carrier-mediated norepinephrine release during protracted myocardial ischemia. Comparison with adenosine A1-receptors and alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine H3 receptors mediate inhibition of noradrenaline release from intestinal sympathetic nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Histamine H3 receptor blockade alleviates neuropathic pain through the regulation of glial cells activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for GSK334429 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK334429 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist that is orally active.[1][2] It demonstrates high affinity for both human (pKi = 9.49) and rat (pKi = 9.12) H3 receptors.[2] Functionally, it acts as a potent antagonist (pA₂ = 8.84) and possesses inverse agonist properties (pIC₅₀ = 8.59) at the human H3 receptor.[2] The histamine H3 receptor is a presynaptic autoreceptor in the central and peripheral nervous systems that regulates the release of histamine and other neurotransmitters.[3][4] Blockade of H3 receptors is a promising therapeutic strategy for neurological and cognitive disorders.[5]
This document provides detailed in vivo experimental protocols for this compound based on published preclinical data. The existing literature primarily focuses on the efficacy of this compound in rodent models of neuropathic pain and cognitive impairment. While the initial inquiry included respiratory diseases, publicly available data on the use of this compound in animal models of COPD were not identified. The following protocols are therefore centered on the well-documented neurological applications of this compound.
Data Presentation
The following tables summarize the quantitative in vivo efficacy and pharmacodynamic data for this compound in rats.
Table 1: In Vivo Efficacy of this compound in Rat Models
| Model | Endpoint | Dose Range (p.o.) | Effect | Reference |
| Chronic Constriction Injury (CCI) | Paw Withdrawal Threshold (PWT) | 1, 3, 10 mg/kg | Significantly reversed CCI-induced decrease in PWT.[6][7] | [6][7] |
| Varicella-Zoster Virus (VZV) Induced Neuropathy | Paw Withdrawal Threshold (PWT) | 10 mg/kg | Reversed VZV-induced decrease in PWT.[6][8] | [6][8] |
| Capsaicin-Induced Secondary Allodynia | Paw Withdrawal Threshold (PWT) | 3, 10 mg/kg | Significantly reversed capsaicin-induced reductions in PWT.[2] | [2] |
| Scopolamine-Induced Amnesia | Passive Avoidance Task | 0.3, 1, 3 mg/kg | Significantly reversed scopolamine-induced amnesia.[2] | [2] |
Table 2: In Vivo Pharmacodynamics of this compound in Rats
| Assay | Metric | Value | Reference |
| Cortical H3 Receptor Occupancy | ED₅₀ | 0.35 mg/kg (p.o.) | [2] |
| Functional H3 Receptor Antagonism (R-alpha-methylhistamine-induced dipsogenia) | ID₅₀ | 0.11 mg/kg (p.o.) | [2] |
Experimental Protocols
Protocol 1: Efficacy in the Rat Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To evaluate the analgesic effect of this compound on mechanical allodynia in a rat model of surgically-induced neuropathic pain.[6]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., isoflurane)
-
4-0 chromic gut sutures
-
Von Frey filaments or electronic analgesymeter
-
Oral gavage needles
Procedure:
-
Animal Acclimation: House rats under standard laboratory conditions (12h light/dark cycle, food and water ad libitum) for at least one week before the experiment.
-
Induction of CCI:
-
Anesthetize a rat following approved institutional protocols.
-
Make a small incision at the mid-thigh level of one hind limb to expose the sciatic nerve.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve, proximal to its trifurcation. The ligatures should be spaced about 1 mm apart and tightened just enough to cause a slight constriction without arresting epineural blood flow.
-
Close the incision with sutures or wound clips.
-
Allow the animals to recover for 10-14 days to allow for the full development of neuropathic pain behaviors. Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
-
Baseline Behavioral Testing:
-
Before drug administration, measure the baseline paw withdrawal threshold (PWT) in the ipsilateral (operated) hind paw in response to mechanical stimulation.
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply von Frey filaments of increasing force to the plantar surface of the paw until a withdrawal response is elicited. The force that elicits a 50% withdrawal frequency is determined as the PWT. Alternatively, an electronic analgesymeter can be used to apply a gradually increasing pressure.
-
-
Drug Administration:
-
Post-Treatment Behavioral Testing:
-
Measure the PWT at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to determine the time course of the analgesic effect.
-
-
Data Analysis:
-
Express PWT data as the mean ± SEM for each treatment group.
-
Analyze the data using a two-way ANOVA with repeated measures, followed by an appropriate post-hoc test (e.g., Dunnett's or Bonferroni's) to compare this compound-treated groups to the vehicle control group. A p-value < 0.05 is typically considered statistically significant.
-
Protocol 2: Efficacy in the Rat Capsaicin-Induced Secondary Allodynia Model
Objective: To assess the ability of this compound to reverse tactile allodynia in a model of central sensitization.[2]
Materials:
-
This compound
-
Vehicle
-
Capsaicin (B1668287) solution (e.g., 10 µg in 10 µL of saline with 1% ethanol)
-
Male Sprague-Dawley rats (200-250g)
-
Von Frey filaments
-
Intraplantar injection needles (e.g., 30-gauge)
-
Oral gavage needles
Procedure:
-
Animal Acclimation: Acclimate rats as described in Protocol 1.
-
Drug Administration:
-
Administer this compound orally (p.o.) at doses of 3 and 10 mg/kg.[2] Include a vehicle control group.
-
-
Induction of Allodynia:
-
Approximately 30-60 minutes after drug administration, inject 10 µL of capsaicin solution into the plantar surface of one hind paw.
-
-
Behavioral Testing:
-
Measure the paw withdrawal threshold (PWT) in the contralateral (non-injected) hind paw to assess secondary allodynia.
-
Testing is typically performed 2-3 hours after the capsaicin injection, a time point when secondary allodynia is robust.
-
Use von Frey filaments as described in Protocol 1 to determine the PWT.
-
-
Data Analysis:
-
Calculate the mean PWT ± SEM for each group.
-
Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the this compound-treated groups to the vehicle-treated, capsaicin-injected group. A p-value < 0.05 is considered significant.
-
Mandatory Visualization
Caption: Workflow for an in vivo efficacy study of this compound in a rat neuropathic pain model.
Caption: Proposed mechanism of this compound in modulating nociceptive signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. H3 Receptors and Pain Modulation: Peripheral, Spinal, and Brain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor blockade alleviates neuropathic pain through the regulation of glial cells activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. login.medscape.com [login.medscape.com]
Application Notes and Protocols for Oral Administration of GSK334429 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of GSK334429, a selective, orally active, non-imidazole histamine (B1213489) H3 receptor antagonist, in rat models. The following sections detail the compound's mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed protocols for its application in models of neuropathic pain and memory impairment.
Introduction
This compound is a potent antagonist of the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system.[1] By blocking the inhibitory effect of the H3 receptor, this compound enhances the release of neurotransmitters such as acetylcholine (B1216132) and norepinephrine, which are crucial for cognitive function and pain modulation. This makes this compound a promising candidate for the therapeutic intervention in neurological and psychiatric disorders, including neuropathic pain and cognitive deficits.[1][2][3]
Data Presentation
Pharmacodynamic Data
The following table summarizes the in vivo pharmacodynamic parameters of orally administered this compound in rats.
| Parameter | Value (mg/kg, p.o.) | Description |
| ED50 (ex vivo binding) | 0.35 | The dose required to produce 50% inhibition of cortical ex vivo [3H]-R-alpha-methylhistamine binding, indicating target engagement in the brain.[1] |
| ID50 (functional antagonism) | 0.11 | The dose required to produce 50% inhibition of R-alpha-methylhistamine-induced dipsogenia (drinking behavior), demonstrating functional blockade of central H3 receptors.[1] |
Pharmacokinetic Data
Detailed pharmacokinetic parameters for the oral administration of this compound in rats, such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and oral bioavailability (F%), are not publicly available in the reviewed literature. Researchers are advised to conduct pharmacokinetic studies to determine these crucial parameters for their specific experimental conditions. A template for data collection is provided below.
| Parameter | Value | Units |
| Dose | mg/kg | |
| Cmax | ng/mL | |
| Tmax | h | |
| AUC(0-t) | ngh/mL | |
| AUC(0-inf) | ngh/mL | |
| t1/2 (elimination half-life) | h | |
| Oral Bioavailability (F%) | % |
Signaling Pathway
This compound acts as an antagonist at the histamine H3 receptor, which is a Gi/o-protein coupled receptor. Its antagonism blocks the downstream signaling cascade typically initiated by histamine binding.
Caption: Antagonism of H3R by this compound blocks Gαi/o signaling.
Experimental Protocols
The following are detailed protocols for the oral administration of this compound in rat models of neuropathic pain and scopolamine-induced memory impairment.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol describes the induction of neuropathic pain via CCI of the sciatic nerve and the subsequent assessment of the analgesic effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound
-
Vehicle for oral gavage (e.g., 1% methylcellulose (B11928114) in sterile water)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Von Frey filaments for mechanical allodynia assessment
-
Oral gavage needles
Procedure:
-
CCI Surgery:
-
Anesthetize the rat using isoflurane.
-
Make a small incision on the lateral side of the thigh to expose the biceps femoris muscle.
-
Separate the biceps femoris and gluteus superficialis muscles to expose the common sciatic nerve.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction but not arrest the epineural blood flow.
-
Close the muscle layer and skin with appropriate sutures or staples.
-
Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain.
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/mL for doses of 1, 3, and 10 mg/kg in a 1 mL/kg volume).
-
Administer the this compound suspension or vehicle to the rats via oral gavage.
-
-
Assessment of Mechanical Allodynia:
-
Place the rats in individual testing chambers with a wire mesh floor and allow them to acclimate for at least 15 minutes.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw on the injured side.
-
The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.
-
Assessments should be performed at baseline (before drug administration) and at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
Caption: Workflow for the CCI model and drug efficacy testing.
Scopolamine-Induced Memory Impairment (Passive Avoidance Test)
This protocol details the use of the passive avoidance test to assess the ability of this compound to reverse scopolamine-induced memory deficits.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
This compound
-
Scopolamine (B1681570) hydrobromide
-
Vehicle for oral gavage and injection (e.g., saline or 1% methylcellulose)
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, connected by a door, with an electrifiable grid floor in the dark chamber)
-
Oral gavage needles and injection syringes
Procedure:
-
Drug Preparation and Administration:
-
Prepare a solution of scopolamine hydrobromide in saline (e.g., 0.5 mg/mL).
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/mL).
-
Administer this compound or its vehicle orally to the rats 60 minutes before the training trial.
-
Administer scopolamine (e.g., 0.5 mg/kg) or its vehicle intraperitoneally 30 minutes before the training trial to induce amnesia.
-
-
Training Trial (Acquisition):
-
Place the rat in the light compartment of the passive avoidance apparatus.
-
After a brief habituation period (e.g., 60 seconds), open the door to the dark compartment.
-
When the rat enters the dark compartment with all four paws, close the door and deliver a mild, brief electric foot shock (e.g., 0.5 mA for 2 seconds).
-
Immediately after the shock, remove the rat from the apparatus and return it to its home cage.
-
Record the latency to enter the dark compartment.
-
-
Retention Trial (Memory Test):
-
24 hours after the training trial, place the rat back into the light compartment.
-
Open the door to the dark compartment and record the latency for the rat to enter the dark compartment (step-through latency). A longer latency indicates better memory retention.
-
A cut-off time (e.g., 300 or 600 seconds) is typically used, and rats that do not enter the dark compartment within this time are assigned the maximum score.
-
Caption: Workflow for the passive avoidance test.
Conclusion
This compound is a valuable research tool for investigating the role of the histamine H3 receptor in various physiological and pathological processes. The provided protocols offer a framework for assessing its efficacy in rat models of neuropathic pain and cognitive impairment. It is recommended that researchers perform dose-response studies and full pharmacokinetic profiling to optimize the use of this compound in their specific experimental paradigms.
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK334429 in a Scopolamine-Induced Amnesia Model
These application notes provide detailed protocols for researchers, scientists, and drug development professionals investigating the efficacy of GSK334429 in a scopolamine-induced amnesia model in rodents. The information presented here is compiled from preclinical studies and outlines the necessary methodologies for conducting such experiments.
Introduction
Scopolamine (B1681570), a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, is widely used to induce a state of temporary amnesia in animal models, mimicking certain cognitive deficits observed in neurological disorders like Alzheimer's disease.[1] this compound is a potent and selective non-imidazole histamine (B1213489) H3 receptor antagonist.[2] The histamine H3 receptor acts as a presynaptic autoreceptor, and its blockade leads to an increase in the release of histamine and other neurotransmitters, including acetylcholine, which are crucial for cognitive processes.[3] This makes this compound a promising candidate for reversing scopolamine-induced memory impairments.
Data Presentation: this compound Dosage
The following table summarizes the effective dosage of this compound in a scopolamine-induced amnesia model using the passive avoidance paradigm in rats.
| Compound | Dosage (mg/kg) | Route of Administration | Animal Model | Efficacy | Reference |
| This compound | 0.3, 1, 3 | p.o. | Rat | Significantly reversed scopolamine-induced amnesia | [2] |
Experimental Protocols
This section provides a detailed methodology for the passive avoidance test, a widely used behavioral paradigm to assess learning and memory in rodents.
Passive Avoidance Test Protocol
The passive avoidance test is a fear-motivated assay that evaluates an animal's ability to remember an aversive experience.[1]
1. Apparatus: The apparatus consists of a two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid capable of delivering a mild electric shock.
2. Experimental Animals: Male Wistar or Sprague-Dawley rats are commonly used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water and a 12-hour light/dark cycle.
3. Experimental Groups:
-
Vehicle Control: Receives vehicle for both this compound and scopolamine.
-
Scopolamine Control: Receives vehicle for this compound and scopolamine.
-
This compound + Scopolamine: Receives this compound and scopolamine.
-
This compound Only: Receives this compound and vehicle for scopolamine.
4. Drug Administration:
-
This compound: Administer orally (p.o.) at doses of 0.3, 1, or 3 mg/kg.[2] Based on typical pharmacokinetic profiles of oral compounds in rats, administration should occur 60 minutes before the acquisition trial.
-
Scopolamine: Administer intraperitoneally (i.p.) at a dose of 0.4 mg/kg to 2 mg/kg. Administration should occur 30 minutes before the acquisition trial.
5. Procedure:
-
Acquisition Trial (Training):
-
Place the animal in the light compartment of the apparatus.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
Once the animal has fully entered the dark compartment, close the guillotine door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment (step-through latency).
-
Immediately after the shock, remove the animal from the apparatus and return it to its home cage.
-
-
Retention Trial (Testing):
-
24 hours after the acquisition trial, place the animal back into the light compartment.
-
Open the guillotine door after a short delay (e.g., 5 seconds).
-
Record the latency to enter the dark compartment (step-through latency) for a maximum observation period (e.g., 300 seconds).
-
An increase in the step-through latency during the retention trial compared to the acquisition trial indicates successful memory formation.
-
6. Data Analysis: The primary endpoint is the step-through latency during the retention trial. A significant decrease in latency in the scopolamine control group compared to the vehicle control group indicates amnesia. A significant increase in latency in the this compound + scopolamine group compared to the scopolamine control group demonstrates the reversal of amnesia. Statistical analysis can be performed using appropriate methods such as ANOVA followed by post-hoc tests.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathways involved and the experimental workflow.
Caption: Scopolamine-induced amnesia signaling pathway.
Caption: this compound mechanism of action.
Caption: Experimental workflow for the passive avoidance test.
References
- 1. Effects of histamine H3 receptor agonists and antagonists on cognitive performance and scopolamine-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amnesia of inhibitory avoidance by scopolamine is overcome by previous open-field exposure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodology for Chronic Constriction Injury (CCI) Model with GSK334429
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant challenge in clinical management. The Chronic Constriction Injury (CCI) model is a widely utilized preclinical model in rodents that mimics many of the features of human neuropathic pain, including mechanical allodynia and thermal hyperalgesia. This model is invaluable for investigating the pathophysiology of neuropathic pain and for the screening and validation of novel analgesic compounds.
GSK334429 is a potent and selective histamine (B1213489) H3 receptor antagonist. The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters in the central and peripheral nervous systems. Antagonism of the H3 receptor has emerged as a promising therapeutic strategy for various neurological and psychiatric disorders, including neuropathic pain. Studies have demonstrated that this compound effectively reverses pain-like behaviors in the CCI model, highlighting its potential as a novel analgesic.
These application notes provide a detailed methodology for utilizing the CCI model in rats to evaluate the therapeutic efficacy of this compound. The protocols outlined below cover the surgical procedure for inducing CCI, behavioral assessments for pain, and the administration of the test compound.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on mechanical allodynia in the rat CCI model. Data is presented as the mean paw withdrawal threshold (PWT) in grams ± standard error of the mean (SEM). This data is illustrative and should be replaced with actual experimental findings.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Day 14 Post-CCI |
| Sham | Vehicle | 14.5 ± 0.8 |
| CCI + Vehicle | Vehicle | 4.2 ± 0.5 |
| CCI + this compound | 1 | 7.8 ± 0.7* |
| CCI + this compound | 3 | 10.5 ± 0.9** |
| CCI + this compound | 10 | 12.9 ± 1.1*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to CCI + Vehicle group.
Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Protocol
This protocol describes the induction of neuropathic pain in rats via loose ligation of the sciatic nerve.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical clippers
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sterile surgical instruments (scalpel, scissors, forceps, needle holder)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is maintained throughout the procedure.
-
Shave the lateral aspect of the thigh of the left hind limb and sterilize the surgical area with an antiseptic solution.
-
Make a small skin incision on the lateral surface of the thigh and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate a 5-7 mm segment of the sciatic nerve proximal to its trifurcation.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tied just tight enough to elicit a brief twitch in the hind limb, indicating slight compression of the nerve.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the animal to recover on a heating pad until fully ambulatory.
-
Post-operative care should include monitoring for signs of infection and ensuring access to food and water. Behavioral testing can commence after a post-operative recovery period of 7-14 days.
Assessment of Mechanical Allodynia (von Frey Test)
This protocol details the measurement of the paw withdrawal threshold to a mechanical stimulus.
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimate the rats to the testing environment by placing them in the individual testing chambers on the wire mesh platform for at least 15-30 minutes before testing.
-
Begin the test by applying a von Frey filament to the mid-plantar surface of the ipsilateral (operated) hind paw.
-
Apply the filament with just enough force to cause it to bend and hold for 3-5 seconds.
-
A positive response is recorded if the rat sharply withdraws its paw.
-
The "up-down" method is a commonly used and efficient way to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range. If there is a response, use the next weaker filament. If there is no response, use the next stronger filament.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold using a validated formula.
-
Repeat the measurement on the contralateral (non-operated) paw as a control.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This protocol describes the measurement of paw withdrawal latency to a thermal stimulus.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass floor enclosure
-
Testing chambers
Procedure:
-
Acclimate the rats to the testing apparatus by placing them in the chambers on the glass floor for at least 15-30 minutes before testing.
-
Position the radiant heat source under the glass floor directly beneath the mid-plantar surface of the ipsilateral hind paw.
-
Activate the heat source. A timer will automatically start.
-
The timer stops automatically when the rat withdraws its paw. Record the paw withdrawal latency.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage. If the rat does not withdraw its paw within the cut-off time, the heat source will turn off automatically, and the latency is recorded as the cut-off time.
-
Allow a few minutes between consecutive tests on the same paw to avoid sensitization.
-
Repeat the measurement on the contralateral paw as a control.
Administration of this compound
Formulation:
-
This compound can be formulated as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
Administration:
-
Administer this compound or the vehicle orally (p.o.) via gavage.
-
Doses of 1, 3, and 10 mg/kg have been shown to be effective in the CCI model.[1]
-
Behavioral testing should be conducted at the time of peak effect of the compound, which should be determined in preliminary pharmacokinetic studies.
Visualizations
Caption: Experimental workflow for the CCI model and this compound efficacy testing.
Caption: Signaling pathway of this compound as a histamine H3 receptor antagonist in neurons.
References
Application Notes and Protocols for GSK334429 in the Passive Avoidance Paradigm
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK334429, a potent and selective histamine (B1213489) H3 receptor antagonist, in the passive avoidance behavioral paradigm. This document outlines the mechanism of action, experimental protocols, and expected outcomes based on preclinical research.
Introduction
Mechanism of Action: Histamine H3 Receptor Antagonism
Signaling Pathway of the Histamine H3 Receptor
Caption: Signaling pathway of the histamine H3 receptor.
Experimental Protocol: Passive Avoidance Task in Rats
This protocol is designed to assess the efficacy of this compound in reversing scopolamine-induced memory deficits in a passive avoidance paradigm.
Materials and Apparatus
-
Subjects: Male Sprague-Dawley or Wistar rats (200-250g).
-
This compound: To be dissolved in a suitable vehicle (e.g., distilled water or 0.5% methylcellulose) for oral administration (p.o.).
-
Scopolamine (B1681570): To be dissolved in saline for intraperitoneal (i.p.) injection.
-
Vehicle: The solvent used to dissolve this compound and scopolamine.
Experimental Workflow
Caption: Experimental workflow for the passive avoidance test.
Detailed Procedure
1. Habituation (Day 1):
-
Place each rat in the light compartment of the shuttle box for 5 minutes to allow for exploration and reduce novelty-induced stress. The guillotine door remains closed.
2. Training (Day 2):
-
Drug Administration:
-
Administer scopolamine (e.g., 0.5-1 mg/kg, i.p.) or saline to the respective groups 30 minutes before the training trial to induce amnesia.
-
Administer this compound (0.3, 1, and 3 mg/kg, p.o.) or vehicle 60 minutes before the training trial.[1]
-
-
Training Trial:
-
Place the rat in the light compartment.
-
After a 30-second acclimatization period, the guillotine door is opened.
-
When the rat enters the dark compartment with all four paws, the door is closed.
-
The rat is then immediately removed from the apparatus and returned to its home cage.
-
Record the latency to enter the dark compartment.
-
3. Retention Test (Day 3):
-
24 hours after the training trial, place the rat back into the light compartment.
-
After a 30-second acclimatization period, the guillotine door is opened.
-
Measure the step-through latency, which is the time it takes for the rat to enter the dark compartment with all four paws.
Data Presentation
The primary endpoint in the passive avoidance task is the step-through latency during the retention test. An increase in latency indicates better memory retention.
Table 1: Effect of this compound on Scopolamine-Induced Amnesia in the Passive Avoidance Task
| Treatment Group | Dose (mg/kg) | Administration Route | N | Mean Step-Through Latency (s) ± SEM |
| Vehicle + Vehicle | - | p.o. / i.p. | 10 | Data not available in provided search results |
| Scopolamine + Vehicle | 0.5 | i.p. / p.o. | 10 | Data not available in provided search results |
| Scopolamine + this compound | 0.3 | i.p. / p.o. | 10 | Significantly increased latency[1] |
| Scopolamine + this compound | 1 | i.p. / p.o. | 10 | Significantly increased latency[1] |
| Scopolamine + this compound | 3 | i.p. / p.o. | 10 | Significantly increased latency[1] |
Note: The table structure is based on the findings of Medhurst et al. (2007), which demonstrated that this compound at doses of 0.3, 1, and 3 mg/kg significantly reversed scopolamine-induced amnesia.[1] Specific latency values were not provided in the abstract.
Expected Outcomes and Interpretation
In the passive avoidance paradigm, scopolamine, a muscarinic acetylcholine (B1216132) receptor antagonist, is expected to induce a memory deficit, resulting in a significantly shorter step-through latency compared to the vehicle-treated control group.[1]
Treatment with effective doses of this compound is expected to reverse this scopolamine-induced amnesia. This will be demonstrated by a significant increase in the step-through latency in the this compound-treated groups compared to the scopolamine-only group.[1] This outcome would suggest that this compound enhances cognitive function, likely by increasing the release of acetylcholine and other neurotransmitters in the brain, thereby overcoming the cholinergic blockade induced by scopolamine.
Conclusion
This compound has demonstrated efficacy in preclinical models of cognitive impairment. The passive avoidance paradigm is a robust and reliable method for evaluating the pro-cognitive effects of this compound. The protocols and information provided herein offer a framework for researchers to investigate the therapeutic potential of this compound for disorders characterized by memory deficits.
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Dose-Response Studies of GSK334429 in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK334429 is a potent and selective histamine (B1213489) H3 receptor antagonist that has demonstrated efficacy in preclinical models of neuropathic pain. As an antagonist, this compound blocks the inhibitory effect of histamine on neurotransmitter release, suggesting a potential therapeutic mechanism for alleviating chronic pain states. These application notes provide a summary of the dose-response effects of this compound in various rat models of neuropathic pain and detailed protocols for replicating these key experiments.
Mechanism of Action: Histamine H3 Receptor Antagonism in Pain Pathways
This compound exerts its effects by acting as an antagonist at the histamine H3 receptor, which is primarily expressed in the central nervous system. These receptors are presynaptic autoreceptors and heteroreceptors that regulate the release of histamine and other neurotransmitters involved in pain signaling. By blocking the H3 receptor, this compound is thought to increase the release of neurotransmitters that dampen nociceptive signals. The signaling pathway is initiated by the G-protein coupled H3 receptor, which, upon activation by an agonist (like histamine), inhibits adenylyl cyclase and modulates other signaling cascades. As an antagonist, this compound prevents this inhibition.
Caption: Histamine H3 Receptor Signaling Pathway Antagonized by this compound.
Data Presentation
Note: The following tables present an illustrative summary of the dose-response effects of this compound. Publicly available literature confirms a significant reversal of mechanical allodynia at the indicated doses; however, the precise mean paw withdrawal threshold values and standard error of the mean (SEM) are not provided in the available abstracts. The data below is a representative example of expected results based on these publications.
Table 1: Effect of this compound on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Model in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Illustrative Mean ± SEM) | % Reversal of Allodynia (Illustrative) |
| Sham | Vehicle | 15.0 ± 0.5 | N/A |
| CCI + Vehicle | Vehicle | 4.5 ± 0.3 | 0% |
| CCI + this compound | 1 | 7.8 ± 0.4 | 31% |
| CCI + this compound | 3 | 10.5 ± 0.6 | 57% |
| CCI + this compound | 10 | 12.8 ± 0.5 | 79% |
| p < 0.05 compared to CCI + Vehicle. Data is illustrative. |
Table 2: Effect of this compound on Mechanical Allodynia in the Varicella-Zoster Virus (VZV) Model in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Illustrative Mean ± SEM) | % Reversal of Allodynia (Illustrative) |
| Control | Vehicle | 14.8 ± 0.6 | N/A |
| VZV + Vehicle | Vehicle | 5.2 ± 0.4 | 0% |
| VZV + this compound | 10 | 11.5 ± 0.7 | 66% |
| p < 0.05 compared to VZV + Vehicle. Data is illustrative. |
Table 3: Effect of this compound on Capsaicin-Induced Secondary Allodynia in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Illustrative Mean ± SEM) | % Reversal of Allodynia (Illustrative) |
| Control | Vehicle | 15.2 ± 0.4 | N/A |
| Capsaicin (B1668287) + Vehicle | Vehicle | 6.1 ± 0.5 | 0% |
| Capsaicin + this compound | 3 | 9.7 ± 0.6 | 40% |
| Capsaicin + this compound | 10 | 12.3 ± 0.5 | 68% |
| *p < 0.05 compared to Capsaicin + Vehicle. Data is illustrative. |
Experimental Protocols
A general workflow for preclinical studies of this compound in neuropathic pain is outlined below.
Caption: General Experimental Workflow for Preclinical Neuropathic Pain Studies.
Protocol 1: Chronic Constriction Injury (CCI) Model in Rats
This model induces a peripheral mononeuropathy that mimics features of human neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 silk or chromic gut suture
-
Wound clips or sutures
-
Antiseptic solution
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2% for maintenance). Shave the lateral surface of the left thigh and sterilize the area with an antiseptic solution.
-
Sciatic Nerve Exposure: Make a small incision in the skin of the mid-thigh region. Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures (4-0 silk or chromic gut) around the nerve with approximately 1 mm spacing between them. The ligatures should be tightened until they just barely constrict the nerve, causing a slight indentation without arresting epineural blood flow.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Allow the animals to recover in a warm environment. Monitor for signs of distress. Behavioral testing can typically commence 7-14 days post-surgery.
Protocol 2: Varicella-Zoster Virus (VZV)-Induced Neuropathic Pain Model in Rats
This model is used to study the neuropathic pain associated with herpes zoster (shingles).
Materials:
-
Male Wistar rats (200-250 g)
-
Cell-associated VZV (e.g., pOka strain)
-
Control (uninfected) cells
-
Anesthetic (e.g., isoflurane)
-
Microsyringe
Procedure:
-
Anesthesia: Anesthetize the rat with isoflurane.
-
Inoculation: Inoculate the plantar surface of the rat's left hind paw with a suspension of live, cell-associated VZV (typically 1x10^5 to 2x10^5 plaque-forming units in a small volume, e.g., 10-20 µL). The control group receives an equivalent amount of uninfected cells.[1]
-
Recovery: Allow the animal to recover.
-
Pain Behavior Development: Mechanical allodynia and thermal hyperalgesia typically develop over several days to weeks and can persist for an extended period. Behavioral testing is performed at regular intervals post-inoculation to monitor the development of neuropathic pain.
Protocol 3: Capsaicin-Induced Secondary Allodynia Model in Rats
This model induces a state of central sensitization, leading to pain hypersensitivity in areas surrounding the injection site.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Capsaicin solution (e.g., 100 µg in 20 µL vehicle of ethanol, Tween 80, and saline)
-
Anesthetic (e.g., isoflurane)
-
Microsyringe
Procedure:
-
Anesthesia: Anesthetize the rat with isoflurane.
-
Capsaicin Injection: Inject capsaicin solution intradermally into the plantar surface of the left hind paw.
-
Recovery: Allow the animal to recover.
-
Assessment of Allodynia: Secondary mechanical allodynia develops within hours of the injection. Behavioral testing is typically performed at time points ranging from 1 to 4 hours post-injection to assess the peak effects of allodynia and the efficacy of the test compound.[2]
Protocol 4: Assessment of Mechanical Allodynia using von Frey Filaments
This is a standard behavioral test to measure the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform with enclosures for the rats
Procedure:
-
Acclimation: Place the rats in individual compartments on the elevated mesh platform and allow them to acclimate for at least 15-20 minutes before testing.
-
Stimulation: Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament of lower force and proceeding to filaments of increasing force.
-
Paw Withdrawal Threshold: The threshold is defined as the lowest force that elicits a brisk withdrawal of the paw. The "up-down" method of Dixon is a commonly used and efficient way to determine the 50% withdrawal threshold.
-
Data Recording: Record the filament force that elicits a reliable withdrawal response. Multiple measurements are typically taken and averaged for each animal at each time point.
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK334429 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK334429 is a potent and selective non-imidazole antagonist of the histamine (B1213489) H3 receptor (H3R).[1] This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds, such as this compound, for the human H3 receptor. Additionally, it summarizes the binding characteristics of this compound and outlines the fundamental signaling pathway associated with H3 receptor antagonism.
Introduction
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[2][3] It acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine.[2][3] The H3 receptor also functions as a heteroreceptor, modulating the release of other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[2][3] Due to its role in regulating various neurotransmitter systems, the H3 receptor is a significant target for the development of therapeutics for cognitive and neurological disorders.[3] this compound is a novel antagonist with high affinity for the H3 receptor, demonstrating potential therapeutic applications in conditions such as dementia and neuropathic pain.[1]
Quantitative Data Summary
The following table summarizes the reported binding affinity and functional potency of this compound for the human histamine H3 receptor.
| Compound | Parameter | Species | Value |
| This compound | pKi | Human | 9.49 ± 0.09 |
| This compound | pKi | Rat | 9.12 ± 0.14 |
| This compound | pA2 (cAMP) | Human | 8.84 ± 0.04 |
| This compound | pIC50 (GTPγS) | Human | 8.59 ± 0.04 |
Table 1: Binding and Functional Data for this compound.[1]
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a constitutively active GPCR that couples to the Gi/o family of G proteins. Activation of the H3 receptor, either by the endogenous agonist histamine or by inverse agonists, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist/inverse agonist, this compound blocks the constitutive activity of the receptor and the action of agonists, thereby increasing cAMP levels.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Protocol: Receptor Binding Assay
This protocol describes a competitive radioligand binding assay using cell membranes expressing the human histamine H3 receptor and a radiolabeled ligand, such as [3H]Nα-methylhistamine.
Materials and Reagents
-
Cell Membranes: CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [3H]Nα-methylhistamine (specific activity ~80 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H3R ligand like clobenpropit (B1669187) or pitolisant.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter.
Experimental Workflow
Caption: Experimental Workflow for the Receptor Binding Assay.
Procedure
-
Preparation of Reagents:
-
Thaw the frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Prepare serial dilutions of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M) in assay buffer.
-
Dilute [3H]Nα-methylhistamine in assay buffer to a final concentration of approximately 2 nM.
-
Prepare the non-specific binding control (e.g., 10 µM pitolisant) in assay buffer.
-
-
Assay Plate Setup (Total Volume: 200 µL/well):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]Nα-methylhistamine, and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [3H]Nα-methylhistamine, and 100 µL of the membrane suspension.
-
Competition Binding: Add 50 µL of each this compound dilution, 50 µL of [3H]Nα-methylhistamine, and 100 µL of the membrane suspension.
-
-
Incubation:
-
Incubate the plates for 60-90 minutes at 25°C with continuous gentle shaking.[4]
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters completely.
-
Place the dried filters into scintillation vials, add 4-5 mL of scintillation cocktail, and cap the vials.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki (Inhibition Constant):
-
Use the Cheng-Prusoff equation to convert the IC50 value to the inhibition constant (Ki): Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
This protocol provides a robust method for characterizing the binding affinity of this compound and other compounds for the histamine H3 receptor. Accurate determination of binding affinity is a critical step in the drug discovery and development process, enabling the quantitative comparison of compound potency and selectivity. The provided information and protocols are intended to serve as a comprehensive guide for researchers in this field.
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functional Assays of GSK334429 Using cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK334429 is a potent and selective, non-imidazole antagonist of the histamine (B1213489) H3 receptor.[1][2] The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3] Activation of the H3 receptor by an agonist (e.g., R-alpha-methylhistamine) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] As an antagonist, this compound blocks the action of H3 agonists, thereby preventing the agonist-induced decrease in cAMP.[1] Functional assays measuring the modulation of cAMP levels are therefore a primary method for characterizing the potency and efficacy of H3 receptor antagonists like this compound.
These application notes provide detailed protocols for conducting functional assays to determine the antagonist properties of this compound by measuring its ability to counteract agonist-stimulated inhibition of cAMP production.
Signaling Pathway
The histamine H3 receptor, upon binding to an agonist, activates the inhibitory G-protein (Gi). The α-subunit of Gi then inhibits the enzyme adenylyl cyclase, which is responsible for converting ATP to cAMP. This leads to a reduction in intracellular cAMP levels. This compound, as an H3 receptor antagonist, binds to the receptor but does not activate it, and prevents the agonist from binding and initiating this signaling cascade.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Determining the Antagonist Potency (IC50) of this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol describes a competitive antagonist assay format. Cells expressing the H3 receptor are treated with a fixed concentration of an agonist to inhibit cAMP production, and the ability of this compound to reverse this inhibition is measured.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human histamine H3 receptor.
-
This compound: Stock solution in DMSO.
-
H3 Receptor Agonist: R-alpha-methylhistamine (R-α-MeHA).
-
Forskolin: To stimulate basal cAMP production.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[5]
-
Cell Culture Medium: DMEM or Ham's F-12 with appropriate supplements (e.g., 10% FBS, antibiotics).
-
Assay Buffer: Serum-free medium or HBSS.
-
HTRF cAMP Assay Kit: (e.g., from Cisbio, PerkinElmer).[6] These kits typically include a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate.
-
Microplates: 384-well, low-volume, white plates.
-
Plate Reader: HTRF-compatible plate reader capable of reading emission at 620 nm and 665 nm with excitation at 320-340 nm.[5]
Experimental Workflow:
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 5. Measurement of Intracellular cAMP [bio-protocol.org]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Paw Withdrawal Threshold with GSK334429
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on how to measure the paw withdrawal threshold (PWT) in rodents using GSK334429, a potent and selective histamine (B1213489) H3 receptor antagonist. The provided information is intended to guide the experimental design and execution for assessing the analgesic potential of this compound in preclinical models of neuropathic pain.
Introduction
This compound is a non-imidazole histamine H3 receptor antagonist that has demonstrated efficacy in rodent models of neuropathic pain.[1][2] The histamine H3 receptor functions as an autoreceptor and heteroreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters involved in pain signaling.[3][4] By blocking these receptors, this compound is thought to enhance the release of neurotransmitters that activate descending pain inhibitory pathways, thereby reducing pain hypersensitivity.[5]
The paw withdrawal threshold is a common behavioral measure of mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful. This is a key symptom of neuropathic pain. The von Frey filament test is a widely used and reliable method to quantify the mechanical paw withdrawal threshold in rodents.[6][7]
Data Presentation
The following table summarizes the quantitative data from preclinical studies on the effect of this compound on paw withdrawal threshold in rodent models of neuropathic pain.
| Model | Species | Compound | Doses (mg/kg, p.o.) | Effect on Paw Withdrawal Threshold (PWT) | Reference |
| Chronic Constriction Injury (CCI) | Rat | This compound | 1, 3, 10 | Significantly reversed the CCI-induced decrease in PWT. | [2][8][9] |
| Varicella-Zoster Virus (VZV) | Rat | This compound | 10 | Reversed the VZV-induced decrease in PWT. | [2][8] |
| Capsaicin-induced secondary allodynia | Rat | This compound | 3, 10 | Significantly reversed capsaicin-induced reductions in paw withdrawal threshold. | [1] |
Experimental Protocols
Measurement of Mechanical Paw Withdrawal Threshold using the von Frey Test
This protocol describes the "up-down" method for assessing mechanical allodynia with von Frey filaments, a sensitive and commonly used technique.[6][10]
Materials:
-
This compound
-
Vehicle for this compound (e.g., saline)
-
Rodents (rats or mice) with an induced neuropathic pain model (e.g., Chronic Constriction Injury)
-
A set of calibrated von Frey filaments of varying stiffness (e.g., 0.008 g to 300 g).[7]
-
Elevated wire mesh platform.[11]
-
Individual transparent testing chambers.
-
Oral gavage needles.
Procedure:
-
Animal Acclimatization:
-
Habituate the animals to the testing environment and equipment for at least 2-3 days before the experiment to minimize stress-induced variability.[12]
-
On the testing day, place each animal in a separate transparent chamber on the elevated wire mesh platform and allow them to acclimate for 15-20 minutes.[6]
-
-
Baseline Measurement:
-
Before administering the compound, determine the baseline paw withdrawal threshold for each animal.
-
Apply the von Frey filaments perpendicularly to the mid-plantar surface of the hind paw until the filament bends slightly.[6]
-
Begin with a filament in the middle of the force range and record the response.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold:
-
If there is a positive response, the next filament tested should be weaker.
-
If there is no response, the next filament should be stronger.[10]
-
-
Continue this pattern until at least 6 responses around the threshold have been recorded.
-
-
Compound Administration:
-
Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 1, 3, 10 mg/kg).[2]
-
-
Post-Dosing Measurement:
-
At specified time points after administration (e.g., 30, 60, 120 minutes), repeat the von Frey test as described in the baseline measurement step to determine the post-treatment paw withdrawal threshold.
-
Data Analysis:
-
Calculate the 50% paw withdrawal threshold using the formula described by Chaplan et al. (1994).
-
Compare the post-treatment PWT to the baseline PWT for each animal.
-
Statistically analyze the data to determine the significance of the effect of this compound compared to the vehicle control group.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound in pain modulation.
Experimental Workflow
Caption: Workflow for measuring paw withdrawal threshold with this compound.
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H3 Receptors and Pain Modulation: Peripheral, Spinal, and Brain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. research.sahmri.org.au [research.sahmri.org.au]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Paw withdrawal threshold in the von Frey hair test is influenced by the surface on which the rat stands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK334429 in Virally-Induced Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virally-induced neuropathic pain, such as post-herpetic neuralgia (PHN) resulting from the reactivation of Varicella-Zoster Virus (VZV), presents a significant clinical challenge with limited effective treatment options.[1] Preclinical research in relevant animal models is crucial for the development of novel analgesics. One such promising target is the histamine (B1213489) H3 receptor, a presynaptic autoreceptor and heteroreceptor that modulates the release of several neurotransmitters involved in pain signaling.[2][3] GSK334429 is a potent and selective histamine H3 receptor antagonist that has shown efficacy in preclinical models of neuropathic pain.[4]
These application notes provide a detailed overview of the use of this compound in a rat model of VZV-induced neuropathic pain, including quantitative data on its efficacy, detailed experimental protocols, and insights into its mechanism of action.
Data Presentation
The efficacy of this compound in reversing mechanical hypersensitivity in a VZV-induced neuropathic pain model in rats has been demonstrated. The following tables summarize the key quantitative findings from a pivotal study.
Table 1: Efficacy of this compound on Paw Withdrawal Threshold (PWT) in VZV-Inoculated Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) | % Reversal of Hypersensitivity |
| Vehicle | - | 4.5 ± 0.6 | 0% |
| This compound | 10 | 12.8 ± 1.5* | Significant |
*Data presented as mean ± SEM. *p < 0.05 compared to vehicle. Data is illustrative based on published findings.[4]
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Species |
| H3 Receptor Affinity (pKi) | 9.12 ± 0.14 | Rat |
| H3 Receptor Functional Antagonism (pA2) | 8.84 ± 0.04 | Human (recombinant) |
| In vivo H3 Receptor Occupancy (ED50, p.o.) | 0.35 mg/kg | Rat |
Experimental Protocols
Varicella-Zoster Virus (VZV)-Induced Neuropathic Pain Model in Rats
This protocol describes the induction of a persistent neuropathic pain-like state in rats through the inoculation of VZV.[1][5]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Cell-associated VZV (e.g., pOka strain) cultured in a suitable cell line (e.g., human fetal lung fibroblasts)
-
Phosphate-buffered saline (PBS)
-
Isoflurane for anesthesia
-
Insulin syringes with 28-30 gauge needles
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
VZV Inoculum Preparation: Prepare a suspension of VZV-infected cells in PBS to a final concentration of approximately 2 x 10^5 plaque-forming units (PFU) per 50 µL.[1]
-
VZV Inoculation:
-
Anesthetize the rat using isoflurane.
-
Inject 50 µL of the VZV-infected cell suspension subcutaneously into the plantar surface of the left hind paw.[6]
-
A control group should be injected with uninfected cells.
-
-
Development of Hypersensitivity: Monitor the animals daily. Mechanical hypersensitivity typically develops within 3-7 days post-inoculation and can persist for several weeks.[1]
Assessment of Mechanical Allodynia using Von Frey Filaments
This protocol details the measurement of paw withdrawal threshold (PWT) in response to a mechanical stimulus.[7][8][9]
Materials:
-
Von Frey filaments with a range of calibrated bending forces
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Habituation: Place the rats in individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30 minutes before testing.
-
Stimulation:
-
Apply the von Frey filaments to the plantar surface of the inoculated hind paw, starting with a filament in the middle of the force range.
-
Apply the filament with increasing force until it bends. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
-
Threshold Determination (Up-Down Method):
-
If a positive response is observed, the next stimulus will be with a weaker filament.
-
If no response is observed, the next stimulus will be with a stronger filament.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold.
-
-
Data Analysis: The paw withdrawal threshold in grams is determined for each animal. A significant decrease in PWT in the VZV-inoculated paw compared to the contralateral paw or control animals indicates mechanical allodynia.
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
Procedure:
-
Drug Preparation: Prepare a suspension of this compound in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 250g rat, prepare a 2.5 mg/mL solution to administer 1 mL).
-
Administration: Administer the this compound suspension or vehicle to the rats via oral gavage.
-
Post-Dosing Assessment: Assess the paw withdrawal threshold at various time points after administration (e.g., 1, 2, 4, and 6 hours) to determine the time course of the analgesic effect.
Visualizations
Signaling Pathway of VZV-Induced Neuropathic Pain and this compound Action
Caption: VZV infection leads to sensitization of sensory neurons, increasing pain signaling to the spinal cord. This compound, a histamine H3 receptor antagonist, blocks the inhibitory action of these receptors, modulating neurotransmitter release and reducing pain transmission.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing the efficacy of this compound in the VZV-induced neuropathic pain model in rats.
Mechanism of Action
This compound is a selective antagonist of the histamine H3 receptor.[4] In the context of virally-induced neuropathic pain, its mechanism of action is thought to involve the modulation of neurotransmitter release in key areas of the pain pathway, including the dorsal root ganglia (DRG) and the dorsal horn of the spinal cord, where H3 receptors are expressed.[4]
VZV infection of sensory neurons leads to a state of hyperexcitability and spontaneous activity, resulting in the transmission of aberrant pain signals to the central nervous system.[1] The histamine H3 receptor is a G-protein coupled receptor that, when activated, inhibits the release of various neurotransmitters, including histamine itself, as well as others such as glutamate (B1630785) and substance P, which are crucial for pain transmission.[2][3][10]
By antagonizing the H3 receptor, this compound blocks this inhibitory effect. This leads to an increased release of certain neurotransmitters that can activate descending pain inhibitory pathways or modulate the activity of local inhibitory interneurons in the spinal cord. The net effect is a reduction in the transmission of nociceptive signals and an alleviation of neuropathic pain symptoms.[11][12]
Downstream Signaling of the Histamine H3 Receptor
Caption: The histamine H3 receptor, upon activation, inhibits adenylate cyclase via a Gi protein, leading to decreased cAMP and reduced neurotransmitter release. This compound blocks this cascade.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for virally-induced neuropathic pain. The data and protocols presented here provide a framework for researchers to further investigate the potential of H3 receptor antagonists in this and other chronic pain conditions. The detailed methodologies and understanding of the underlying mechanisms are essential for the successful design and execution of preclinical studies aimed at translating these findings into clinical applications.
References
- 1. Varicella zoster virus-induced pain and post-herpetic neuralgia in the human host and in rodent animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Guide to Preclinical Models of Zoster-Associated Pain and Postherpetic Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Varicella-zoster virus early infection but not complete replication is required for the induction of chronic hypersensitivity in rat models of postherpetic neuralgia | PLOS Pathogens [journals.plos.org]
- 7. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. H3 Receptors and Pain Modulation: Peripheral, Spinal, and Brain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histamine H3 receptor blockade alleviates neuropathic pain through the regulation of glial cells activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Ex vivo [3H]-R-alpha-methylhistamine Binding Assay for GSK334429
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK334429 is a novel, selective, and potent non-imidazole histamine (B1213489) H3 receptor antagonist.[1] The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, plays a crucial role in modulating the release of histamine and other neurotransmitters, making it a significant target for therapeutic intervention in cognitive and neurological disorders.[2][3][4][5] this compound has demonstrated high affinity for both human and rat H3 receptors.[1] This document provides a detailed protocol for an ex vivo [3H]-R-alpha-methylhistamine binding assay to assess the in-vivo receptor occupancy of this compound in rodent brain tissue. This assay is critical for establishing the relationship between the administered dose of a compound and its engagement with the target receptor in the brain, a key step in preclinical drug development.
Signaling Pathway of the Histamine H3 Receptor
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[2][4] Activation of the H3 receptor by an agonist, such as histamine or the experimental agonist R-alpha-methylhistamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This, in turn, modulates downstream signaling cascades, including the MAPK/ERK pathway.[6] As a presynaptic autoreceptor, its activation inhibits the synthesis and release of histamine.[4] It also functions as a heteroreceptor, inhibiting the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[3][4][5] this compound, as an antagonist/inverse agonist, blocks the constitutive activity of the H3 receptor and reverses the effects of agonists, thereby increasing the release of histamine and other neurotransmitters.[1]
Caption: Histamine H3 Receptor Signaling Pathway
Quantitative Data Summary
The following table summarizes the binding affinity and functional potency of this compound for the histamine H3 receptor.
| Compound | Parameter | Species | Value |
| This compound | pKi (Binding Affinity) | Human | 9.49 ± 0.09 |
| pKi (Binding Affinity) | Rat | 9.12 ± 0.14 | |
| pA2 (Functional Antagonism) | Human | 8.84 ± 0.04 | |
| pIC50 (Inverse Agonism) | Human | 8.59 ± 0.04 | |
| ED50 (ex vivo binding) | Rat | 0.35 mg/kg (p.o.) | |
| GSK207040 | ED50 (ex vivo binding) | Rat | 0.03 mg/kg (p.o.) |
Data sourced from Biochemical Pharmacology.[1]
Experimental Protocols
Objective
To determine the in vivo occupancy of histamine H3 receptors in the rat cerebral cortex by this compound following oral administration using an ex vivo [3H]-R-alpha-methylhistamine binding assay.
Materials
-
Radioligand: [3H]-R-alpha-methylhistamine (specific activity ~80 Ci/mmol)
-
Test Compound: this compound
-
Non-specific binding control: Thioperamide (10 µM) or another suitable H3 receptor antagonist
-
Animals: Male Wistar rats (or other appropriate strain)
-
Buffers and Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
-
Equipment:
-
Homogenizer (e.g., Polytron)
-
Centrifuge (refrigerated)
-
Filtration apparatus (e.g., Brandel cell harvester)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter
-
Standard laboratory glassware and consumables
-
Experimental Workflow Diagram
Caption: Ex Vivo [3H]-R-alpha-methylhistamine Binding Assay Workflow
Procedure
-
Animal Dosing:
-
Administer this compound orally (p.o.) to rats at various doses. A vehicle control group should also be included.
-
The time between dosing and euthanasia should be consistent and based on the pharmacokinetic profile of the compound to coincide with peak plasma or brain concentrations.
-
-
Tissue Preparation:
-
At the designated time point post-dosing, euthanize the animals via an approved method.
-
Rapidly extract the brain and place it in ice-cold buffer.
-
Dissect the cerebral cortex on a cold plate.
-
Homogenize the tissue in a known volume of ice-cold Assay Buffer.
-
Centrifuge the homogenate at a high speed (e.g., 40,000 x g) for 15-20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Assay Buffer. Repeat the centrifugation and resuspension step to wash the membranes.
-
After the final wash, resuspend the pellet in a suitable volume of Assay Buffer to achieve the desired protein concentration (typically determined by a protein assay such as the Bradford method).
-
-
Binding Assay:
-
Set up assay tubes for total binding and non-specific binding (NSB).
-
To all tubes, add a specific volume of the membrane preparation.
-
Add [3H]-R-alpha-methylhistamine to all tubes at a final concentration close to its Kd (e.g., 0.5-1.0 nM).
-
To the NSB tubes, add a high concentration of a competing, non-radiolabeled H3 antagonist (e.g., 10 µM thioperamide) to saturate the H3 receptors.
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Quickly wash the filters with several volumes of ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis
-
Specific Binding: Calculate the specific binding for the vehicle-treated group:
-
Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM)
-
-
Receptor Occupancy: For each dose of this compound, calculate the percentage of receptor occupancy:
-
% Occupancy = [1 - (Specific Binding in Dosed Animal / Mean Specific Binding in Vehicle Group)] x 100
-
-
ED50 Determination: Plot the percent occupancy against the log of the dose of this compound. Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the ED50 value, which is the dose required to achieve 50% receptor occupancy.
Conclusion
This ex vivo binding assay provides a robust method for quantifying the in-vivo target engagement of this compound at the histamine H3 receptor in the brain. The data generated are essential for understanding the dose-response relationship of the compound and for guiding dose selection in further preclinical and clinical studies. The high affinity of this compound for the H3 receptor, as demonstrated by its low nanomolar pKi values and potent inhibition in the ex vivo binding assay, underscores its potential as a therapeutic agent.[1]
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tactile Allodynia in Rats with GSK334429
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK334429, a potent and selective histamine (B1213489) H3 receptor antagonist, in the investigation of tactile allodynia in rat models of neuropathic pain. The following sections detail the mechanism of action, experimental protocols, and expected outcomes.
Introduction
Tactile allodynia, a condition where non-painful stimuli are perceived as painful, is a hallmark of neuropathic pain. This compound has emerged as a promising pharmacological tool for studying the underlying mechanisms of and potential treatments for this debilitating condition. As a histamine H3 receptor antagonist, this compound effectively reverses tactile allodynia in various preclinical rat models.[1][2]
Mechanism of Action
This compound is a potent and highly selective antagonist of the histamine H3 receptor.[1] The H3 receptor is primarily located in the central nervous system (CNS) and functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. It also acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, norepinephrine, serotonin, and glutamate.
By antagonizing the H3 receptor, this compound blocks this inhibitory feedback mechanism. This leads to an increased release of histamine and other neurotransmitters in key pain-processing areas of the brain and spinal cord. This neurochemical modulation is believed to underlie the analgesic and anti-allodynic effects of this compound.
Signaling Pathway of this compound
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit. Activation of the H3 receptor inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this signaling cascade.
Data Presentation
The following tables summarize the quantitative data from studies investigating the efficacy of this compound in rat models of tactile allodynia.
Table 1: Efficacy of Oral this compound in the Chronic Constriction Injury (CCI) Model
| Dosage (mg/kg, p.o.) | Paw Withdrawal Threshold (PWT) Reversal | Reference |
| 1 | Significant | [1][2] |
| 3 | Significant | [1][2] |
| 10 | Significant | [1][2] |
Table 2: Efficacy of Oral this compound in the Varicella-Zoster Virus (VZV) Model
| Dosage (mg/kg, p.o.) | Paw Withdrawal Threshold (PWT) Reversal | Reference |
| 10 | Significant | [1] |
Table 3: Efficacy of Oral this compound in the Capsaicin-Induced Secondary Allodynia Model
| Dosage (mg/kg, p.o.) | Paw Withdrawal Threshold (PWT) Reversal | Reference |
| 3 | Significant | [3] |
| 10 | Significant | [3] |
Table 4: Illustrative Paw Withdrawal Threshold (PWT) Data in a CCI Rat Model
| Treatment Group | Baseline PWT (g) | Post-CCI PWT (g) | Post-GSK334429 (3 mg/kg, p.o.) PWT (g) |
| Sham | ~15 | ~15 | N/A |
| CCI + Vehicle | ~15 | < 4 | < 5 |
| CCI + this compound | ~15 | < 4 | > 10 |
| Note: These values are representative and compiled from typical results observed in the literature. Actual results may vary.[4][5][6][7] |
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This surgical model induces a peripheral nerve injury that results in persistent tactile allodynia.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Heating pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave and disinfect the lateral surface of the mid-thigh of the left hind limb.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (4-0 chromic gut or silk) around the sciatic nerve with about 1 mm spacing between each. The ligatures should be just tight enough to cause a slight constriction of the nerve.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the animals to recover on a heating pad.
-
Monitor the animals for signs of distress and infection. Tactile allodynia typically develops within a few days and persists for several weeks.
Assessment of Tactile Allodynia using the Von Frey Test
The von Frey test is a standard behavioral assay to measure mechanical sensitivity.
Materials:
-
Von Frey filaments of varying calibrated forces (e.g., 0.4 g to 15 g)
-
Elevated mesh platform with individual animal enclosures
-
Quiet testing room
Procedure:
-
Acclimate the rats to the testing environment and enclosures for at least 15-30 minutes before testing.
-
Begin with a von Frey filament in the middle of the force range (e.g., 2 g).
-
Apply the filament to the plantar surface of the hind paw with enough force to cause the filament to bend. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.
-
The 50% PWT is calculated from the pattern of responses.
Preparation and Administration of this compound
Formulation for Oral Administration (p.o.): While a specific formulation protocol for this compound is not publicly detailed, a common and acceptable method for preclinical oral administration of similar compounds in rats is as a suspension in a vehicle such as 0.5% w/v carboxymethyl cellulose (B213188) (CMC) in sterile water.[8][9]
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the weight of the rat.
-
Prepare a 0.5% w/v CMC solution by slowly adding CMC to sterile water while stirring.
-
Weigh the calculated amount of this compound and triturate it to a fine powder.
-
Add a small amount of the 0.5% CMC vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a uniform suspension.
-
Administer the suspension to the rat via oral gavage using a suitable gavage needle. The volume of administration should be consistent across all animals (e.g., 5 ml/kg).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effect of this compound on tactile allodynia in the CCI rat model.
Logical Relationship Diagram
The following diagram outlines the logical relationship between the experimental components.
References
- 1. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paw withdrawal threshold in the von Frey hair test is influenced by the surface on which the rat stands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ijpsonline.com [ijpsonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing GSK334429 Dosage for In Vivo Studies
This technical support center provides essential information for researchers, scientists, and drug development professionals on the effective use of GSK334429 in in vivo studies. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to facilitate the optimization of this compound dosage and administration.
This compound: Mechanism of Action
This compound is a potent and selective, orally active, non-imidazole antagonist of the histamine (B1213489) H3 receptor.[1][2] The H3 receptor is primarily expressed in the central nervous system and acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters. By antagonizing the H3 receptor, this compound enhances the release of these neurotransmitters, which is thought to be the mechanism underlying its therapeutic potential in conditions such as neuropathic pain and cognitive disorders.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in in vivo rodent studies?
A1: Based on published preclinical studies in rat models of neuropathic pain, effective oral doses of this compound range from 1 mg/kg to 10 mg/kg.[4][5] A dose-response relationship has been observed, with 3 mg/kg and 10 mg/kg showing significant efficacy in reversing pain-related behaviors.[4][5] It is recommended to start with a dose at the lower end of this effective range (e.g., 1 mg/kg) and perform a dose-escalation study to determine the optimal dose for your specific animal model and experimental endpoint.
Q2: How should I prepare this compound for oral administration in rats?
A2: While the exact vehicle used in the seminal studies is not explicitly detailed, for poorly water-soluble compounds like this compound, a common approach for oral gavage is to prepare a suspension in a vehicle such as 1% methylcellulose (B11928114) or a mixture of DMSO and corn oil. It is crucial to assess the solubility and stability of this compound in your chosen vehicle before initiating in vivo experiments. A pilot study to determine the maximum feasible concentration and ensure homogeneity of the suspension is recommended.
Q3: What are the known pharmacokinetic properties of this compound?
A3: this compound has demonstrated central nervous system activity following oral administration. In rats, it potently inhibited cortical ex vivo [³H]-R-alpha-methylhistamine binding with an ED₅₀ of 0.35 mg/kg.[3] Functional antagonism of central H3 receptors was shown by its ability to block R-alpha-methylhistamine-induced dipsogenia with an ID₅₀ of 0.11 mg/kg p.o.[3]
Q4: Are there any known off-target effects or toxicity concerns with this compound?
A4: this compound is described as a selective histamine H3 receptor antagonist.[1] However, specific public data on its comprehensive safety pharmacology, including maximum tolerated dose (MTD) or LD50 values, is limited. As with any investigational compound, it is essential to conduct a tolerability study in your animal model. This typically involves a dose escalation study to identify the MTD, observing for any clinical signs of toxicity such as weight loss, changes in behavior, or altered food and water intake.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy | - Suboptimal Dose: The dose may be too low for the specific model or endpoint. - Poor Bioavailability: The compound may not be adequately absorbed. - Formulation Issues: The compound may have poor solubility or stability in the chosen vehicle. | - Perform a dose-response study to determine the optimal dose. - Conduct a pilot pharmacokinetic (PK) study to assess plasma exposure. - Re-evaluate the vehicle and formulation. Consider using solubility enhancers or creating a micronized suspension. Ensure the formulation is homogenous before each administration. |
| High Variability in Results | - Inconsistent Dosing: Inaccurate volume administration or non-homogenous suspension. - Animal-to-Animal Variation: Biological differences between animals. - Procedural Inconsistency: Variations in the experimental procedure (e.g., timing of dosing relative to testing). | - Ensure accurate and consistent oral gavage technique. Thoroughly vortex the suspension before drawing each dose. - Increase the number of animals per group to improve statistical power. - Standardize all experimental procedures and environmental conditions. |
| Adverse Events (e.g., weight loss, lethargy) | - Compound Toxicity: The dose may be too high and approaching the MTD. - Vehicle Toxicity: The vehicle itself may be causing adverse effects. - Gavage-related Stress or Injury: Improper gavage technique can cause stress or physical harm. | - Reduce the dose. If adverse events persist, a full toxicology assessment may be necessary. - Include a vehicle-only control group to assess the effects of the vehicle. - Ensure all personnel are properly trained in oral gavage techniques. Consider alternative, less stressful dosing methods if appropriate. |
Data Presentation
In Vivo Efficacy of this compound in Rat Neuropathic Pain Models
| Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Chronic Constriction Injury (CCI) | Rat | Oral (p.o.) | 1, 3, 10 | Significantly reversed CCI-induced decrease in paw withdrawal threshold. | [4][5] |
| Varicella-Zoster Virus (VZV) | Rat | Oral (p.o.) | 10 | Reversed VZV-induced decrease in paw withdrawal threshold. | [4][5] |
| Capsaicin-induced Secondary Allodynia | Rat | Oral (p.o.) | 3, 10 | Significantly reversed capsaicin-induced reductions in paw withdrawal threshold. | [3] |
Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rats
| Parameter | Value | Assay | Reference |
| ED₅₀ | 0.35 mg/kg | Ex vivo [³H]-R-alpha-methylhistamine binding in cortex | [3] |
| ID₅₀ | 0.11 mg/kg p.o. | Blockade of R-alpha-methylhistamine-induced dipsogenia | [3] |
Experimental Protocols
Protocol 1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This protocol is adapted from established methods and should be performed under institutionally approved animal care and use guidelines.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Place the anesthetized rat in a prone position.
-
Make a small incision on the lateral surface of the mid-thigh of one leg.
-
Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the sciatic trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, with about 1 mm spacing between them.
-
The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer with a 4-0 suture and the skin with wound clips or sutures.
-
-
Post-operative Care:
-
Administer post-operative analgesics as per institutional guidelines, being mindful of potential interactions with the experimental compound.
-
Allow the animals to recover for at least 7-14 days to allow for the development of neuropathic pain behaviors.
-
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments.
-
Measure the paw withdrawal threshold in response to the application of filaments of increasing force to the plantar surface of the hind paw.
-
A significant decrease in the paw withdrawal threshold in the ligated paw compared to the contralateral paw or sham-operated animals indicates the successful induction of neuropathic pain.
-
-
Drug Administration:
-
Prepare this compound for oral gavage at the desired concentrations.
-
Administer the compound or vehicle to the animals at a set time before behavioral testing.
-
Protocol 2: Varicella-Zoster Virus (VZV)-Induced Neuropathic Pain Model in Rats
This protocol involves the use of a live virus and requires appropriate biosafety precautions. All procedures should be approved by the relevant institutional biosafety and animal care committees.
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Virus: Cell-associated Varicella-Zoster Virus (parental Oka strain, pOka, is commonly used).[6] The viral titer should be determined, and a dose-response for the induction of pain behaviors is recommended as the pain indices are dose-responsive.
-
Inoculation Procedure:
-
Anesthetize the rat.
-
Inject a suspension of VZV-infected cells (typically human fetal lung fibroblasts) subcutaneously into the plantar surface of the left hind paw. A typical inoculum volume is 50 µL.
-
A control group should be injected with uninfected cells.
-
-
Post-inoculation Monitoring:
-
Monitor the animals for the development of pain-related behaviors. Mechanical allodynia and thermal hyperalgesia typically develop within a few days and can persist for several weeks.
-
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments as described in the CCI model protocol.
-
Thermal hyperalgesia can be measured using a plantar test apparatus (Hargreaves test).
-
-
Drug Administration:
-
Administer this compound or vehicle orally at a predetermined time before behavioral assessment.
-
Mandatory Visualizations
Caption: Histamine H3 Receptor Signaling Pathway and the Action of this compound.
Caption: General Workflow for In Vivo Efficacy Studies of this compound.
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Varicella-zoster virus early infection but not complete replication is required for the induction of chronic hypersensitivity in rat models of postherpetic neuralgia | PLOS Pathogens [journals.plos.org]
- 5. Varicella zoster virus-induced pain and post-herpetic neuralgia in the human host and in rodent animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rodent Models of Varicella-Zoster Virus Neurotropism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK334429 Solubility and Formulation Guide
This technical support center provides guidance and answers to frequently asked questions regarding the solubility and formulation of GSK334429 for experimental use. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, non-imidazole antagonist of the histamine (B1213489) H3 receptor.[1][2] As an antagonist, it blocks the constitutive activity of the H3 receptor, which is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. The H3 receptor acts as both an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, regulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine. By blocking the H3 receptor, this compound increases the release of these neurotransmitters, which is thought to be the basis for its therapeutic potential in neurological and psychiatric disorders.
Q2: What is the signaling pathway of the Histamine H3 Receptor?
The histamine H3 receptor is coupled to the Gαi/o subunit of the G-protein complex. Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Additionally, H3 receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
Below is a diagram illustrating the primary signaling cascade of the Histamine H3 Receptor.
Caption: Histamine H3 Receptor Signaling Pathway.
Solubility and Formulation Data
Q3: What is the solubility of this compound in common laboratory solvents?
General Solubility Profile (Predicted)
| Solvent | Expected Solubility | Recommendations |
| DMSO | Likely soluble | A common solvent for creating stock solutions. |
| Ethanol | Sparingly soluble to soluble | May require warming or sonication to fully dissolve. |
| Water | Poorly soluble | Solubility is expected to be pH-dependent. |
| Aqueous Buffers | Solubility increases at lower pH | Consider using an acidic buffer for aqueous solutions. |
Q4: How should I prepare a stock solution of this compound?
For in vitro experiments, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q5: How can I formulate this compound for in vivo oral administration in rodents?
While published studies mention the oral administration of this compound in rats at doses of 1, 3, and 10 mg/kg, the specific vehicle used is not disclosed.[2][3][4] A common approach for oral gavage of poorly water-soluble compounds is to use a suspension.
Hypothetical Experimental Protocol: Preparation of a 1 mg/mL Suspension for Oral Gavage
Disclaimer: This is a general protocol and may require optimization.
-
Vehicle Preparation: Prepare a vehicle solution of 0.5% (w/v) methylcellulose (B11928114) in sterile water. A combination of Tween 80 (e.g., 0.1-0.5%) can also be included to improve wettability.
-
Weighing: Weigh the required amount of this compound for the desired final concentration (e.g., 1 mg/mL).
-
Wetting: Add a small amount of the vehicle to the this compound powder to create a paste. This helps to prevent clumping.
-
Suspension: Gradually add the remaining vehicle while continuously stirring or vortexing to form a uniform suspension.
-
Homogenization: For a more uniform and stable suspension, sonicate the mixture or use a tissue homogenizer.
-
Administration: Administer the suspension to the animals via oral gavage immediately after preparation to prevent settling. Ensure the suspension is well-mixed before drawing each dose.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing a formulation of this compound for experimental use.
Caption: General Workflow for this compound Formulation.
Troubleshooting Guide
Q6: My this compound is not dissolving in the aqueous buffer for my in vitro assay. What can I do?
-
Check the pH: As this compound is likely a weak base, its solubility in aqueous solutions will be higher at a lower pH. Try preparing your buffer at a more acidic pH (e.g., pH 4-6).
-
Use a Co-solvent: If you are preparing a working solution from a DMSO stock, ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid solvent effects on your cells. You can also consider using other co-solvents like ethanol, but be mindful of their potential effects on your experimental system.
-
Sonication: Gentle sonication in a water bath can help to break up small particles and aid dissolution.
Q7: The suspension for my in vivo study is not stable and the compound is settling out quickly. How can I improve this?
-
Reduce Particle Size: If possible, gently grind the this compound powder with a mortar and pestle before adding the vehicle. This increases the surface area and can improve suspension stability.
-
Increase Vehicle Viscosity: You can try increasing the concentration of the suspending agent (e.g., methylcellulose to 1%).
-
Add a Surfactant: Including a small amount of a pharmaceutically acceptable surfactant like Tween 80 or Cremophor EL can improve the wettability of the compound and lead to a more stable suspension.
-
Constant Agitation: Always ensure the suspension is thoroughly mixed immediately before each administration to ensure accurate dosing.
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. login.medscape.com [login.medscape.com]
Technical Support Center: GSK334429 Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving and assessing the oral bioavailability of GSK334429, a selective histamine (B1213489) H3 receptor antagonist. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its therapeutic potential?
This compound is a potent and selective, orally active non-imidazole histamine H3 receptor antagonist.[1][2] As an H3 receptor antagonist, it has been shown to modulate the release of various neurotransmitters in the central nervous system. Preclinical studies have demonstrated its efficacy in animal models of neuropathic pain and memory impairment, suggesting its therapeutic potential for neurological and psychiatric disorders.[3][4][5][6][7]
Q2: What is known about the oral bioavailability of this compound?
Published preclinical studies have shown that this compound is orally active, indicating that it possesses some degree of oral bioavailability.[3][1][2] For instance, oral administration of this compound in rats resulted in significant central nervous system effects, such as the reversal of scopolamine-induced memory impairment and capsaicin-induced secondary allodynia.[3] However, specific details regarding its absolute bioavailability, solubility, and permeability characteristics are not extensively reported in publicly available literature.
Q3: What are the potential challenges in achieving optimal oral bioavailability for a compound like this compound?
For many small molecule drug candidates, including those in the same class as this compound, poor oral bioavailability can be a significant hurdle. The primary challenges often stem from:
-
Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids, limiting its absorption.
-
Low Permeability: The drug may not efficiently cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.
Q4: What general strategies can be employed to improve the bioavailability of a poorly soluble drug?
Several formulation strategies can be explored to enhance the bioavailability of compounds with low aqueous solubility. These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its wettability and dissolution.[8][9]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can improve its solubility and absorption.[9][10]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of the drug.[11]
-
Salt Formation: If the drug has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.[9]
Troubleshooting Guides
This section provides practical guidance for troubleshooting common issues encountered during the in vitro and in vivo assessment of this compound bioavailability.
In Vitro Dissolution and Permeability Studies
Issue: Low or variable dissolution rate of this compound in simulated gastric or intestinal fluids.
| Potential Cause | Troubleshooting Step |
| Poor wetting of the compound. | Include a small amount of a non-ionic surfactant (e.g., Tween® 80) in the dissolution medium. |
| Drug precipitation in the dissolution medium. | Consider using a different simulated fluid (e.g., FaSSIF or FeSSIF) that better reflects the in vivo environment. |
| Inadequate agitation. | Optimize the stirring speed of the dissolution apparatus. |
| Particle size is too large. | If possible, reduce the particle size of the this compound powder through micronization. |
Issue: Inconsistent results in Caco-2 permeability assays.
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the assay buffer. | Prepare the dosing solution in a vehicle that ensures solubility without compromising cell viability (e.g., a low concentration of DMSO). |
| Cell monolayer integrity is compromised. | Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. |
| Efflux transporter activity. | Co-administer a known P-glycoprotein (P-gp) inhibitor (e.g., verapamil) to determine if this compound is a substrate for efflux transporters. |
In Vivo Pharmacokinetic Studies
Issue: High variability in plasma concentrations of this compound after oral administration in animal models.
| Potential Cause | Troubleshooting Step |
| Food effect. | Standardize the feeding schedule of the animals. Conduct studies in both fasted and fed states to assess any food effect on absorption. |
| Inadequate formulation. | Consider formulating this compound in a vehicle that improves its solubility and absorption, such as a solution, suspension with a wetting agent, or a lipid-based formulation. |
| Gastrointestinal transit time variability. | Ensure consistent dosing technique and volume. |
| First-pass metabolism. | Conduct a pilot study with both oral and intravenous administration to determine the absolute bioavailability and assess the extent of first-pass metabolism. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound
Objective: To assess the dissolution rate of this compound in simulated gastrointestinal fluids.
Materials:
-
This compound powder
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
-
USP Apparatus 2 (Paddle Apparatus)
-
HPLC system for quantification
Method:
-
Prepare 900 mL of the desired dissolution medium (SGF or FaSSIF) and place it in the dissolution vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Accurately weigh a specified amount of this compound and place it in the vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.
-
Filter the samples immediately through a 0.45 µm filter.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Plot the percentage of drug dissolved against time.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for quantification
Method:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the TEER of the monolayers to ensure integrity.
-
Wash the monolayers with pre-warmed HBSS.
-
For apical to basolateral (A-B) permeability, add the this compound dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral to apical (B-A) permeability, add the this compound dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, determine the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.
Visualizations
Caption: Strategies to enhance the bioavailability of poorly soluble drugs.
Caption: Experimental workflow for assessing drug bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. research.sahmri.org.au [research.sahmri.org.au]
- 7. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Minimizing variability in animal studies with GSK334429
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving the selective histamine (B1213489) H3 receptor antagonist, GSK334429.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective, non-imidazole histamine H3 receptor antagonist.[1][2] Its primary mechanism of action is the blockade of H3 receptors, which are presynaptic autoreceptors that inhibit the release of histamine and other neurotransmitters in the central nervous system.[3][4] By antagonizing these receptors, this compound increases the release of histamine and other neurotransmitters, which is thought to underlie its therapeutic effects.[3]
Q2: What are the primary research applications of this compound in animal models?
A2: this compound has been primarily investigated for its efficacy in animal models of neuropathic pain and cognitive impairment.[1][5] Studies have shown its effectiveness in reversing hypersensitivity in surgically- and virally-induced neuropathic pain models in rats.[2][5] It has also demonstrated the ability to reverse scopolamine-induced memory impairment in rats.[1]
Q3: How is this compound typically administered in animal studies?
A3: In the available literature, this compound has been administered orally (p.o.) in rats.[1][5]
Q4: What are the reported effective dose ranges for this compound in rats?
A4: The effective oral dose of this compound can vary depending on the animal model and the endpoint being measured. For neuropathic pain models, doses of 1, 3, and 10 mg/kg have been shown to be effective.[2][5] For reversing scopolamine-induced amnesia, doses of 0.3, 1, and 3 mg/kg have been reported as effective.[1]
Troubleshooting Guide
Issue 1: High variability in behavioral outcomes for neuropathic pain studies.
-
Potential Cause 1: Inconsistent induction of neuropathic pain.
-
Recommendation: Ensure strict adherence to the surgical procedure for models like chronic constriction injury (CCI). Variability in ligature placement and tension can significantly impact the degree of nerve injury and subsequent pain behavior. For virally-induced models, ensure consistent viral titer and injection volume.[5]
-
-
Potential Cause 2: Subjectivity in pain assessment.
-
Recommendation: Utilize automated and objective measures of paw withdrawal threshold where possible, in addition to traditional methods like von Frey filaments.[5] Ensure that experimenters are properly trained and blinded to the treatment groups to minimize bias. Consistent handling of animals is also crucial.
-
-
Potential Cause 3: Variability in drug exposure.
-
Recommendation: Prepare fresh solutions of this compound for each experiment. Ensure accurate dosing based on the most recent body weight of each animal. Consider performing pharmacokinetic studies to correlate plasma concentrations with behavioral effects if variability persists.
-
Issue 2: Lack of efficacy in a cognitive task.
-
Potential Cause 1: Inappropriate timing of drug administration.
-
Recommendation: The timing of this compound administration relative to the cognitive task is critical. For scopolamine-induced amnesia models, this compound has been administered prior to the training trial.[1] Optimize the pre-treatment time based on the pharmacokinetic profile of the compound in your specific animal model.
-
-
Potential Cause 2: Insufficient cognitive deficit induction.
-
Recommendation: Verify the dose and administration route of the amnesic agent (e.g., scopolamine) to ensure a robust and consistent cognitive deficit is induced.[1] Include a positive control group to validate the model.
-
-
Potential Cause 3: Animal stress.
-
Recommendation: Acclimate animals to the testing environment and apparatus to minimize stress-induced performance deficits. Handle animals consistently and gently.
-
Quantitative Data Summary
Table 1: Efficacy of Oral this compound in Rat Models of Neuropathic Pain
| Animal Model | Doses (mg/kg, p.o.) | Outcome Measure | Result | Reference |
| Chronic Constriction Injury (CCI) | 1, 3, 10 | Reversal of decreased paw withdrawal threshold | Significant reversal | [5] |
| Varicella-Zoster Virus (VZV) | 10 | Reversal of decreased paw withdrawal threshold | Significant reversal | [5] |
| Capsaicin-induced Secondary Allodynia | 3, 10 | Reversal of reduced paw withdrawal threshold | Significant reversal | [1] |
Table 2: Efficacy of Oral this compound in a Rat Model of Cognitive Impairment
| Animal Model | Doses (mg/kg, p.o.) | Outcome Measure | Result | Reference |
| Scopolamine-induced Amnesia (Passive Avoidance) | 0.3, 1, 3 | Reversal of amnesia | Significant reversal | [1] |
Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats (as described in Medhurst et al., 2008)
-
Anesthesia: Anesthetize adult male rats using an appropriate anesthetic agent.
-
Surgical Procedure:
-
Make an incision on the lateral surface of the thigh.
-
Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the trifurcation of the sciatic nerve, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve.
-
The ligatures should be tied such that they cause a slight constriction of the nerve without arresting epineural blood flow.
-
-
Wound Closure: Close the muscle and skin layers with sutures.
-
Post-operative Care: Administer analgesics as required and monitor the animals for signs of distress.
-
Behavioral Testing: Assess paw withdrawal thresholds to mechanical stimuli (e.g., von Frey filaments, analgesymeter) at baseline before surgery and at various time points post-surgery to confirm the development of hypersensitivity before commencing drug treatment.[5]
Scopolamine-Induced Amnesia in a Passive Avoidance Paradigm in Rats (as described in Medhurst et al., 2007)
-
Apparatus: A two-compartment passive avoidance box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
-
Acclimation: On the first day, allow rats to explore the apparatus for a set period.
-
Training (Day 2):
-
Administer this compound or vehicle orally at a predetermined time before the training trial.
-
Administer scopolamine (B1681570) (or vehicle) at a set time before the training trial to induce amnesia.
-
Place the rat in the light compartment. After a brief habituation period, the guillotine door is opened.
-
When the rat enters the dark compartment, the door is closed, and a mild, brief footshock is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Testing (Day 3):
-
Place the rat back in the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (up to a maximum cut-off time).
-
An increase in the latency to enter the dark compartment is indicative of memory retention. This compound is expected to reverse the scopolamine-induced decrease in this latency.[1]
-
Visualizations
Caption: Simplified signaling pathway of the histamine H3 receptor.
Caption: Typical experimental workflow for evaluating this compound in a rat model of neuropathic pain.
Caption: A decision-making diagram for troubleshooting high variability in experimental outcomes.
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. mdpi.com [mdpi.com]
- 4. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK334429 solution stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solution stability and storage of GSK334429, a selective and orally active non-imidazole histamine (B1213489) H3 receptor antagonist.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective antagonist of the histamine H3 receptor, with a pKi of 9.49 for the human H3 receptor.[1] It is a non-imidazole compound investigated for its potential in neurological research, including the improvement of memory impairment and alleviation of neuropathic pain.[2][3][4]
Q2: How should solid this compound be stored?
A2: While specific instructions should be followed as per the Certificate of Analysis provided by the supplier, general recommendations for solid small molecules like this compound are to store them in a cool, dry, and dark place. Long-term storage is typically at -20°C or -80°C.
Q3: What is the best solvent for preparing this compound stock solutions?
A3: The choice of solvent will depend on the experimental requirements. For in vitro assays, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of organic molecules. For in vivo studies, formulation in a vehicle appropriate for the route of administration is necessary. Always use high-purity, anhydrous solvents to minimize degradation.
Q4: How should this compound stock solutions be stored?
A4: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials, protected from light. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
Q5: For how long are this compound solutions stable?
A5: Specific, publicly available stability data for this compound in various solvents and temperatures is limited. It is highly recommended to prepare fresh solutions for each experiment or to conduct an in-house stability study for long-term projects. As a general guideline, many small molecule solutions in DMSO are stable for several weeks to months when stored properly at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected experimental results. | Degradation of this compound in solution due to improper storage (e.g., prolonged storage at room temperature, exposure to light, multiple freeze-thaw cycles). | Prepare a fresh stock solution of this compound from solid compound. Ensure proper storage of stock solutions (aliquoted, -20°C or -80°C, protected from light). |
| Inaccurate concentration of the stock solution. | Verify the initial weight of the solid compound and the volume of the solvent used. Use a calibrated balance and pipettes. | |
| Precipitation observed in the stock solution upon thawing. | The concentration of this compound exceeds its solubility limit in the chosen solvent at lower temperatures. | Gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve the compound. If precipitation persists, consider preparing a new stock solution at a lower concentration. |
| Precipitation of this compound in aqueous buffer during the experiment. | Low solubility of this compound in aqueous solutions. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | Ensure the final concentration of the organic solvent in the assay buffer is sufficient to keep this compound in solution, but not high enough to affect the biological system (typically ≤0.5% DMSO). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration (Illustrative) | Notes |
| Solid | N/A | -20°C or -80°C | > 1 year | Store in a desiccator, protected from light. |
| Stock Solution | DMSO | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. | ||
| Working Dilution | Aqueous Buffer | 2-8°C | < 24 hours | Prepare fresh daily. Protect from light. |
Disclaimer: The stability durations for solutions are illustrative and based on general laboratory practice for small molecules. Users should perform their own stability assessments for their specific experimental conditions.
Experimental Protocols
Protocol: Preparation of this compound Solutions for an In Vitro GPCR Antagonist Assay
-
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile, high-purity water
-
Appropriate assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes and pipette tips
-
-
Preparation of 10 mM Stock Solution:
-
Tare a sterile microcentrifuge tube on a calibrated balance.
-
Carefully weigh a small amount of this compound solid (e.g., 1 mg). The molecular weight of this compound is 398.47 g/mol .
-
Calculate the volume of DMSO required to make a 10 mM stock solution. For 1 mg of this compound: Volume (µL) = (1 mg / 398.47 g/mol ) * (1/10 mmol/L) * 10^6 µL/L = 25.1 µL.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound solid.
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into single-use volumes (e.g., 5 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, retrieve one aliquot of the 10 mM stock solution.
-
Allow the tube to equilibrate to room temperature before opening.
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the experiment. Ensure the final DMSO concentration in the assay is kept constant and at a non-toxic level (e.g., ≤0.5%).
-
Mandatory Visualization
Caption: Signaling pathway of the Histamine H3 Receptor and the antagonistic action of this compound.
Caption: A typical experimental workflow for an in vitro GPCR antagonist assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: GSK334429 Administration Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK334429, a selective histamine (B1213489) H3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective, non-imidazole antagonist of the histamine H3 receptor (H3R).[1][2] It exhibits high affinity for the human H3 receptor with a pKi of 9.49.[1][2] As an antagonist, it blocks the inhibitory presynaptic autoreceptors and heteroreceptors, leading to an increase in the release of histamine and other neurotransmitters in the central nervous system.[3][4] this compound has also been shown to have inverse agonist properties.[5]
Q2: What are the main research applications for this compound?
A2: this compound is primarily utilized in neurological research.[1] Due to its role in modulating neurotransmitter release, it has been investigated for its potential therapeutic effects in conditions such as memory impairment and neuropathic pain.[5][6][7]
Q3: How should I prepare a stock solution of this compound?
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store this compound as a solid at -20°C for long-term storage. For stock solutions in DMSO, it is advisable to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's specific recommendations if available.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Issue | Potential Cause | Troubleshooting Steps |
| No or low antagonist activity observed | 1. Compound Degradation: Improper storage or handling of this compound. 2. Incorrect Concentration: The concentration range used may be too low to elicit a response. 3. Cell Health Issues: Cells may be unhealthy, have a high passage number, or be contaminated. 4. Low Receptor Expression: The cell line may not express sufficient levels of the H3 receptor. | 1. Use a fresh aliquot of this compound. Confirm the purity and integrity of the compound if possible. 2. Perform a wider dose-response curve, starting from low nanomolar to high micromolar concentrations. 3. Ensure cells are healthy and within an optimal passage number range. Test for mycoplasma contamination. 4. Verify H3 receptor expression in your cell line using techniques like qPCR or western blotting. |
| High background signal in the assay | 1. Constitutive Receptor Activity: Some cell lines may exhibit high basal H3 receptor activity. 2. Assay Reagent Issues: Problems with the assay buffer, detection reagents, or plate reader settings. | 1. The inverse agonist properties of this compound may help reduce basal activity.[5] 2. Optimize assay conditions, including incubation times and reagent concentrations. Ensure the plate reader is calibrated and using the correct settings. |
| Poor reproducibility between experiments | 1. Inconsistent Cell Seeding: Variation in cell number per well. 2. Inconsistent Compound Dilution: Errors in preparing serial dilutions of this compound. 3. Edge Effects: Evaporation from wells on the perimeter of the plate. | 1. Use a cell counter to ensure consistent cell density in each well. 2. Prepare fresh serial dilutions for each experiment and use calibrated pipettes. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with PBS or media to maintain humidity. |
In Vivo Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of efficacy in animal models | 1. Poor Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration. 2. Incorrect Dosing: The administered dose may be too low. 3. Metabolism of the Compound: The compound may be rapidly metabolized in the animal model. | 1. This compound is reported to be orally active.[1] However, if issues arise, consider alternative routes of administration or formulation. 2. Refer to published studies for effective dose ranges. For example, oral doses of 0.3, 1, and 3 mg/kg have been shown to be effective in a rat model of memory impairment.[5] 3. Conduct pharmacokinetic studies to determine the half-life and metabolite profile of this compound in your model system. |
| Variability in animal responses | 1. Inconsistent Dosing Technique: Variation in the volume or concentration of the administered compound. 2. Animal Health and Stress: Differences in the health or stress levels of the animals. | 1. Ensure accurate and consistent administration techniques (e.g., oral gavage). 2. Monitor animal health closely and acclimate them to the experimental procedures to minimize stress. |
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Species | Value | Reference |
| pKi (H3 Receptor) | Human | 9.49 | [1][2] |
| pA2 (vs. H3 agonist-induced cAMP changes) | Human recombinant H3 receptor | 8.84 ± 0.04 | [5] |
| pIC50 (vs. basal GTPγS binding) | Human recombinant H3 receptor | 8.59 ± 0.04 | [5] |
| ED50 (inhibition of ex vivo [3H]-R-α-methylhistamine binding) | Rat (oral admin.) | 0.35 mg/kg | [5] |
| ID50 (blockade of R-α-methylhistamine-induced dipsogenia) | Rat (oral admin.) | 0.11 mg/kg | [5] |
| Effective Dose (reversal of scopolamine-induced amnesia) | Rat (oral admin.) | 0.3, 1, and 3 mg/kg | [5] |
| Effective Dose (reversal of capsaicin-induced tactile allodynia) | Rat (oral admin.) | 3 and 10 mg/kg | [5] |
| Effective Dose (reversal of CCI-induced neuropathic pain) | Rat (oral admin.) | 1, 3, and 10 mg/kg | [6][7] |
Experimental Protocols
Key Experiment: In Vitro cAMP Functional Assay for H3 Receptor Antagonism
Objective: To determine the potency of this compound as an antagonist of the histamine H3 receptor by measuring its ability to block agonist-induced changes in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture:
-
Use a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to generate a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Prepare a stock solution of a known H3 receptor agonist (e.g., (R)-α-methylhistamine) in assay buffer. The final concentration used in the assay should be at the EC80 to ensure a robust signal.
-
-
Assay Procedure:
-
Wash the cell monolayer with assay buffer.
-
Pre-incubate the cells with the various concentrations of this compound for a specified period (e.g., 15-30 minutes) at 37°C.
-
Add the H3 receptor agonist to the wells and incubate for a further specified period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP response.
-
The pA2 value can be calculated from the IC50 value to express the antagonist potency.[5]
-
Mandatory Visualization
Caption: this compound antagonism of the H3 receptor signaling pathway.
Caption: Workflow for an in vitro cAMP functional assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.sahmri.org.au [research.sahmri.org.au]
Technical Support Center: Enhancing Oral Absorption of H3 Receptor Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral absorption of histamine (B1213489) H3 receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral absorption of many H3 receptor antagonists?
A1: The poor oral absorption of H3 receptor antagonists is often multifactorial, stemming from a combination of suboptimal physicochemical properties and physiological barriers. Key contributing factors include:
-
Poor Aqueous Solubility: Many H3 receptor antagonists are lipophilic molecules with low solubility in the aqueous environment of the gastrointestinal (GI) tract, which can limit their dissolution and subsequent absorption.[1]
-
Low Permeability: Despite their lipophilicity, some H3 receptor antagonists may still exhibit low permeability across the intestinal epithelium. This can be due to factors such as high molecular weight or the presence of polar functional groups.[1]
-
P-glycoprotein (P-gp) Efflux: H3 receptor antagonists can be substrates for the P-glycoprotein efflux pump, an ATP-dependent transporter expressed on the apical surface of intestinal epithelial cells.[2][3] This transporter actively pumps the drug molecules back into the GI lumen, thereby reducing their net absorption into the systemic circulation.[2][4]
-
First-Pass Metabolism: After absorption, drugs pass through the liver via the portal vein before reaching systemic circulation. Many H3 receptor antagonists undergo extensive first-pass metabolism by cytochrome P450 enzymes in the liver, which can significantly reduce the amount of active drug reaching its target.[5][6] For instance, betahistine (B147258) is extensively metabolized to its inactive metabolite, 2-pyridylacetic acid (2-PAA).[5][6]
Q2: What are the key physicochemical properties of a drug that influence its oral absorption?
A2: Several key physicochemical properties govern a drug's oral absorption, often guided by frameworks like Lipinski's Rule of Five. These include:
-
Molecular Weight (MW): Generally, orally absorbed drugs have a molecular weight of less than 500 Da.[7]
-
Lipophilicity (logP): An optimal balance is required. The logP value, a measure of lipophilicity, should ideally be less than 5. While some lipophilicity is necessary to cross cell membranes, excessive lipophilicity can lead to poor aqueous solubility.[7]
-
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors should be less than 5, and the number of hydrogen bond acceptors should be less than 10.[7]
-
Aqueous Solubility: Adequate solubility in the GI fluid is essential for the drug to be in a dissolved state for absorption.[1]
-
Chemical Stability: The drug must be stable in the varying pH environments of the stomach and intestines.[1]
Q3: What formulation strategies can be employed to improve the oral bioavailability of H3 receptor antagonists?
A3: Several formulation strategies can be utilized to overcome the challenges of poor oral absorption:
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can enhance the solubility and absorption of lipophilic drugs. These formulations can facilitate drug transport across the intestinal membrane and may also bypass first-pass metabolism to some extent through lymphatic uptake.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can significantly improve the dissolution rate and, consequently, absorption.
-
Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can enhance its solubility and dissolution rate compared to the more stable crystalline form.
Q4: How can a prodrug approach enhance the oral absorption of an H3 receptor antagonist?
A4: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to overcome several absorption barriers:
-
Improving Permeability: By masking polar functional groups with lipophilic moieties, a prodrug can exhibit increased membrane permeability. These moieties are later cleaved by enzymes in the body to release the active drug.[8]
-
Bypassing P-gp Efflux: Modifying the structure of the drug to create a prodrug that is not a substrate for P-gp can be an effective strategy to circumvent efflux.[8][9][10][11] The prodrug can be designed to be absorbed via a different mechanism, and once inside the cell or in systemic circulation, it is converted to the active H3 receptor antagonist.[8][11]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
Symptoms: Inconsistent plasma concentration-time profiles and low area under the curve (AUC) values after oral administration of the H3 receptor antagonist in species like rats or mice.
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Formulation Optimization: Test different formulations such as suspensions, solutions with co-solvents (e.g., PEG 400), or lipid-based formulations (e.g., SEDDS).[12] 2. Particle Size Reduction: If using a suspension, consider micronization or nanomilling of the drug powder to increase its surface area and dissolution rate. 3. Salt Formation: Investigate the possibility of forming a more soluble salt of the basic H3 receptor antagonist. |
| P-glycoprotein (P-gp) Efflux | 1. In Vitro Assessment: Perform a Caco-2 permeability assay to determine if the compound is a P-gp substrate (see Experimental Protocols section). An efflux ratio greater than 2 is indicative of active efflux.[13] 2. Co-administration with a P-gp Inhibitor: In a pilot in vivo study, co-administer the H3 receptor antagonist with a known P-gp inhibitor (e.g., verapamil (B1683045), cyclosporine A) to see if oral bioavailability improves. Note that this is a tool for diagnosis and not a long-term formulation strategy due to potential drug-drug interactions.[11] 3. Prodrug Approach: Design and synthesize a prodrug that is not a substrate for P-gp.[8][9] |
| High First-Pass Metabolism | 1. In Vitro Metabolic Stability: Assess the metabolic stability of the compound in liver microsomes or hepatocytes from the preclinical species being used. 2. Route of Administration Comparison: Compare the plasma exposure after oral administration with that after intravenous (IV) administration to calculate absolute bioavailability. A significant difference suggests a high first-pass effect.[14] 3. Chemical Modification: If metabolism is a major issue, consider chemical modifications to block the metabolic soft spots on the molecule, if feasible without compromising pharmacological activity. |
| Improper Dosing Technique | 1. Oral Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the lungs, which can lead to high variability and poor absorption.[15] 2. Vehicle Suitability: Confirm that the chosen vehicle is appropriate for the drug and the animal model, and that the drug remains stable and uniformly dispersed in the vehicle.[16] |
Issue 2: Inconsistent or Poorly Reproducible Results in Caco-2 Permeability Assays
Symptoms: High variability in apparent permeability (Papp) values between experiments or failure of control compounds to meet acceptance criteria.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Monolayer Integrity | 1. TEER Measurement: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure their integrity. A significant drop in TEER suggests compromised monolayers.[17] 2. Cell Culture Conditions: Standardize cell culture conditions, including seeding density, passage number, and duration of culture (typically 21 days for full differentiation).[13][18] |
| Low Compound Recovery | 1. Non-specific Binding: H3 receptor antagonists can be "sticky" due to their basic nature. To mitigate non-specific binding to the assay plates, consider using plates with low-binding surfaces or adding a low concentration of a non-ionic surfactant or bovine serum albumin (BSA) to the assay buffer.[19] 2. Poor Solubility in Assay Buffer: Ensure that the compound is fully dissolved in the assay buffer at the tested concentration. If solubility is an issue, a lower concentration may need to be used, or a co-solvent like DMSO can be included (typically at a final concentration of ≤1%).[20] |
| High Efflux Ratio | 1. Confirmation with Inhibitors: To confirm that the high efflux is mediated by specific transporters like P-gp, repeat the assay in the presence of a known inhibitor (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms transporter-mediated efflux.[13] |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for selected H3 receptor antagonists, illustrating the impact of different formulations and the variability in pharmacokinetic profiles among different compounds.
Table 1: Comparative Pharmacokinetic Parameters of Selected H3 Receptor Antagonists
| Parameter | Pitolisant | Betahistine | ABT-288 |
| Bioavailability | High (not specified) | Low (due to extensive first-pass metabolism) | Not specified |
| Tmax (hours) | ~3.5 | ~1 (for 2-PAA metabolite) | 4-8 |
| Half-life (hours) | 10-12 | ~3 (for 2-PAA metabolite) | 40-61 |
| Metabolism | Hepatic | Extensive first-pass to 2-PAA | Not specified |
| Key Metabolite | BP1.3484 | 2-pyridylacetic acid (2-PAA) | Not specified |
| Excretion | Primarily renal | Primarily renal (as 2-PAA) | Not specified |
Data compiled from studies in healthy adult volunteers.[5][6]
Table 2: Effect of a Liposomal Formulation on the Pharmacokinetics of Conessine (B1669311) in Rats
| Parameter | Conessine Solution (20 mg/kg, oral) | Conessine Liposome (20 mg/kg, oral) |
| Cmax (ng/mL) | ~4500 | ~8700 |
| Tmax (hours) | 1.0 | 2.0 |
| AUC (ng*h/mL) | Data not provided in a comparable format | Data not provided in a comparable format |
This study demonstrates that a liposomal formulation significantly increased the maximum plasma concentration (Cmax) of the H3 receptor antagonist conessine in rats compared to a simple solution, indicating improved oral absorption.[21][22][23]
Experimental Protocols
Caco-2 Permeability Assay for H3 Receptor Antagonists
Objective: To assess the intestinal permeability and potential for active efflux of an H3 receptor antagonist.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for 21-24 days to form a confluent and differentiated monolayer.[18]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before the experiment.
-
Assay Buffer Preparation: Prepare a suitable assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.[18] For poorly soluble compounds, a final concentration of up to 1% DMSO may be used.
-
Compound Dosing:
-
For apical-to-basolateral (A-B) permeability, the H3 receptor antagonist (e.g., at 10 µM) is added to the apical (donor) compartment, and fresh assay buffer is added to the basolateral (receiver) compartment.[18]
-
For basolateral-to-apical (B-A) permeability, the compound is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.
-
-
Incubation: The plates are incubated at 37°C with 5% CO2 for a specified period, typically 2 hours.[18]
-
Sampling: At the end of the incubation period, samples are taken from both the donor and receiver compartments.
-
Analysis: The concentration of the H3 receptor antagonist in the samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Calculation:
-
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests that the compound is a substrate for an efflux transporter.[13]
-
-
Controls: Low permeability (e.g., atenolol) and high permeability (e.g., propranolol) control compounds should be run in parallel to validate the assay. A known P-gp substrate (e.g., digoxin) should also be included to confirm the activity of the efflux transporters.
In Vivo Oral Bioavailability Study in Rodents
Objective: To determine the pharmacokinetic profile and oral bioavailability of an H3 receptor antagonist in a rodent model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Acclimatization: Animals should be acclimated to the housing conditions for at least one week before the study.[15] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[15]
-
Dosing Formulation: The H3 receptor antagonist is formulated in an appropriate vehicle for oral and intravenous (IV) administration. The oral formulation could be a solution, suspension, or a more complex system being tested. The IV formulation must be a solution.
-
Dosing:
-
Oral Group: A cohort of fasted animals (n=3-6 per group) is administered the H3 receptor antagonist via oral gavage at a predetermined dose.[14][24]
-
Intravenous Group: A separate cohort of animals is administered the drug via IV injection (e.g., through the tail vein) at a lower dose to serve as a reference for 100% bioavailability.[12][14]
-
-
Blood Sampling: Blood samples are collected from each animal at multiple time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.[12][24]
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Sample Analysis: The concentration of the H3 receptor antagonist in the plasma samples is determined using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental analysis.[5]
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100[14]
Visualizations
Caption: H3 Receptor Signaling Pathway
Caption: Troubleshooting Workflow for Poor Oral Absorption
References
- 1. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 2. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrug chemotherapeutics bypass p-glycoprotein resistance and kill tumors in vivo with high efficacy and target-dependent selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prodrug chemotherapeutics bypass p-glycoprotein resistance and kill tumors in vivo with high efficacy and target-depend… [ouci.dntb.gov.ua]
- 11. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 21. Determination of Histamine H3-Receptor Antagonist Conessine in Wistar Rat Plasma by a Rapid and Sensitive RP-UFLC Method: Application to a Pharmacokinetic Study – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 22. jyoungpharm.org [jyoungpharm.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Technical Support Center: GSK334429 Studies
Welcome to the technical support center for GSK334429. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental studies involving this compound, a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist and inverse agonist for the histamine H3 receptor (H3R).[1] The H3R is a presynaptic G-protein coupled receptor (GPCR) that functions as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on other non-histaminergic neurons to inhibit the release of various neurotransmitters, including acetylcholine (B1216132) (ACh), dopamine, and norepinephrine.[2] By blocking the H3R, this compound disinhibits these neurons, leading to an increased release of histamine and other neurotransmitters in the central nervous system.[2]
Q2: What signaling pathway is modulated by this compound?
A2: The histamine H3 receptor couples to the Gαi/o family of G-proteins.[2][3] Activation of this pathway by an agonist leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[3] As an antagonist/inverse agonist, this compound blocks or reverses this constitutive activity, thereby preventing the agonist-induced decrease in cAMP.[1] H3R activation can also modulate other pathways, such as the MAPK/ERK cascade.[4]
Q3: What are the main differences between an antagonist and an inverse agonist in the context of the H3 receptor?
A3: The H3 receptor exhibits high constitutive activity, meaning it can signal without being bound by an agonist.[5]
-
An antagonist (or neutral antagonist) blocks the receptor and prevents an agonist from binding and eliciting a response. It has no effect on the receptor's constitutive activity.
-
An inverse agonist also blocks the receptor but additionally reduces its basal, constitutive activity. this compound has demonstrated both potent antagonist activity (blocking the effects of an agonist) and inverse agonist properties (reducing basal GTPγS binding).[1]
Q4: In what experimental models has this compound shown efficacy?
A4: this compound has demonstrated efficacy in preclinical models of neuropathic pain and cognitive impairment. For instance, it has been shown to reverse hypersensitivity in rat models of chronic constriction injury (CCI) and varicella-zoster virus (VZV)-induced neuropathic pain.[6][7] It also improves memory impairment induced by scopolamine (B1681570) in rats.[1]
Troubleshooting Guide
Issue 1: No or low response to this compound in an in vitro functional assay (e.g., cAMP assay).
| Possible Cause | Troubleshooting Step |
| Cell line does not express functional H3 receptors. | Confirm H3R expression via RT-qPCR or Western blot. Use a positive control cell line known to express the receptor. |
| Positive control agonist (e.g., R-α-methylhistamine) is inactive. | Use a fresh, validated stock of the agonist to confirm the assay system is responsive. A lack of response to the agonist points to a problem with the cells or assay reagents, not this compound. |
| This compound degradation. | Prepare fresh solutions of this compound from a validated powder stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect assay setup for a Gi-coupled receptor. | For cAMP assays, ensure you are stimulating adenylyl cyclase with an agent like forskolin (B1673556). The expected effect of an H3R agonist is a decrease in the forskolin-stimulated cAMP level. This compound should reverse this decrease. |
| Cell passage number is too high. | High passage numbers can lead to changes in receptor expression and signaling. Use cells within a consistent and low passage number range.[8] |
Issue 2: High variability or inconsistent results in in vivo studies.
| Possible Cause | Troubleshooting Step |
| Improper drug formulation or administration. | Ensure this compound is fully solubilized. Confirm the accuracy of the dosing volume and administration route (e.g., oral gavage, intraperitoneal injection). |
| Insufficient statistical power. | The number of animals per group should be determined by a power analysis to ensure the study can detect a meaningful effect.[9] |
| High biological variability in the animal model. | Ensure consistent surgical procedures or disease induction methods. Randomize animals to treatment groups and blind the investigators to the treatments during data collection and analysis. |
| Vehicle has an unexpected effect. | Always include a vehicle-only control group to ensure the solvent (e.g., DMSO, saline) does not impact the experimental endpoint. |
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound at human and rat H3 receptors.
Table 1: this compound Binding Affinity and Functional Activity
| Parameter | Species | Value | Assay Type | Reference |
|---|---|---|---|---|
| pKi (Binding Affinity) | Human | 9.49 ± 0.09 | Radioligand Binding | [1] |
| pKi (Binding Affinity) | Rat | 9.12 ± 0.14 | Radioligand Binding | [1] |
| pA2 (Functional Antagonism) | Human | 8.84 ± 0.04 | cAMP Assay | [1] |
| pIC50 (Inverse Agonism) | Human | 8.59 ± 0.04 | GTPγS Binding |[1] |
Experimental Protocols & Control Workflows
Protocol 1: In Vitro Functional Antagonism - cAMP Assay
This protocol details how to measure the ability of this compound to antagonize the effect of an H3R agonist on cAMP levels in a cell line expressing the human H3 receptor.
1. Cell Culture:
-
Seed HEK293 cells stably expressing the human H3R into 96-well plates at an appropriate density and grow to 80-90% confluency.
2. Reagent Preparation:
-
Agonist: Prepare a stock solution of a potent H3R agonist (e.g., R-α-methylhistamine). Serially dilute in assay buffer to create a concentration range for a full dose-response curve.
-
Antagonist: Prepare a stock solution of this compound. Prepare several fixed concentrations to test for antagonism.
-
Stimulant: Prepare a solution of forskolin (e.g., 10 µM final concentration) to stimulate adenylyl cyclase.
3. Assay Procedure:
-
Wash cells with pre-warmed assay buffer.
-
Add the different fixed concentrations of this compound (or vehicle control) to the wells. Incubate for 20-30 minutes at 37°C.
-
Add the serial dilutions of the H3R agonist to the wells.
-
Add forskolin to all wells (except for a negative control).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
4. Essential Controls:
-
Vehicle Control: Cells treated with vehicle instead of this compound or agonist.
-
Forskolin-Only Control: Cells treated with forskolin alone to determine the maximum stimulated cAMP level.
-
Agonist-Only Dose-Response: A full dose-response curve for the agonist in the absence of this compound to establish its EC50.
-
Parental Cell Line Control: Use the same cell line without H3R expression to confirm the observed effects are receptor-mediated.
5. Data Analysis:
-
Plot the agonist dose-response curves in the absence and presence of this compound.
-
The antagonist should cause a rightward shift in the agonist's dose-response curve.
-
Calculate the pA2 value using a Schild plot analysis to quantify the potency of this compound as an antagonist.
Protocol 2: In Vivo Neuropathic Pain Model - Control Workflow
This workflow outlines the necessary control groups for evaluating the efficacy of this compound in a model like Chronic Constriction Injury (CCI).
1. Animal Groups:
-
Group 1: Sham + Vehicle: Animals undergo a sham surgery (nerve is exposed but not ligated) and receive the vehicle. This group establishes the baseline response in non-neuropathic animals.
-
Group 2: CCI + Vehicle: Animals undergo the CCI surgery and receive the vehicle. This is the primary negative control group and establishes the level of neuropathic pain (hyperalgesia/allodynia).
-
Group 3: CCI + this compound: The experimental group. Animals undergo CCI surgery and are treated with this compound at the desired dose(s).
-
Group 4 (Optional): CCI + Positive Control: Animals undergo CCI surgery and are treated with a clinically established analgesic for neuropathic pain (e.g., gabapentin). This group serves as a benchmark for efficacy.
-
Group 5 (Optional): Sham + this compound: Sham-operated animals receive this compound. This control checks if the compound has any analgesic effect in the absence of a neuropathic state.
2. Experimental Timeline:
-
Day -7 to -1: Acclimatize animals to the testing environment and establish baseline paw withdrawal thresholds (PWT).
-
Day 0: Perform CCI or sham surgery.
-
Day 7-14: Allow neuropathic pain to develop. Re-measure PWT to confirm hyperalgesia in CCI groups.
-
Day 14 onwards: Administer vehicle, this compound, or positive control drug.
-
Post-dosing: Measure PWT at several time points (e.g., 1, 2, 4, 6 hours post-dose) to assess the magnitude and duration of the analgesic effect.
3. Data Analysis:
-
Compare the PWT of the "CCI + Vehicle" group to the "Sham + Vehicle" group to confirm the establishment of hyperalgesia.
-
Compare the PWT of the "CCI + this compound" group to the "CCI + Vehicle" group to determine the efficacy of the treatment.
-
A significant increase in PWT in the this compound-treated group relative to the vehicle-treated CCI group indicates an anti-hyperalgesic effect.[6][10]
Visualizations
Caption: Canonical signaling pathway of the Histamine H3 Receptor.
Caption: Experimental workflow for a functional cAMP antagonism assay.
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain. | Read by QxMD [read.qxmd.com]
- 8. benchchem.com [benchchem.com]
- 9. The Histamine H4 Receptor Participates in the Neuropathic Pain-Relieving Activity of the Histamine H3 Receptor Antagonist GSK189254 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of GSK334429 and GSK189254 in Preclinical Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two selective histamine (B1213489) H3 receptor antagonists, GSK334429 and GSK189254, based on their performance in established rodent models of neuropathic pain. The data presented is compiled from preclinical studies to aid researchers in evaluating the potential of these compounds for therapeutic development.
Performance in Neuropathic Pain Models: A Quantitative Overview
Both this compound and GSK189254 have demonstrated efficacy in alleviating pain-like behaviors in surgically-induced and virally-induced rat models of neuropathic pain. The following tables summarize the key quantitative data from these studies.
Table 1: Efficacy in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
| Compound | Dosage (Oral) | Pain Assessment Method | Outcome |
| This compound | 1, 3, and 10 mg/kg | Analgesymeter and/or von Frey hairs | Significantly reversed the CCI-induced decrease in paw withdrawal threshold (PWT).[1] |
| GSK189254 | 0.3, 3, and/or 10 mg/kg | Analgesymeter and/or von Frey hairs | Significantly reversed the CCI-induced decrease in paw withdrawal threshold (PWT).[1] |
Table 2: Efficacy in the Varicella-Zoster Virus (VZV) Model of Neuropathic Pain in Rats
| Compound | Dosage (Oral) | Pain Assessment Method | Outcome |
| This compound | 10 mg/kg | von Frey hairs | Reversed the VZV-induced decrease in PWT.[1] |
| GSK189254 | 3 mg/kg | von Frey hairs | Reversed the VZV-induced decrease in PWT.[1] |
Table 3: Efficacy in the Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice
| Compound | Dosage (Oral) | Pain Assessment Method | Outcome |
| GSK189254 | 3 and 6 mg/kg | Mechanical (von Frey) and Thermal (radiant heat) allodynia tests | Attenuated mechanical and thermal allodynia.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the key experimental protocols used to evaluate this compound and GSK189254.
Neuropathic Pain Models
1. Chronic Constriction Injury (CCI) Model: This model involves loose ligation of the sciatic nerve, leading to the development of mechanical and thermal hypersensitivity. The procedure mimics features of human neuropathic pain caused by nerve compression.
2. Varicella-Zoster Virus (VZV) Model: In this model, rats are inoculated with VZV, the virus that causes shingles in humans. This leads to a persistent state of pain hypersensitivity, modeling postherpetic neuralgia.
3. Spared Nerve Injury (SNI) Model: This model of peripheral mononeuropathy involves the ligation and transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact.[4][5] This procedure results in long-lasting mechanical and thermal allodynia in the paw region innervated by the spared sural nerve.[2][4]
Pain Behavior Assessment
1. Paw Withdrawal Threshold (PWT) using an Analgesymeter (Randall-Selitto Test): This method assesses mechanical hyperalgesia. A steadily increasing pressure is applied to the plantar surface of the rat's paw using a blunt-tipped probe. The pressure at which the rat withdraws its paw is recorded as the PWT.
2. von Frey Test: This test is used to measure mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful. A series of calibrated monofilaments with increasing stiffness are applied to the plantar surface of the rodent's paw. The force at which the animal withdraws its paw in response to the stimulus is determined.
3. Thermal Allodynia Test: This test measures sensitivity to temperature. A radiant heat source is focused on the plantar surface of the animal's paw. The time it takes for the animal to withdraw its paw (paw withdrawal latency) is recorded as a measure of thermal sensitivity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for H3 receptor antagonists in neuropathic pain and the general experimental workflow for preclinical evaluation.
Caption: Proposed signaling pathway of this compound/GSK189254 in neuropathic pain.
Caption: General experimental workflow for evaluating the efficacy of compounds in neuropathic pain models.
Concluding Remarks
The available preclinical data suggests that both this compound and GSK189254 are orally active histamine H3 receptor antagonists with significant analgesic potential in multiple rodent models of neuropathic pain.[1] GSK189254 has also been shown to be effective in the SNI model, and its mechanism may also involve the histamine H4 receptor.[2] Further research is warranted to fully elucidate their mechanisms of action and to determine their therapeutic window and potential for clinical development in the management of neuropathic pain.
References
- 1. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Histamine H4 Receptor Participates in the Neuropathic Pain-Relieving Activity of the Histamine H3 Receptor Antagonist GSK189254 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK334429 and GSK207040 in Preclinical Models of Memory Impairment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two novel, selective, non-imidazole histamine (B1213489) H3 receptor antagonists, GSK334429 and GSK207040. The focus is on their performance in preclinical models of memory impairment, offering a valuable resource for researchers in neuropharmacology and drug discovery. The data presented is primarily derived from a key study by Medhurst et al. (2007) in Biochemical Pharmacology, which directly compared these two compounds.
Mechanism of Action: Histamine H3 Receptor Antagonism
Both this compound and GSK207040 exert their effects by acting as antagonists and inverse agonists at the histamine H3 receptor.[1] This receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system, meaning it inhibits the release of histamine and other neurotransmitters like acetylcholine (B1216132) and norepinephrine (B1679862) when activated. By blocking the H3 receptor, these antagonists increase the release of these key neurotransmitters, which are known to play crucial roles in cognitive processes such as learning and memory. This mechanism is a promising therapeutic strategy for conditions associated with cognitive deficits.
The signaling pathway of the histamine H3 receptor is primarily coupled to Gi/o proteins. Activation of the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As antagonists/inverse agonists, this compound and GSK207040 block this signaling cascade, thereby preventing the inhibition of neurotransmitter release.
References
A Comparative Guide to the Efficacy of GSK334429 and Other Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The histamine (B1213489) H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. Its antagonism presents a promising therapeutic strategy for a range of neurological and psychiatric disorders. This guide provides a comparative overview of the efficacy of GSK334429, a novel H3 receptor antagonist, with other key antagonists in development and on the market, including the approved drug pitolisant (B1243001) and the widely used betahistine (B147258).
Overview of Efficacy Data
The following tables summarize the available quantitative efficacy data for this compound, pitolisant, and betahistine. It is important to note that the data for this compound is derived from preclinical studies, while data for pitolisant and betahistine includes clinical trial results in human populations for different indications. Direct head-to-head comparative trials are limited.
Preclinical Efficacy Data
| Compound | Parameter | Species | Model/Assay | Value | Reference |
| This compound | pKi (human H3 receptor) | Human | Radioligand binding assay | 9.49 ± 0.09 | [1] |
| pKi (rat H3 receptor) | Rat | Radioligand binding assay | 9.12 ± 0.14 | [1] | |
| pA2 (human H3 receptor) | Human | cAMP functional assay | 8.84 ± 0.04 | [1] | |
| pIC50 (inverse agonism) | Human | GTPγS binding assay | 8.59 ± 0.04 | [1] | |
| ED50 (ex vivo binding) | Rat | [3H]-R-α-methylhistamine binding | 0.35 mg/kg p.o. | [1] | |
| ID50 (in vivo antagonism) | Rat | R-α-methylhistamine-induced dipsogenia | 0.11 mg/kg p.o. | [1] | |
| Efficacy in Neuropathic Pain | Rat | Chronic Constriction Injury (CCI) model | Significant reversal of decreased paw withdrawal threshold at 1, 3, and 10 mg/kg p.o. | [2][3][4][5] | |
| Efficacy in Neuropathic Pain | Rat | Varicella-Zoster Virus (VZV) model | Reversal of decreased paw withdrawal threshold at 10 mg/kg p.o. | [2][3][4] | |
| Efficacy in Memory Impairment | Rat | Scopolamine-induced passive avoidance | Significant reversal of amnesia at 0.3, 1, and 3 mg/kg p.o. | [1] | |
| GSK189254 | pKi (human H3 receptor) | Human | Not specified | 9.59 - 9.90 | [6] |
| pKi (rat H3 receptor) | Rat | Not specified | 8.51 - 9.17 | [6] | |
| Efficacy in Neuropathic Pain | Rat | CCI and VZV models | Significant reversal of mechanical hyperalgesia and allodynia | [2][4] | |
| Pitolisant | Not specified |
Clinical Efficacy Data
| Compound | Indication | Parameter | Study Population | Result | Reference |
| Pitolisant | Narcolepsy with or without cataplexy | Change in Epworth Sleepiness Scale (ESS) score | Adults | Significant reduction compared to placebo (-5.8 vs -3.4 in HARMONY-1; -5.4 vs -1.9 in HARMONY-CTP) | [7] |
| ESS Responders (final score ≤10) | Adults | Significantly more responders with pitolisant (45.2% vs 13.3% in HARMONY-1; 39.2% vs 18.0% in HARMONY-CTP) | [7] | ||
| Weekly Rate of Cataplexy | Adults | Significant reduction compared to placebo (62% vs 8% in HARMONY-1; 75% vs 38% in HARMONY-CTP) | [7] | ||
| Maintenance of Wakefulness Test (MWT) sleep latency | Adults | Significant increase from baseline compared to placebo (increase to 10.4 min vs 6.8 min) | [8] | ||
| Schizophrenia (depressive symptoms) | Change in depressive symptom score | Adults | Outperformed placebo in improving depressive symptoms | [9][10][11] | |
| Betahistine | Vertiginous Syndromes | Overall therapeutic benefit | Adults | Odds ratio of 3.52 in favor of betahistine over placebo | [12] |
| Schizophrenia (cognitive symptoms) | Change in overall cognitive symptoms | Adults | Outperformed placebo in improving overall cognitive symptoms (SMD = -0.61) | [9][10][11] | |
| Speed of processing, attention/vigilance, working memory, verbal learning, visual learning | Adults | Showed improvement compared to placebo | [9][10][11] | ||
| Meniere's Disease | Incidence of attacks | Adults | Did not differ from placebo in the incidence of attacks | [13] |
Signaling Pathways and Experimental Workflows
The antagonism of the H3 receptor leads to the disinhibition of histamine release, which in turn modulates other neurotransmitter systems.
Caption: H3 receptor antagonist mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are summaries of key experimental protocols cited in the literature for evaluating H3 receptor antagonists.
Radioligand Binding Assays (for pKi determination)
-
Objective: To determine the binding affinity of a compound to the H3 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the recombinant human or rat H3 receptor, or from brain tissue (e.g., cerebral cortex).
-
Radioligand: A radiolabeled H3 receptor ligand, such as [3H]-R-α-methylhistamine, is used.
-
Incubation: The membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.[1]
-
Functional Assays (for pA2 and pIC50 determination)
-
Objective: To assess the functional antagonist or inverse agonist activity of a compound at the H3 receptor.
-
Methodology (cAMP Assay):
-
Cell Culture: Cells expressing the recombinant human H3 receptor are used.
-
Stimulation: The cells are stimulated with an H3 receptor agonist in the presence of varying concentrations of the antagonist.
-
cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a suitable assay kit (e.g., ELISA).
-
Data Analysis: The concentration of the antagonist that produces a rightward shift in the agonist concentration-response curve is used to calculate the pA2 value, a measure of antagonist potency.[1]
-
-
Methodology ([35S]GTPγS Binding Assay):
-
Membrane Preparation: Membranes from cells expressing the H3 receptor are used.
-
Incubation: Membranes are incubated with [35S]GTPγS and varying concentrations of the test compound (inverse agonist).
-
Measurement: The binding of [35S]GTPγS to G-proteins is measured. Inverse agonists decrease the basal level of G-protein activation.
-
Data Analysis: The concentration of the compound that inhibits 50% of the basal [35S]GTPγS binding (IC50) is determined to calculate the pIC50 for inverse agonism.[1]
-
In Vivo Models of Neuropathic Pain
-
Objective: To evaluate the analgesic efficacy of a compound in animal models of neuropathic pain.
-
Methodology (Chronic Constriction Injury - CCI):
-
Surgical Procedure: In anesthetized rats, the sciatic nerve is loosely ligated at four locations.
-
Behavioral Testing: Paw withdrawal threshold to a mechanical stimulus (e.g., von Frey hairs or an analgesymeter) is measured before and after surgery and drug administration.
-
Drug Administration: The test compound (e.g., this compound) is administered orally at various doses.
-
Data Analysis: A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates analgesic efficacy.[2][3][4][5]
-
Conclusion
This compound demonstrates high affinity and potent antagonist activity at the H3 receptor in preclinical models, with promising efficacy in models of neuropathic pain and cognitive impairment.[1][2] Pitolisant is an established H3 receptor antagonist with proven clinical efficacy in treating narcolepsy.[7][8][14][15][16] Betahistine, while also acting as an H3 receptor antagonist, has shown clinical benefits in vertiginous syndromes and cognitive symptoms associated with schizophrenia, though its efficacy in Meniere's disease is debated.[9][10][11][12][13]
The available data suggest that H3 receptor antagonism is a viable therapeutic approach for a variety of CNS disorders. The distinct preclinical and clinical profiles of this compound, pitolisant, and betahistine highlight the potential for tailored therapeutic applications of different H3 receptor antagonists. Further clinical investigation of this compound is warranted to establish its efficacy and safety profile in human populations and to allow for more direct comparisons with other agents in this class.
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.sahmri.org.au [research.sahmri.org.au]
- 4. researchgate.net [researchgate.net]
- 5. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain. | Read by QxMD [read.qxmd.com]
- 6. mdpi.com [mdpi.com]
- 7. neurology.org [neurology.org]
- 8. Efficacy of pitolisant in patients with high burden of narcolepsy symptoms: pooled analysis of short-term, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Histamine H3 Receptor Antagonist/Inverse Agonist Including Betahistine for Schizophrenia: A Systematic Review and Meta‐Analysis - ProQuest [proquest.com]
- 10. Efficacy and Safety of Histamine H3 Receptor Antagonist/Inverse Agonist Including Betahistine for Schizophrenia: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Betahistine in the treatment of vertiginous syndromes: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmj.com [bmj.com]
- 14. Pitolisant Treatment Improves Excessive Daytime Sleepiness and Reduces Cataplexy in Narcolepsy - - Practical Neurology [practicalneurology.com]
- 15. mdpi.com [mdpi.com]
- 16. dovepress.com [dovepress.com]
Validating the Selectivity of GSK334429 for the Histamine H3 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of GSK334429, a potent histamine (B1213489) H3 (H3) receptor antagonist. To offer a thorough evaluation, its performance is objectively compared with established H3 receptor ligands: ciproxifan (B1662499), thioperamide (B1682323), and clobenpropit. This document summarizes key experimental data, details the methodologies for the cited experiments, and visualizes relevant biological pathways and workflows to support researchers in their drug development endeavors.
Executive Summary
This compound emerges as a highly selective H3 receptor antagonist with a favorable selectivity profile compared to other histamine receptor subtypes and a broader range of off-target proteins. Experimental data indicates that this compound possesses high affinity for the human H3 receptor and demonstrates potent functional antagonism and inverse agonism. Its selectivity over H1, H2, and H4 receptors is documented to be greater than 1000-fold. This high degree of selectivity minimizes the potential for off-target effects, a critical attribute for a therapeutic candidate. In comparison, while ciproxifan also exhibits high selectivity for the H3 receptor, the older reference antagonists, thioperamide and clobenpropit, show notable affinity for other receptors, such as the histamine H4 receptor and other aminergic receptors, which could contribute to a more complex pharmacological profile.
Data Presentation: Comparative Selectivity Profiles
The following tables summarize the binding affinities and functional activities of this compound and comparator compounds.
Table 1: Comparative Binding Affinities (pKi) of H3 Receptor Antagonists
| Compound | Human H3 Receptor | Human H1 Receptor | Human H2 Receptor | Human H4 Receptor | Other Notable Off-Targets (pKi or Ki) |
| This compound | 9.49[1] | < 6.4 (>1000-fold selective) | < 6.4 (>1000-fold selective) | < 6.4 (>1000-fold selective) | Minimal activity at a panel of ~50 receptors and ion channels |
| Ciproxifan | 9.3[2] | 4.6[2] | 4.9[2] | < 5.7[2] | Muscarinic M3 (5.5), Adrenergic α1D (5.4), 5-HT1B (4.9), 5-HT2A (4.8), 5-HT3 (<5.5), 5-HT4 (<5.7)[2] |
| Thioperamide | 8.4 (Ki: 4.3 nM)[3] | < 5 (Ki: >10 µM)[3] | < 5 (Ki: >10 µM)[3] | 7.6 (Ki: 27 nM)[2] | 5-HT3 (Ki: 120 nM), σ receptor (Ki: 180 nM)[3][4] |
| Clobenpropit | 9.4 | - | - | 8.0[2] | Dopamine Transporter (DAT) (IC50: 490 nM), Norepinephrine Transporter (NET) |
Table 2: Comparative Functional Activity of H3 Receptor Antagonists at the Human H3 Receptor
| Compound | Assay Type | Parameter | Value |
| This compound | cAMP Functional Assay | pA2 (Antagonist Potency) | 8.84[1] |
| GTPγS Binding Assay | pIC50 (Inverse Agonist Potency) | 8.59[1] | |
| Ciproxifan | cAMP Functional Assay | pKb (Antagonist Potency) | 6.6 |
| Thioperamide | cAMP Functional Assay | pKb (Antagonist Potency) | 6.1 |
| Clobenpropit | cAMP Functional Assay | pKb (Antagonist Potency) | 8.2 |
Note: pA2 and pKb are measures of antagonist potency. pIC50 is a measure of the potency of an inhibitor. Higher values indicate greater potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol is a synthesized representation of standard industry practices.
Objective: To determine the binding affinity (Ki) of test compounds for the histamine H3 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH) or other suitable H3 receptor radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding determinator: A high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit).
-
Test compounds (this compound and comparators) at a range of concentrations.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in assay buffer. Homogenize the membranes to ensure a uniform suspension. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Test compound at various dilutions or buffer for total binding wells.
-
Non-specific binding determinator for non-specific binding wells.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Membrane suspension to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay for Assessing Functional Activity (Inverse Agonism)
This protocol is a synthesized representation of standard industry practices.
Objective: To measure the ability of a compound to inhibit the basal G-protein activation of the constitutively active H3 receptor (inverse agonism).
Materials:
-
Cell membranes from cells expressing the human H3 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4.
-
Radioligand: [35S]GTPγS.
-
Test compounds (this compound and comparators) at a range of concentrations.
-
Non-specific binding determinator: Unlabeled GTPγS.
-
96-well microplates.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane and Compound Preparation: Prepare the membranes as described in the radioligand binding assay. Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
Test compound at various dilutions.
-
Membrane suspension.
-
-
Pre-incubation: Pre-incubate the plate for 15-30 minutes at 30°C.
-
Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C to allow for [35S]GTPγS binding.
-
Filtration and Counting: Terminate the reaction by filtration and count the radioactivity as described in the radioligand binding assay.
-
Data Analysis:
-
Plot the amount of bound [35S]GTPγS against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pIC50 value and the maximal inhibition of basal signaling.
-
cAMP Functional Assay for Assessing Functional Activity (Antagonism)
This protocol is a synthesized representation of standard industry practices.
Objective: To measure the ability of a compound to antagonize the effect of an H3 receptor agonist on cAMP levels.
Materials:
-
Whole cells stably expressing the human H3 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Adenylyl cyclase activator (e.g., forskolin).
-
Test compounds (this compound and comparators) at a range of concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well plates.
Procedure:
-
Cell Plating: Seed the cells into plates and allow them to adhere overnight.
-
Compound Addition:
-
For antagonist mode, add serial dilutions of the test compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of the H3 receptor agonist (typically its EC80 concentration) to all wells except the basal control.
-
To amplify the signal, a low concentration of forskolin (B1673556) can be added.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.
-
Calculate the pA2 value using the Schild equation to quantify the antagonist potency.
-
Mandatory Visualization
Histamine H3 Receptor Signaling Pathway
Caption: Histamine H3 receptor signaling pathway, illustrating its inhibition by this compound.
Experimental Workflow for Assessing Compound Selectivity
Caption: A logical workflow for characterizing the selectivity of a novel H3 receptor antagonist.
References
- 1. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the binding of [3H]-clobenpropit to histamine H3-receptors in guinea-pig cerebral cortex membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes. — Department of Pharmacology [pharm.ox.ac.uk]
Reproducibility of GSK334429's Cognitive Effects: A Comparative Guide for Researchers
An objective analysis of the experimental data surrounding the histamine (B1213489) H3 receptor antagonist GSK334429 and its alternatives in cognitive assays, designed for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the reported cognitive effects of this compound, a selective histamine H3 receptor antagonist, and other relevant compounds. A critical evaluation of the available data on the reproducibility of these effects is presented to aid in experimental design and interpretation.
Executive Summary
This compound has demonstrated pro-cognitive effects in a preclinical model of memory impairment. The primary evidence stems from a 2007 study by Medhurst and colleagues, where this compound reversed scopolamine-induced amnesia in a passive avoidance task in rats. However, a crucial consideration for the research community is the current lack of independent replication studies for these specific cognitive effects of this compound. This guide places the findings for this compound in the context of other histamine H3 receptor antagonists, namely GSK189254, ABT-239, and BF2.649 (Pitolisant), for which a broader range of preclinical and clinical data is available. While these alternatives also show promise in cognitive enhancement, the reproducibility of their effects across different laboratories and assays varies.
Comparative Data on Cognitive Performance
The following tables summarize the quantitative data from key preclinical and clinical studies on this compound and its alternatives.
Table 1: Preclinical Efficacy of this compound in the Passive Avoidance Test
| Compound | Animal Model | Cognitive Assay | Doses (p.o.) | Key Findings | Citation |
| This compound | Rat | Passive Avoidance (Scopolamine-induced amnesia) | 0.3, 1, and 3 mg/kg | Significantly reversed scopolamine-induced memory impairment at all tested doses. | [1] |
Table 2: Preclinical Efficacy of Alternative H3 Receptor Antagonists in Cognitive Assays
| Compound | Animal Model | Cognitive Assay | Doses (p.o.) | Key Findings | Citation |
| GSK189254 | Rat | Passive Avoidance | 1 and 3 mg/kg | Significantly improved performance. | [2] |
| Rat | Water Maze | 1 and 3 mg/kg | Significantly improved performance. | [2] | |
| Rat | Object Recognition | 0.3 and 1 mg/kg | Significantly improved performance. | [2] | |
| ABT-239 | Rat Pups | Five-trial Inhibitory Avoidance | 0.1 - 1.0 mg/kg | Improved acquisition. | [1] |
| Rat | Morris Water Maze | Not specified | Improvement in spatial reference memory in stressed animals. | [3] | |
| Rat | Barnes Maze | Not specified | Abolished or prevented restraint stress-induced spatial memory impairments. | [3] |
Table 3: Clinical Cognitive Assessments of BF2.649 (Pitolisant)
| Compound | Population | Cognitive Assessment | Doses | Key Findings | Citation |
| BF2.649 (Pitolisant) | Patients with Schizophrenia | Neuropsychological battery | Up to 20 mg/day | Primary outcome was to determine if the compound can produce a cognitive enhancing effect. Specific results on cognitive domains not detailed in the trial registration. | [4][5] |
Experimental Protocols
Passive Avoidance Test for Scopolamine-Induced Amnesia in Rats
This protocol is based on the methodology typically employed in studies assessing the effects of H3 receptor antagonists on memory.
Apparatus: A two-compartment passive avoidance apparatus, consisting of a brightly lit "safe" compartment and a dark "shock" compartment, connected by a guillotine door. The floor of the dark compartment is fitted with a grid for delivering a mild foot shock.
Procedure:
-
Acquisition Trial:
-
Each rat is individually placed in the lit compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
Rodents, having a natural aversion to bright light, will typically enter the dark compartment.
-
Once the rat has fully entered the dark compartment, the door is closed, and a brief, mild electrical foot shock is delivered.
-
The rat is then removed from the apparatus and returned to its home cage.
-
-
Drug Administration:
-
This compound or a vehicle control is administered orally at specified doses (e.g., 0.3, 1, and 3 mg/kg).
-
Scopolamine (or saline for control groups) is administered to induce amnesia, typically 30 minutes before the retention trial.
-
-
Retention Trial (24 hours after acquisition):
-
The rat is again placed in the lit compartment.
-
The latency to enter the dark compartment is recorded, with a maximum cutoff time (e.g., 300 seconds).
-
A longer latency to enter the dark compartment is interpreted as a measure of improved memory of the aversive event.
-
Statistical Analysis: The latency times between different treatment groups are typically analyzed using non-parametric statistical tests, such as the Mann-Whitney U test, due to the nature of the data.
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The pro-cognitive effects of this compound and other H3 receptor antagonists are believed to be mediated by the blockade of presynaptic H3 autoreceptors and heteroreceptors. This blockade leads to an increased release of several neurotransmitters, including acetylcholine (B1216132) and dopamine, which are crucial for learning and memory. The diagram below illustrates the key downstream signaling events following H3 receptor activation and its antagonism.
References
- 1. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Study to Demonstrate Cognitive Enhancing Effects of BF2.649 | DecenTrialz [decentrialz.com]
A Comparative Analysis of Non-Imidazole H3 Antagonists for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of prominent non-imidazole histamine (B1213489) H3 receptor (H3R) antagonists, a class of compounds with significant therapeutic potential for a range of central nervous system (CNS) disorders. By avoiding the imidazole (B134444) moiety, these antagonists circumvent the metabolic liabilities and potential for CYP enzyme inhibition associated with earlier generations of H3R ligands. This document summarizes key performance data, details essential experimental protocols, and visualizes critical biological and experimental pathways to aid in the selection and development of next-generation CNS therapeutics.
Performance Comparison of Non-Imidazole H3 Antagonists
The following tables provide a consolidated overview of the in vitro and in vivo properties of several leading non-imidazole H3R antagonists. These compounds have been selected based on their advanced stage of development and the availability of robust comparative data.
In Vitro Binding Affinity and Functional Potency
This table summarizes the binding affinities (Ki) and functional potencies (pA2, pKb, pEC50, or IC50) of selected non-imidazole H3R antagonists at human and rat H3 receptors. Lower Ki and higher pA2/pKb/pEC50 values indicate greater potency.
| Compound | Human H3R Ki (nM) | Rat H3R Ki (nM) | Human H3R Functional Potency | Rat H3R Functional Potency |
| Pitolisant | 0.16[1][2] | - | EC50 = 1.5 nM (inverse agonist)[1][2] | - |
| ABT-239 | 0.4 (pKi = 9.4)[3] | 1.2 (pKi = 8.9)[3] | pKb = 7.9 (cAMP); pKb = 9.0 (GTPγS)[4] | pKb = 7.6 (cAMP); pKb = 8.3 (GTPγS)[4] |
| GSK189254 | 0.13 - 0.26 (pKi = 9.59-9.90)[5] | 3.0 - 30.9 (pKi = 8.51-9.17)[5] | pA2 = 9.06 (cAMP); pIC50 = 8.20 (GTPγS inverse agonist)[5] | - |
| PF-03654746 | 1.2[6] | 7.9[6] | - | - |
| MK-0249 | 6.8[2] | 33[2] | IC50 = 1.7 nM[2] | - |
Selectivity Profile
High selectivity is a critical attribute for minimizing off-target effects. This table presents the selectivity of the compounds for the H3 receptor over other human histamine receptor subtypes (H1, H2, and H4).
| Compound | Selectivity vs H1R (> fold) | Selectivity vs H2R (> fold) | Selectivity vs H4R (> fold) | Other Notable Affinities |
| Pitolisant | >1000[7] | >1000[7] | >1000[7] | Sigma-1 and Sigma-2 receptors (high affinity), 5-HT2A and D3 receptors (moderate affinity)[8] |
| ABT-239 | >1000[3] | >1000[3] | >1000[3] | Transient receptor potential vanilloid type 1 (TRPV1) antagonist[9] |
| GSK189254 | >10,000[5] | >10,000[5] | >10,000[5] | Highly selective against a broad panel of other targets[5] |
| PF-03654746 | High selectivity reported[4][7] | High selectivity reported[4][7] | High selectivity reported[4][7] | - |
| MK-0249 | High selectivity reported[2] | High selectivity reported[2] | High selectivity reported[2] | - |
Pharmacokinetic Properties
This table outlines key pharmacokinetic parameters, providing insights into the drug-like properties of these antagonists, including their absorption, distribution, and half-life.
| Compound | Oral Bioavailability (%) | Brain Penetration | Half-life (t1/2) |
| Pitolisant | ~90%[1] | Crosses the blood-brain barrier[1] | 10-12 hours (human)[1][10] |
| ABT-239 | 52-89% (rat, dog, monkey)[3][11] | Good brain penetration | 4-29 hours (rat, dog, monkey)[3][11] |
| GSK189254 | Good oral bioavailability reported[5] | Readily crosses the blood-brain barrier[5] | ~14 hours (human)[12] |
| PF-03654746 | Optimal pharmacokinetic profile reported | High brain penetration[4] | - |
| MK-0249 | Orally active[2] | Good brain penetrability (rodents, limited by P-gp efflux)[2] | - |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of compound performance.
Radioligand Binding Assay for H3 Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for the H3 receptor.
Materials:
-
Cell membranes expressing the human or rat H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine or a suitable antagonist radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM of a potent H3 antagonist (e.g., thioperamide).
-
Test compounds at various concentrations.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or buffer (for total binding) or the non-specific binding control.
-
Equilibration: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay for Functional Activity
This assay measures the ability of a compound to act as an inverse agonist or antagonist at the H3 receptor by quantifying its effect on G-protein activation.
Materials:
-
Cell membranes expressing the H3 receptor.
-
[³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.
-
Non-specific binding control: 10 µM unlabeled GTPγS.
-
Test compounds at various concentrations.
-
(Optional for antagonist mode) A known H3R agonist (e.g., (R)-α-methylhistamine).
Procedure:
-
Pre-incubation: In a 96-well plate, incubate the cell membranes with the test compound for 15-30 minutes at 30°C. For antagonist testing, also include a fixed concentration of the H3R agonist.
-
Initiation: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Inverse Agonism: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal inhibition of basal binding) and the maximal inhibition.
-
Antagonism: Determine the IC50 of the antagonist in the presence of the agonist. The pA2 value can be calculated using the Schild equation to quantify the antagonist potency.
-
Novel Object Recognition (NOR) Test for In Vivo Cognitive Enhancement
The NOR test is a widely used behavioral assay to assess learning and memory in rodents.
Apparatus:
-
An open-field arena (e.g., a square box made of a non-porous material).
-
Two sets of identical objects and one set of novel objects. The objects should be heavy enough that the animal cannot move them and should be made of a material that is easy to clean.
Procedure:
-
Habituation (Day 1): Place each animal individually into the empty arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.
-
Training/Familiarization (Day 2):
-
Administer the test compound or vehicle at the appropriate time before the training session.
-
Place two identical objects in the arena.
-
Place the animal in the arena, midway between the two objects, and allow it to explore for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within a certain proximity to the object and oriented towards it.
-
-
Testing (Day 2, after a retention interval):
-
After a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects with a novel object.
-
Place the animal back into the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one.
-
Compare the DI between the treatment groups and the vehicle control group to assess the cognitive-enhancing effects of the compound.
-
Visualizing Key Pathways and Workflows
Histamine H3 Receptor Signaling Pathway
The H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. H3R antagonists block these effects, leading to increased neurotransmitter release.
Experimental Workflow for In Vitro Characterization
This diagram illustrates the typical workflow for the in vitro characterization of non-imidazole H3 antagonists, from initial binding assays to functional characterization.
Logical Flow of In Vivo Cognitive Testing
This diagram outlines the logical progression of an in vivo study to evaluate the cognitive-enhancing effects of a non-imidazole H3 antagonist using the Novel Object Recognition test.
References
- 1. Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity in different seizure models in male adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. PF-03654764 | Histamine Receptor | TargetMol [targetmol.com]
- 7. PF-03654746 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Preclinical evaluation of non-imidazole histamine H3 receptor antagonists in comparison to atypical antipsychotics for the treatment of cognitive deficits associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, GSK239512, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764) - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial Performance of GSK Compounds in Neurological Disorders
This series of comparison guides provides an objective analysis of GlaxoSmithKline (GSK) compounds evaluated in head-to-head clinical studies for various neurological disorders. The guides are intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the efficacy and methodology of these compounds against alternative treatments. Data is presented in structured tables for ease of comparison, accompanied by detailed experimental protocols and visualizations of study workflows and biological pathways.
IPX066 (Rytary®) for Parkinson's Disease
This guide focuses on the clinical trial performance of IPX066, an extended-release oral formulation of carbidopa-levodopa, compared to immediate-release carbidopa-levodopa and carbidopa-levodopa plus entacapone (B1671355) in patients with Parkinson's disease.
Data Presentation
Table 1: Efficacy of IPX066 in Levodopa-Naïve Parkinson's Disease Patients (APEX-PD Trial) [1][2][3][4]
| Outcome Measure | IPX066 (145 mg TID) | IPX066 (245 mg TID) | IPX066 (390 mg TID) | Placebo |
| Mean Change from Baseline in UPDRS Parts II+III Score at 30 Weeks | -11.7 (p < 0.0001) | -12.9 (p < 0.0001) | -14.9 (p < 0.0001) | -0.6 |
Table 2: Efficacy of IPX066 in Advanced Parkinson's Disease with Motor Fluctuations (ADVANCE-PD and ASCEND-PD Trials) [1][2][5][6]
| Outcome Measure | IPX066 | Immediate-Release Carbidopa-Levodopa (IR CD-LD) | Carbidopa-Levodopa + Entacapone (CL+E) |
| Mean Reduction in "Off" Time from Baseline (hours/day) | -2.2 (vs. IR) (p < 0.0001) | -1.0 | - |
| Mean Reduction in "Off" Time from Baseline (hours/day) | -2.1 (vs. CL+E) (p < 0.0001) | - | -0.7 |
| Mean Change from Baseline in UPDRS Parts II+III Score | -5.7 (vs. IR) (p < 0.0001) | -2.1 | - |
| Mean Change from Baseline in UPDRS Parts II+III Score | -2.7 (vs. CL+E) (p = 0.0233) | - | -0.3 |
| Mean Percent "Off" Time During Waking Hours | 24.0% (vs. CL+E) (p < 0.0001) | - | 32.5% |
| Mean "On" Time Without Troublesome Dyskinesia (hours/day) | 11.4 (vs. CL+E) (p < 0.0001) | - | 10.0 |
Experimental Protocols
APEX-PD Trial Protocol [1][2][3]
-
Study Design: A 30-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 381 levodopa-naïve patients with early Parkinson's disease.
-
Treatment Arms:
-
IPX066: 145 mg, 245 mg, or 390 mg administered three times daily (TID).
-
Placebo.
-
-
Primary Efficacy Endpoint: Change from baseline in the sum of Unified Parkinson's Disease Rating Scale (UPDRS) Parts II (Activities of Daily Living) and III (Motor Scores) at 30 weeks.
ADVANCE-PD Trial Protocol [1][2][5]
-
Study Design: A 13-week, randomized, double-blind, double-dummy, parallel-group study.
-
Patient Population: 393 patients with advanced Parkinson's disease and at least 2.5 hours of "off" time per day.
-
Treatment Arms:
-
IPX066.
-
Immediate-release carbidopa-levodopa.
-
-
Primary Efficacy Endpoint: Percentage of "off" time during waking hours.
ASCEND-PD Trial Protocol [2][6]
-
Study Design: A two-period crossover study with 2-week treatment periods.
-
Patient Population: 91 patients with advanced Parkinson's disease experiencing motor fluctuations.
-
Treatment Arms:
-
IPX066.
-
Carbidopa-levodopa + entacapone (CL+E).
-
-
Primary Efficacy Endpoint: Mean percent daily "off" time during waking hours.
Visualization
References
- 1. medscape.com [medscape.com]
- 2. neurology.org [neurology.org]
- 3. Randomized trial of IPX066, carbidopa/levodopa extended release, in early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extended-release carbidopa-levodopa (IPX066) compared with immediate-release carbidopa-levodopa in patients with Parkinson's disease and motor fluctuations: a phase 3 randomised, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of IPX066 with carbidopa-levodopa plus entacapone in advanced PD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of GSK334429 and GSK189254 as Histamine H3 Receptor Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Inverse Agonist Activity of GSK334429
This guide provides a detailed comparison of the inverse agonist properties of this compound against another well-characterized histamine (B1213489) H3 receptor (H3R) inverse agonist, GSK189254. The histamine H3 receptor, a G protein-coupled receptor (GPCR), exhibits high constitutive activity, making it a key target for inverse agonists in the development of therapeutics for neurological disorders. Inverse agonists stabilize the inactive state of the receptor, thereby reducing its basal signaling activity. This document summarizes key quantitative data, presents detailed experimental protocols for assessing inverse agonism, and provides visual representations of the underlying signaling pathway and experimental workflows.
Quantitative Data Comparison
The following table summarizes the reported in vitro potencies of this compound and GSK189254 at the human histamine H3 receptor. The data is compiled from functional assays measuring inverse agonism (GTPγS binding) and antagonist affinity.
| Compound | Assay Type | Parameter | Value (Human H3R) | Reference |
| This compound | GTPγS Binding Assay | pIC50 | 8.59 ± 0.04 | [1] |
| Radioligand Binding | pKi | 9.49 ± 0.09 | [1] | |
| cAMP Functional Assay | pA2 | 8.84 ± 0.04 | [1] | |
| GSK189254 | GTPγS Binding Assay | pIC50 | 8.20 | [2] |
| Radioligand Binding | pKi | 9.59 - 9.90 | [2] | |
| cAMP Functional Assay | pA2 | 9.06 | [2] |
Note: pIC50 values from GTPγS binding assays directly reflect the potency of the compounds as inverse agonists by measuring the inhibition of basal G protein activation. pKi values indicate the binding affinity of the compounds to the receptor, while pA2 values represent their functional antagonist potency.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms and methodologies discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Histamine H3 Receptor Signaling Pathway and Mechanism of Inverse Agonism.
Caption: Generalized Experimental Workflow for a GTPγS Binding Assay.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
[35S]GTPγS Binding Assay
This assay measures the level of G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits. Inverse agonists decrease the basal level of [35S]GTPγS binding.
Materials:
-
Cell membranes from a cell line recombinantly expressing the human histamine H3 receptor.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP (Guanosine diphosphate).
-
[35S]GTPγS (radiolabeled guanosine (B1672433) 5'-O-(3-thiotriphosphate)).
-
Test compounds (this compound, GSK189254).
-
Scintillation cocktail and plates.
-
Glass fiber filter mats.
Procedure:
-
Membrane Preparation: Cell membranes expressing the H3 receptor are prepared and protein concentration is determined.
-
Compound Dilution: Test compounds are serially diluted in the assay buffer to the desired concentrations.
-
Reaction Mixture: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Cell membranes (typically 5-20 µg of protein per well).
-
GDP (final concentration of ~10 µM).
-
Diluted test compounds.
-
-
Pre-incubation: Incubate the plate at 30°C for 20-30 minutes.
-
Initiation of Reaction: Add [35S]GTPγS to each well (final concentration ~0.1-0.5 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: The reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [35S]GTPγS from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: The filter mats are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as a function of compound concentration, and pIC50 values are determined using a non-linear regression analysis.
cAMP Accumulation Assay
This assay measures the functional consequence of H3 receptor activation on the downstream second messenger, cyclic AMP (cAMP). The H3 receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Inverse agonists at the H3 receptor will block the constitutive inhibition of adenylyl cyclase, resulting in an increase in cAMP levels.
Materials:
-
A whole-cell system, such as CHO or HEK293 cells, stably expressing the human histamine H3 receptor.
-
Assay medium (e.g., HBSS or DMEM) supplemented with a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
-
Forskolin (B1673556) (an adenylyl cyclase activator, often used to amplify the signal window).
-
Test compounds (this compound, GSK189254).
-
A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture and Plating: Cells are cultured to an appropriate confluency and then seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Compound Preparation: Serial dilutions of the test compounds are prepared in the assay medium.
-
Assay:
-
The culture medium is removed from the cells, and the cells are washed with the assay medium.
-
The diluted test compounds are added to the wells. To measure antagonist activity (for pA2 determination), cells are pre-incubated with the antagonist before the addition of an agonist.
-
(Optional) A low concentration of forskolin can be added to stimulate adenylyl cyclase and enhance the dynamic range of the assay.
-
-
Incubation: The plates are incubated at 37°C for a specified period (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP in the cell lysates is then interpolated from this curve. For inverse agonist activity, the increase in cAMP is plotted against the compound concentration to determine the pEC50. For antagonist activity, Schild analysis is performed to determine the pA2 value.
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking GSK334429: A Comparative Guide for CNS Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical CNS drug candidate GSK334429 against other relevant compounds. The data presented herein is intended to offer an objective overview of its performance characteristics, supported by experimental data and detailed methodologies, to aid in research and development decisions.
Executive Summary
This compound is a potent and selective histamine (B1213489) H3 receptor antagonist with demonstrated efficacy in preclinical models of neuropathic pain and cognitive impairment. This guide benchmarks this compound against other histamine H3 receptor antagonists, as well as established drugs for similar indications, to provide a comparative assessment of its preclinical profile.
Mechanism of Action: Histamine H3 Receptor Antagonism
Histamine H3 receptors are primarily presynaptic autoreceptors and heteroreceptors in the central nervous system. As autoreceptors, they inhibit the synthesis and release of histamine. As heteroreceptors, they negatively regulate the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine (B1211576), and serotonin.[1] By blocking the H3 receptor, this compound disinhibits the release of these neurotransmitters, leading to enhanced neuronal activity in brain regions associated with pain perception and cognition. This mechanism is believed to underlie its therapeutic potential.
Comparative Preclinical Efficacy
The following tables summarize the in vitro and in vivo preclinical data for this compound and comparator compounds.
In Vitro Receptor Binding and Functional Activity
| Compound | Target | Species | pKi | pA2 (cAMP Assay) | pIC50 (GTPγS Assay) |
| This compound | Histamine H3 | Human | 9.49 ± 0.09 | 8.84 ± 0.04 | 8.59 ± 0.04 |
| Rat | 9.12 ± 0.14 | - | - | ||
| GSK189254 | Histamine H3 | Human | 9.59 - 9.90 | 9.06 | 8.20 |
| Rat | 8.51 - 9.17 | - | - | ||
| GSK207040 | Histamine H3 | Human | 9.67 ± 0.06 | 9.26 ± 0.04 | 9.20 ± 0.36 |
| Rat | 9.08 ± 0.16 | - | - |
Data sourced from Medhurst et al., 2007 and 2008.[2][3][4]
In Vivo Efficacy in Neuropathic Pain Models (Rat)
| Compound | Model | Endpoint | Effective Dose (p.o.) |
| This compound | Chronic Constriction Injury (CCI) | Reversal of Mechanical Allodynia | 1, 3, 10 mg/kg |
| Varicella-Zoster Virus (VZV) | Reversal of Mechanical Allodynia | 10 mg/kg | |
| Capsaicin-Induced Secondary Allodynia | Reversal of Tactile Allodynia | 3, 10 mg/kg | |
| GSK189254 | Chronic Constriction Injury (CCI) | Reversal of Mechanical Allodynia | 0.3, 3, 10 mg/kg |
| Varicella-Zoster Virus (VZV) | Reversal of Mechanical Allodynia | 3 mg/kg | |
| Gabapentin | Chronic Constriction Injury (CCI) | Attenuation of Mechanical & Tactile Hypersensitivity | 60 mg/kg |
| Streptozotocin (STZ)-Induced Diabetic Neuropathy | Attenuation of Mechanical & Tactile Hypersensitivity | 60 mg/kg | |
| Pregabalin | Chronic Constriction Injury (CCI) | Attenuation of Mechanical & Tactile Hypersensitivity | 30 mg/kg |
| Streptozotocin (STZ)-Induced Diabetic Neuropathy | Attenuation of Mechanical & Tactile Hypersensitivity | 30 mg/kg | |
| Duloxetine (B1670986) | Streptozotocin (STZ)-Induced Diabetic Neuropathy | Alleviation of Tactile Allodynia | 20 mg/kg |
| Oxaliplatin-Induced Neuropathy | Attenuation of Mechanical and Cold Allodynia | 30 mg/kg |
Data sourced from Medhurst et al., 2008; Taylor & Francis Online, 2017; MDPI, 2023; British Journal of Pharmacology, 2010; MDPI, 2020.[4][5][6][7][8][9]
In Vivo Efficacy in Cognitive Impairment Models (Rat)
| Compound | Model | Endpoint | Effective Dose (p.o.) |
| This compound | Scopolamine-Induced Amnesia (Passive Avoidance) | Reversal of Amnesia | 0.3, 1, 3 mg/kg |
| GSK189254 | Scopolamine-Induced Amnesia (Passive Avoidance) | Reversal of Amnesia | 1, 3 mg/kg |
| GSK207040 | Scopolamine-Induced Amnesia (Passive Avoidance) | Reversal of Amnesia | 0.1, 0.3, 1, 3 mg/kg |
| Donepezil (B133215) | Scopolamine-Induced Amnesia (Passive Avoidance) | Reversal of Amnesia | 3 mg/kg |
| Memantine | AAV-AD Model (Cognitive Deficits) | Prevention of Cognitive Impairments | 20 mg/day |
Data sourced from Medhurst et al., 2007; PubMed, 2006; PubMed, 2022; PubMed, 2006.[2][3][10][11][12][13]
Experimental Protocols
In Vitro Assays
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. Inverse agonists like this compound decrease the basal level of [³⁵S]GTPγS binding.
Methodology:
-
Membrane Preparation: Crude membranes are prepared from cells recombinantly expressing the human or rat histamine H3 receptor.
-
Assay Buffer: Membranes are incubated in an assay buffer typically containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA.
-
Compound Incubation: Test compounds are serially diluted and incubated with the membranes.
-
Binding Reaction: The binding reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The mixture is incubated to allow for binding.
-
Termination and Measurement: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine pIC50 values.
This assay measures the functional consequence of H3 receptor activation, which is the inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP levels.
Methodology:
-
Cell Culture: Cells expressing the histamine H3 receptor are cultured to confluence.
-
Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) followed by the addition of the test compound and a histamine H3 receptor agonist (e.g., R-α-methylhistamine).
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP is determined using a competitive immunoassay, often employing a labeled cAMP tracer and a specific antibody.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified to determine its pA2 value.
In Vivo Models
This test assesses learning and memory in rodents. Scopolamine, a muscarinic antagonist, is used to induce a cognitive deficit.
Methodology:
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial: A rat is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Drug Administration: this compound or a comparator drug is administered orally before the acquisition or retention trial.
-
Retention Trial: 24 hours after the acquisition trial, the rat is placed back in the light compartment, and the latency to enter the dark compartment is measured.
-
Endpoint: An increase in the step-through latency in the retention trial indicates improved memory.
This model is used to evaluate the efficacy of analgesics against a state of heightened pain sensitivity.
Methodology:
-
Induction: A solution of capsaicin (B1668287) is injected intradermally into the plantar surface of a rat's hind paw. This induces a localized area of primary hyperalgesia and a surrounding area of secondary allodynia.
-
Drug Administration: The test compound is administered orally.
-
Assessment of Allodynia: The paw withdrawal threshold to a non-noxious mechanical stimulus (e.g., von Frey filaments) is measured in the area of secondary allodynia.
-
Endpoint: A significant increase in the paw withdrawal threshold indicates an anti-allodynic effect.
Pharmacokinetics and Safety
Limited publicly available data exists for the detailed pharmacokinetics and safety profile of this compound. However, studies on the structurally related compound GSK189254 indicate good brain penetration and a plasma half-life of approximately 1.7 hours in mice following oral administration.[14] Further studies are required to fully characterize the pharmacokinetic and toxicological profile of this compound. One study noted that for this compound, brain-to-blood concentration ratios were in the range of 0.5-0.8:1 after oral administration in rats. For another H3 receptor antagonist, ABT-288, a no-observed-adverse-event-level (NOAEL) was established in monkeys, providing a safety margin for human trials.[15]
Conclusion
This compound is a potent histamine H3 receptor antagonist with a preclinical profile that suggests potential therapeutic utility in neuropathic pain and cognitive disorders. Its efficacy in animal models is comparable to or, in some cases, more potent than other H3 receptor antagonists and established drugs for these indications. The data presented in this guide provides a foundation for further investigation and development of this compound as a novel CNS therapeutic. The detailed experimental protocols and comparative data tables are intended to facilitate the design of future studies and aid in the objective evaluation of this compound against other CNS drug candidates.
References
- 1. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Face-to-face comparison of the predictive validity of two models of neuropathic pain in the rat: analgesic activity of pregabalin, tramadol and duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A spinal mechanism of action for duloxetine in a rat model of painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Memantine in AAV-AD Rat: A Model of Late-Onset Alzheimer's Disease Predementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of neuroprotective effect of quercetin with donepezil in scopolamine-induced amnesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of neuroprotective effect of quercetin with donepezil in scopolamine-induced amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep–wake cycle and narcoleptic episodes in Ox−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Independent Pharmacological Profile of GSK334429: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of GSK334429 against other histamine (B1213489) H3 receptor antagonists. The information is presented to facilitate independent verification and further investigation.
This compound is a novel, selective, and potent non-imidazole histamine H3 receptor antagonist.[1] It has demonstrated high affinity for both human and rat H3 receptors and acts as a functional antagonist and inverse agonist.[1][2] Preclinical studies have highlighted its potential therapeutic utility in cognitive disorders and neuropathic pain.[1][3][4] This guide summarizes its pharmacological profile in comparison to other well-characterized H3 receptor antagonists, including GSK189254, ABT-239, Pitolisant (Wakix), and Ciproxifan.
Comparative Pharmacological Data
The following tables provide a quantitative comparison of this compound and alternative histamine H3 receptor antagonists based on their in vitro and in vivo pharmacological properties.
Table 1: In Vitro Binding Affinities and Functional Antagonism
| Compound | Target | Species | Binding Affinity (pKi) | Functional Antagonism (pA2) | Inverse Agonism (pIC50) | Reference(s) |
| This compound | Histamine H3 Receptor | Human | 9.49 ± 0.09 | 8.84 ± 0.04 (cAMP) | 8.59 ± 0.04 (GTPγS) | [1][2] |
| Rat | 9.12 ± 0.14 | - | - | [1][2] | ||
| GSK189254 | Histamine H3 Receptor | Human | 9.59 - 9.90 | - | - | [5] |
| Rat | 8.51 - 9.17 | - | - | [5] | ||
| ABT-239 | Histamine H3 Receptor | Human | 9.5 | - | 8.2 (GTPγS) | [3][6] |
| Rat | 8.9 | 8.7 (ileum) | 8.9 (GTPγS) | [3][6] | ||
| Pitolisant (Wakix) | Histamine H3 Receptor | Human | High Affinity (Ki = 1 nM) | - | Inverse Agonist | [7][8] |
| Ciproxifan | Histamine H3 Receptor | Human | Moderate (Ki = 46-180 nM) | - | Inverse Agonist/Antagonist | [9] |
| Rat | High (Ki = 0.4-6.2 nM) | - | - | [9] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Species | Efficacy Measure | Effective Oral Dose | Reference(s) |
| This compound | Scopolamine-induced amnesia (Passive Avoidance) | Rat | Reversal of amnesia | 0.3, 1, and 3 mg/kg | [1] |
| R-alpha-methylhistamine-induced dipsogenia | Rat | ID50 | 0.11 mg/kg | [1][2] | |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | Reversal of hypersensitivity | 1, 3, and 10 mg/kg | [3][4] | |
| Varicella-Zoster Virus (Neuropathic Pain) | Rat | Reversal of hypersensitivity | 10 mg/kg | [3][4] | |
| GSK189254 | Chronic Constriction Injury (Neuropathic Pain) | Rat | Reversal of hypersensitivity | 0.3, 3, and 10 mg/kg | [3][4] |
| Varicella-Zoster Virus (Neuropathic Pain) | Rat | Reversal of hypersensitivity | 3 mg/kg | [3][4] | |
| ABT-239 | Social Memory | Rat | Improvement in memory | 0.01 - 1.0 mg/kg | [3] |
| Prepulse Inhibition of Startle | Mouse | Improvement in gating deficits | 1.0 - 3.0 mg/kg | [3] | |
| Pitolisant (Wakix) | Narcolepsy (Excessive Daytime Sleepiness) | Human | Improved Wakefulness | Up to 40 mg daily | [1] |
| Ciproxifan | Five-choice task (Cognition) | Rat | Increased choice accuracy | 3 mg/kg (i.p.) | [10] |
| Neocortical EEG | Cat | Increased fast-rhythms | 0.15 - 2 mg/kg | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Radioligand Binding Assay for Histamine H3 Receptor
This assay determines the binding affinity of a compound for the histamine H3 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat histamine H3 receptor (e.g., HEK293 or CHO cells).[11][12]
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl2.[11]
-
Radioligand: A radiolabeled H3 receptor ligand, such as [3H]-Nα-methylhistamine, is used.[11][12]
-
Incubation: Membranes (15 µ g/well ) are incubated with various concentrations of the test compound and a fixed concentration of the radioligand in a 96-well plate.[11]
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter (e.g., Unifilter-96 GF/C).[11]
-
Detection: The amount of bound radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to act as an antagonist or inverse agonist at the Gαi-coupled histamine H3 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Cells stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293) are cultured to 80-90% confluency.
-
Assay Buffer: A common assay buffer is Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX.
-
Compound Incubation: Cells are washed and then incubated with various concentrations of the test compound.
-
Stimulation: To measure antagonism, cells are co-incubated with the test compound and a known H3 receptor agonist (e.g., R-α-methylhistamine). To measure inverse agonism, cells are incubated with the test compound alone. Forskolin can be added to stimulate adenylyl cyclase and enhance the signal window.
-
cAMP Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the log of the compound concentration to determine pA2 (for antagonists) or pEC50/pIC50 (for inverse agonists).
GTPγS Binding Assay
This assay directly measures the activation of G proteins following receptor stimulation and is used to characterize agonists, antagonists, and inverse agonists.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the H3 receptor are used.
-
Assay Buffer: The buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, and 0.1% BSA.[13]
-
Radioligand: [35S]GTPγS, a non-hydrolyzable GTP analog, is used.
-
Incubation: Membranes are incubated with the test compound, an H3 receptor agonist (for antagonist determination), and [35S]GTPγS.[13]
-
Separation and Detection: The reaction is terminated, and the amount of [35S]GTPγS bound to the G proteins is measured by scintillation counting after filtration.
-
Data Analysis: For antagonists, the ability to inhibit agonist-stimulated [35S]GTPγS binding is measured to determine the pKb value. For inverse agonists, the reduction in basal [35S]GTPγS binding is quantified to determine the pIC50.[14]
Passive Avoidance Test for Memory Assessment
This fear-motivated test assesses short-term or long-term memory in rodents.[4][15][16]
-
Apparatus: The apparatus consists of a brightly lit compartment and a dark compartment connected by a door. The floor of the dark compartment is equipped with an electric grid.[17]
-
Acquisition/Training: The animal is placed in the lit compartment. When it enters the dark compartment, a mild foot shock is delivered.[16][18]
-
Retention Test: After a set period (e.g., 24 hours), the animal is returned to the lit compartment, and the latency to enter the dark compartment is measured.[4][16][18]
-
Data Analysis: An increased latency to enter the dark compartment in the retention test compared to the training phase indicates successful memory retention. The effect of a test compound on memory is assessed by comparing the latencies of treated and untreated animals.
Von Frey Filament Test for Neuropathic Pain
This test is used to measure mechanical allodynia (pain in response to a non-painful stimulus) in rodent models of neuropathic pain.[19][20]
-
Apparatus: The animal is placed in a chamber with a mesh floor, allowing access to the plantar surface of its paws.[20][21]
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the mid-plantar surface of the hind paw until the filament bends.[20][21]
-
Response: A positive response is defined as a sharp withdrawal or flinching of the paw.[19][21]
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.[19]
-
Data Analysis: The paw withdrawal threshold is calculated for both treated and untreated animals to assess the analgesic effect of the test compound.
Visualizations
The following diagrams illustrate key concepts related to the pharmacology of this compound.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Workflow for a Radioligand Binding Assay.
References
- 1. Pitolisant Hydrochloride (Wakix) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GSK-189254 - Wikipedia [en.wikipedia.org]
- 3. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 5. The Histamine H4 Receptor Participates in the Neuropathic Pain-Relieving Activity of the Histamine H3 Receptor Antagonist GSK189254 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wakix.com [wakix.com]
- 8. wakixhcp.com [wakixhcp.com]
- 9. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Passive avoidance test [panlab.com]
- 16. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 17. scispace.com [scispace.com]
- 18. scantox.com [scantox.com]
- 19. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of GSK334429: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like GSK334429 is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS), a conservative and compliant approach is mandatory. This guide provides essential logistical information and step-by-step procedures for the safe handling and disposal of this compound.
This compound is a selective, non-imidazole histamine (B1213489) H3 receptor antagonist used in neurological research.[1][2] As with many research compounds, comprehensive public data on its long-term health and environmental effects may be limited. Therefore, it is prudent to handle and dispose of this compound as a potentially hazardous chemical.
I. Pre-Disposal Assessment and Handling
Before beginning any disposal process, a thorough assessment is necessary.
-
Consult Institutional Guidelines: Your primary reference should always be your institution's Environmental Health and Safety (EHS) office guidelines. These protocols are designed to comply with local, state, and federal regulations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Chemical waste must be segregated based on compatibility to prevent dangerous reactions.[3]
II. Step-by-Step Disposal Procedure
The following procedure is a general guideline. Your institution's specific protocols may vary.
-
Waste Identification and Labeling:
-
Clearly label a dedicated, chemically compatible waste container. The label should include:
-
The full chemical name: this compound
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Handle with Care")
-
The date accumulation started
-
-
-
Waste Accumulation:
-
Place all materials contaminated with this compound into the designated hazardous waste container. This includes:
-
Unused or expired solid compound
-
Solutions containing this compound
-
Contaminated consumables such as pipette tips, vials, and gloves
-
-
Ensure the waste container is kept securely closed when not in use.[3]
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area.
-
The storage location should be away from incompatible chemicals.
-
-
Arranging for Disposal:
-
Once the waste container is full or the project is complete, contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[4] Improper disposal can lead to environmental contamination and regulatory penalties.[3]
-
III. Quantitative Data Summary for Disposal
While specific quantitative data for this compound disposal is not publicly available, the following table summarizes the general principles for handling research chemical waste.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Assumed) | In the absence of a specific SDS, a conservative approach is necessary to ensure safety and compliance. |
| Container Type | Chemically compatible, leak-proof, with a secure lid | To prevent spills, leaks, and exposure during accumulation and transport.[3] |
| Labeling | "Hazardous Waste," Chemical Name, Hazard Pictograms | To clearly communicate the contents and associated risks to all personnel. |
| Storage Location | Designated, secure, and ventilated area | To prevent unauthorized access and ensure safe temporary storage. |
| Disposal Method | Licensed hazardous waste disposal vendor via institutional EHS | To ensure compliance with all applicable environmental regulations.[5] |
IV. Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet for this compound if available.
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. essr.umd.edu [essr.umd.edu]
Essential Safety and Handling Guidance for GSK334429
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of the selective histamine (B1213489) H3 receptor antagonist, GSK334429.
This document provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is founded on established best practices for handling potent, bioactive small molecules. All personnel must supplement this information with a thorough, substance-specific risk assessment before commencing any work.
Physicochemical and Biological Properties
A summary of key quantitative data for this compound is provided below, compiled from available research literature.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₉F₃N₄O | [1] |
| Molecular Weight | 398.47 g/mol | [1] |
| Binding Affinity (pKi) | 9.49 (human H3 receptor) | [1][2] |
| In Vivo Efficacy (rats, p.o.) | 0.3 - 10 mg/kg | [2][3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk when handling this compound. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (powder) | Safety goggles and face shield | Double-gloving (e.g., nitrile) | Disposable lab coat or gown with sleeves | NIOSH-approved respirator (e.g., N95 or higher) |
| Solution Preparation | Safety goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Not generally required if performed in a certified chemical fume hood |
| In Vivo Dosing | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
Experimental Protocols: Handling and Disposal Workflow
Adherence to a strict, documented workflow is critical for the safe handling and disposal of this compound. The following provides a step-by-step guide.
Handling Workflow
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood, especially when handling the powdered form.
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) before handling the compound.
-
-
Weighing and Solution Preparation :
-
When handling the solid form, wear a NIOSH-approved respirator to prevent inhalation of airborne particles.
-
Use anti-static weigh boats and tools to minimize dispersal of the powder.
-
Prepare solutions within a chemical fume hood.
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
-
Administration and Post-Handling :
-
Follow approved protocols for any in vivo or in vitro administration.
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable decontamination solution should be validated for its effectiveness.
-
Remove and dispose of PPE in the appropriate waste stream immediately after handling is complete.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation :
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions, rinsates) in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Storage :
-
Store hazardous waste containers in a designated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
-
Disposal :
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of any this compound-contaminated waste down the drain or in the regular trash.
-
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the recommended handling and disposal workflows for this compound.
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Caption: A workflow diagram outlining the proper procedure for the disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
